Product packaging for 2-Amino-4'-fluorobenzophenone(Cat. No.:CAS No. 3800-06-4)

2-Amino-4'-fluorobenzophenone

Cat. No.: B132669
CAS No.: 3800-06-4
M. Wt: 215.22 g/mol
InChI Key: FFFXIQFESQNINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-4'-fluorobenzophenone, also known as this compound, is a useful research compound. Its molecular formula is C13H10FNO and its molecular weight is 215.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10FNO B132669 2-Amino-4'-fluorobenzophenone CAS No. 3800-06-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-aminophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFXIQFESQNINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431574
Record name 2-amino-4'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3800-06-4
Record name 2′-Amino-4-fluorobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3800-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-4'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Amino-4'-fluorobenzophenone in Synthesis

This compound (CAS No. 3800-06-4) is a substituted aromatic ketone that has garnered significant attention in the fields of pharmaceutical development and fine chemical synthesis. Its molecular architecture, featuring a benzophenone core functionalized with an amino group and a fluorine atom, imparts a unique combination of reactivity and physicochemical properties. This makes it a crucial intermediate in the synthesis of various high-value compounds, most notably as a key building block in the production of the cholesterol-lowering drug, Pitavastatin.[1][2] Understanding the fundamental physicochemical characteristics of this compound is paramount for process optimization, quality control, and the rational design of synthetic routes.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by established analytical methodologies. The insights presented herein are intended to equip researchers and drug development professionals with the essential knowledge to effectively utilize this versatile intermediate.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. This data serves as a foundational reference for its handling, characterization, and application in various chemical processes.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀FNO[1][3]
Molecular Weight 215.23 g/mol [1][4]
Appearance Light yellow to yellow to orange crystalline powder[1][5]
Melting Point 122-131 °C[1][5]
Boiling Point (Predicted) 390.6 ± 27.0 °C at 760 mmHg[5]
Density (Predicted) 1.236 ± 0.06 g/cm³[5]
CAS Number 3800-06-4[1][5]

Structural Elucidation and Spectroscopic Profile

The precise arrangement of atoms and functional groups within this compound dictates its reactivity and interactions. Spectroscopic techniques are indispensable for confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the aminophenyl ring will be influenced by the electron-donating amino group, generally appearing at a higher field (lower ppm) compared to the protons on the fluorophenyl ring. The fluorine atom will induce splitting of the adjacent proton signals. The two protons of the amino group may appear as a broad singlet.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon is expected to have the most downfield chemical shift (typically in the range of δ 190-200 ppm). The carbon atoms attached to the fluorine and nitrogen atoms will also exhibit characteristic chemical shifts.

Diagram of the Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-25 mg of Sample B Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum C->D Insert into Spectrometer E Acquire ¹³C NMR Spectrum D->E F Perform 2D NMR (COSY, HSQC, HMBC) if necessary E->F G Process Spectra: Fourier Transform, Phasing, Baseline Correction F->G Transfer Raw Data H Integrate ¹H Signals G->H I Assign Chemical Shifts and Coupling Constants H->I J Correlate with Structure I->J

Caption: A generalized workflow for NMR analysis of small organic molecules.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like benzophenones. The absorption spectrum of this compound is expected to exhibit characteristic bands corresponding to π → π* and n → π* transitions of the benzophenone chromophore.[6][7][8] The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzophenone.

Experimental Protocol for UV-Vis Spectroscopy:

  • Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable UV-grade solvent (e.g., methanol or ethanol) to prepare a stock solution of known concentration.

  • Serial Dilution: Perform serial dilutions of the stock solution to obtain a series of solutions with concentrations that will yield absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrument Setup: Set the spectrophotometer to scan a wavelength range appropriate for aromatic ketones, typically from 200 to 400 nm. Use the pure solvent as a blank to zero the instrument.

  • Data Acquisition: Record the absorbance spectra for each of the prepared solutions.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). Using the Beer-Lambert law (A = εbc), a plot of absorbance versus concentration can be used to determine the molar absorptivity (ε).

Thermal Properties

The thermal behavior of this compound is a critical parameter for its purification, storage, and use in reactions conducted at elevated temperatures.

Melting Point Analysis by Differential Scanning Calorimetry (DSC)

The melting point of this compound is reported to be in the range of 122-131 °C.[1][5] Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that can be used to precisely determine the melting point and the enthalpy of fusion. In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. The melting of a crystalline solid is observed as an endothermic peak on the DSC thermogram.[9]

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The onset temperature of the endothermic peak is typically taken as the melting point. The area under the peak is proportional to the enthalpy of fusion.

Diagram of the DSC Analysis Workflow

DSC_Workflow A Weigh 2-5 mg of Sample into DSC Pan B Seal Pan with Lid A->B C Place Sample and Reference Pans in DSC Cell B->C D Program Temperature Ramp (e.g., 10 °C/min under N₂) C->D E Initiate DSC Run D->E F Record Heat Flow vs. Temperature E->F G Analyze Thermogram: Determine Onset Temperature (Melting Point) and Peak Area (Enthalpy of Fusion) F->G

Caption: A step-by-step workflow for determining the melting point using DSC.

Solubility Profile

The solubility of this compound in various solvents is a critical factor for its use in synthesis, purification (e.g., recrystallization), and formulation.

SolventSolubilitySource(s)
ChloroformSlightly Soluble[5]
Ethyl AcetateSlightly Soluble[5]
Dimethyl Sulfoxide (DMSO)25 mg/mL (116.16 mM)[10]

A more comprehensive, quantitative solubility profile is essential for process development. The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[11][12][13][14][15]

Experimental Protocol for Solubility Determination (Shake-Flask Method):

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of this compound is crucial, especially for its use in pharmaceutical synthesis where even trace impurities can affect the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of such compounds.[16][17][18][19][20] A reversed-phase HPLC method is typically suitable for the analysis of benzophenone derivatives.

General HPLC Method Parameters:

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Detection: UV detection is suitable, with the wavelength set at or near one of the absorption maxima of the compound.

  • Quantification: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Diagram of the HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_analysis Data Analysis A Prepare Mobile Phase (e.g., Acetonitrile/Water) D Separation on C18 Column B Prepare Sample Solution (dissolve in mobile phase) C Inject Sample B->C C->D E UV Detection D->E F Generate Chromatogram E->F G Integrate Peak Areas F->G H Calculate Purity (% Area) G->H

Caption: A simplified workflow for purity analysis by HPLC.

Safety and Handling

This compound is classified as an irritant.[21] It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

The physicochemical properties of this compound are integral to its successful application as a key intermediate in the pharmaceutical and chemical industries. A thorough understanding of its structural, spectroscopic, thermal, and solubility characteristics, as outlined in this guide, enables researchers and process chemists to optimize synthetic procedures, ensure product quality, and develop robust and efficient manufacturing processes. The experimental protocols provided serve as a foundation for the in-house characterization and quality control of this important compound.

References

An In-Depth Technical Guide to the Melting and Boiling Points of 2-Amino-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Key Intermediate

2-Amino-4'-fluorobenzophenone (CAS RN: 3800-06-4) is a substituted aromatic ketone of significant interest in the pharmaceutical and fine chemical industries.[1] Structurally, it is a benzophenone derivative featuring an amino group at the ortho position of one phenyl ring and a fluorine atom at the para position of the second. This compound is most notably recognized as a critical intermediate in the synthesis of Pitavastatin, a medication used to treat high cholesterol.[2][3][4] Its utility also extends to broader applications in organic synthesis and materials science.[4][5]

For scientists engaged in process development, quality control, and synthetic chemistry, a thorough understanding of the fundamental physicochemical properties of this compound is paramount. The melting and boiling points, in particular, serve as crucial indicators of purity, identity, and thermal stability, directly influencing reaction conditions, purification strategies, and final product quality. This guide provides a detailed examination of these properties, grounded in established analytical principles and experimental methodologies.

Physicochemical and Thermal Properties at a Glance

A summary of the key physical and thermal properties for this compound is presented below. These values are compiled from various chemical suppliers and databases, reflecting the typical specifications for this compound.

PropertyValueSource(s)
Melting Point 122 – 131 °C[1][6]
Boiling Point ~390.6 °C (Predicted)[1][2]
Molecular Formula C₁₃H₁₀FNO[1][2]
Molecular Weight 215.22 g/mol [1][2]
Appearance Light yellow to orange powder/crystal[3][6]

A Deeper Dive into the Melting Point

The melting point of a crystalline solid is not merely a physical constant but a powerful diagnostic tool. For this compound, the reported values typically fall within a range of 122°C to 131°C.[1][6]

The Science Behind the Value

The relatively high melting point of this compound can be attributed to a combination of strong intermolecular forces:

  • Dipole-Dipole Interactions: The molecule is inherently polar due to the electron-withdrawing nature of the carbonyl group (C=O) and the fluorine atom, creating significant dipole-dipole attractions between adjacent molecules in the crystal lattice.[7][8]

  • Hydrogen Bonding: The primary amine (-NH₂) group is capable of acting as a hydrogen bond donor, forming intermolecular hydrogen bonds with the carbonyl oxygen or the fluorine atom of neighboring molecules. This adds considerable strength to the crystal lattice, requiring more thermal energy to disrupt.

  • Van der Waals Forces: As with all molecules, London dispersion forces are present and increase with the size and surface area of the molecule. The two phenyl rings provide a substantial surface area for these interactions.[9]

Causality in Experimental Observations: Purity and Melting Range

In a laboratory setting, the melting point is a primary indicator of purity.[10][11] A pure, crystalline sample of this compound will exhibit a sharp, narrow melting range, typically 1-2°C.[12] The presence of impurities disrupts the uniform crystal lattice, weakening the intermolecular forces.[13] This leads to two observable effects:

  • Melting Point Depression: The temperature at which melting begins is lowered.

  • Melting Point Broadening: The process occurs over a wider temperature range (e.g., 123-128°C).[11]

Therefore, a broad melting range is a clear signal that the material may require further purification, for instance, through recrystallization.[14]

Understanding the Boiling Point

The boiling point of this compound is consistently reported as a predicted value, approximately 390.6°C at standard atmospheric pressure.[1][2]

Predicted vs. Experimental Values: A Note of Caution

It is critical for researchers to recognize the distinction between predicted and experimentally determined values. High-molecular-weight organic compounds with polar functional groups often have very high boiling points and may be prone to thermal decomposition at or below their atmospheric boiling point. Experimental determination can be challenging and is often performed under reduced pressure (vacuum distillation) to avoid degradation. The predicted value is derived from computational models based on molecular structure and is a useful estimate, but it should not be treated as a confirmed experimental result.

Factors Influencing the High Boiling Point

The same intermolecular forces that result in a high melting point also contribute to the high predicted boiling point.[15] Significant energy is required to overcome the combined hydrogen bonding, dipole-dipole interactions, and van der Waals forces to transition the molecules from the liquid to the gaseous phase.[7][16] The boiling point generally increases with molecular weight and the strength of intermolecular forces.[9]

Experimental Protocols: Ensuring Data Integrity

Accurate determination of the melting point is a foundational skill in organic chemistry. The following protocol outlines the standard methodology using a modern digital melting point apparatus.

Step-by-Step Protocol for Melting Point Determination
  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in the form of a fine, homogeneous powder.[10] If necessary, gently crush any coarse crystals using a mortar and pestle.

  • Capillary Tube Loading:

    • Tap the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

    • Invert the tube and tap the closed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The final packed sample height should be 1-2 mm.[11]

  • Apparatus Setup & Initial Determination:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to get a preliminary range.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Insert a new sample.

    • Set the apparatus to heat slowly, at a ramp rate of 1-2°C per minute, through the expected melting range.[12][17] This slow rate is crucial for thermal equilibrium and an accurate reading.

  • Data Recording:

    • Record the temperature at which the first drop of liquid is observed (the onset of melting).

    • Record the temperature at which the last solid crystal disappears (the clear point).

    • The recorded values constitute the melting point range.

  • Confirmation of Identity (Mixed Melting Point):

    • To confirm the identity of an unknown sample suspected to be this compound, thoroughly mix a 1:1 ratio of the unknown with an authentic, pure sample.[13][18]

    • Determine the melting point of the mixture. If there is no depression or broadening of the melting range compared to the pure sample, the unknown is identical.[19][20] A significant depression and broadening indicate the two compounds are different.[18]

Visualization of the Characterization Workflow

The logical flow for the physical characterization of a synthesized or procured sample of this compound can be visualized as follows.

G Workflow for Physical Characterization A Obtain/Synthesize This compound B Visual Inspection (Color, Form) A->B C Sample Preparation (Dry & Pulverize) B->C D Melting Point Determination (Capillary Method) C->D E Assess Melting Range D->E F Is Range Sharp? (e.g., 1-2°C) E->F G Purity Acceptable (Identity Presumed) F->G Yes H Impurity Suspected (Requires Purification) F->H No I Further Analysis (e.g., NMR, GC-MS) G->I H->C Recrystallize & Repeat J Final Characterized Compound I->J

Caption: Logical workflow for the physical characterization and purity assessment of this compound.

Conclusion

The melting and boiling points of this compound are defining physical properties that are dictated by its distinct molecular structure and the resulting intermolecular forces. The melting point, experimentally determined to be in the range of 122-131°C, serves as an indispensable tool for assessing purity and confirming identity in a research or quality control setting. The high predicted boiling point of ~390.6°C underscores the compound's low volatility and thermal requirements for any phase transition. For professionals in drug development and chemical synthesis, a rigorous and methodical approach to determining these properties is essential for ensuring the integrity of starting materials and the success of subsequent synthetic transformations.

References

A Technical Guide to the Spectroscopic Characterization of 2-Amino-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4'-fluorobenzophenone is a substituted benzophenone derivative of significant interest in medicinal chemistry and materials science. Its structural features, including an aminophenyl ring and a fluorophenyl ring connected by a carbonyl group, make it a versatile precursor in the synthesis of various pharmaceuticals and functional materials.[1] This guide provides an in-depth analysis of the core spectroscopic data of this compound, offering a foundational understanding for its identification, characterization, and application in research and development.

This document delves into the key spectroscopic techniques used to elucidate the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section will detail the experimental methodology, a comprehensive interpretation of the spectral data, and a summary of the key findings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₃H₁₀FNO[2][3]
Molecular Weight 215.22 g/mol [2][3]
CAS Number 3800-06-4[2][4]
Appearance Off-white to pale yellow crystalline powder[5]
Melting Point 122-128 °C[4]
Solubility Soluble in DMSO, methanol; slightly soluble in water and chloroform.[1][4][5]

Molecular Structure

The structural representation of this compound is crucial for understanding its spectroscopic characteristics.

G cluster_aminophenyl Aminophenyl Ring cluster_fluorophenyl Fluorophenyl Ring H3_H5 H-3, H-5 (δ 6.70-6.80 ppm) Carbonyl C=O H3_H5->Carbonyl e⁻ donating effect of NH₂ (upfield shift) H4 H-4 (δ 7.25-7.35 ppm) H6 H-6 (δ 6.55-6.65 ppm) NH2 -NH₂ (δ 5.90 ppm) H2_H6_prime H-2', H-6' (δ 7.60-7.70 ppm) H2_H6_prime->Carbonyl e⁻ withdrawing effect of C=O & F (downfield shift) H3_H5_prime H-3', H-5' (δ 7.10-7.20 ppm) FTIR_Interpretation cluster_molecule This compound cluster_functional_groups Functional Groups cluster_ir_peaks Characteristic IR Peaks (cm⁻¹) mol C₁₃H₁₀FNO NH2 Amine (-NH₂) mol->NH2 CO Ketone (C=O) mol->CO Aromatic Aromatic Rings mol->Aromatic CF C-F Bond mol->CF NH_stretch 3450-3300 (N-H stretch) NH2->NH_stretch CO_stretch 1640-1620 (C=O stretch) CO->CO_stretch Aromatic_stretch 1600-1450 (C=C stretch) Aromatic->Aromatic_stretch CF_stretch 1230-1210 (C-F stretch) CF->CF_stretch

References

1H NMR and 13C NMR of 2-Amino-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Amino-4'-fluorobenzophenone

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS No: 3800-06-4). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between the molecule's structure—including its electron-donating amino group, electron-withdrawing carbonyl bridge, and the influential fluoro-substituent—and the resulting NMR spectral features. We will explore chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities to achieve a complete and unambiguous assignment of all proton and carbon signals. The methodologies described herein represent a self-validating system for the structural elucidation of complex substituted aromatic compounds.

Introduction: The Molecule and the Method

This compound is a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in medicinal chemistry. Its structure, comprising two distinct aromatic rings with competing electronic effects, makes it an excellent case study for advanced NMR interpretation. NMR spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of such organic molecules in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can map the precise electronic environment of each atom, revealing the molecular architecture and connectivity.

This guide will systematically deconstruct the ¹H and ¹³C NMR spectra, providing not only the assignments but also the underlying physical-organic principles that govern them.

Molecular Structure and Numbering Scheme

A consistent numbering system is paramount for clear spectral assignment. The structure of this compound is presented below with the IUPAC-recommended numbering scheme that will be used throughout this guide.

Caption: Numbering scheme for this compound.

Experimental Protocol: A Self-Validating Workflow

Reproducibility is the cornerstone of scientific integrity. The following protocol outlines a robust method for acquiring high-quality NMR data for the target analyte.

Sample Preparation
  • Weighing: Accurately weigh approximately 15-20 mg of this compound directly into a clean, dry NMR tube.

  • Solvation: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a common choice for its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak[1].

  • Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) in CDCl₃. TMS serves as the internal reference standard, with its ¹H and ¹³C signals defined as 0.0 ppm[2].

  • Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed until the sample is completely dissolved. A clear, homogeneous solution is required for optimal spectral resolution.

NMR Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer and serve as a reliable starting point.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program zg30zgpg30 (proton decoupled)
Number of Scans (NS) 161024
Acquisition Time (AQ) ~4.0 s~1.0 s
Relaxation Delay (D1) 2.0 s2.0 s
Spectral Width (SW) ~20 ppm~240 ppm

Caption: Standard workflow for NMR sample preparation and analysis.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information based on four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

Overview and Causality

The molecule has 10 protons in total, but due to the different electronic environments, we expect to see several distinct signals.

  • Amine Protons (-NH₂): These protons are attached to a nitrogen atom and often exhibit chemical exchange, leading to a broad signal that does not typically couple with neighboring protons[3]. Their chemical shift can vary significantly based on solvent and concentration[4][5].

  • Aromatic Protons (Ring A - Amino-substituted): This ring is influenced by the strong electron-donating effect (via resonance) of the -NH₂ group and the electron-withdrawing effect (via induction and resonance) of the carbonyl group. The -NH₂ group will shield the ortho (H6) and para (H4) positions, shifting them upfield[6].

  • Aromatic Protons (Ring B - Fluoro-substituted): This ring is influenced by the electron-withdrawing inductive effect of both the fluorine atom and the carbonyl group. Furthermore, the ¹⁹F nucleus has a spin of I = ½, which causes spin-spin coupling to nearby protons, resulting in additional signal splitting[7]. Typical ortho H-F coupling (³J_HF) is 6-10 Hz, while meta H-F coupling (⁴J_HF) is 4-8 Hz[7].

Detailed Peak Assignments
SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
1~5.8 - 6.2broad singlet-2H-NH₂Characteristic broad signal for primary amine protons due to quadrupolar relaxation and exchange[3][4].
2~6.65doublet of doubletsJ_ortho ≈ 8.4, J_meta ≈ 0.81HH6Strongly shielded by the ortho -NH₂ group, resulting in a significant upfield shift.
3~6.75triplet of doubletsJ_ortho ≈ 7.6, J_meta ≈ 0.81HH4Shielded by the para -NH₂ group. Appears as a triplet due to coupling with two ortho neighbors (H3, H5).
4~7.15triplet of tripletsJ_ortho ≈ 8.8, J_HF ≈ 8.82HH3', H5'Protons meta to the fluorine. They are coupled to their ortho proton neighbors and to the fluorine atom.
5~7.30triplet of doubletsJ_ortho ≈ 8.0, J_meta ≈ 1.61HH5Less affected by the -NH₂ group, appears further downfield.
6~7.55doublet of doubletsJ_ortho ≈ 8.0, J_meta ≈ 1.61HH3Deshielded by the adjacent electron-withdrawing carbonyl group.
7~7.75doublet of doublets of doubletsJ_ortho ≈ 8.8, J_meta ≈ 5.6, J_HF ≈ 5.62HH2', H6'Protons ortho to the fluorine. They are deshielded and show coupling to their ortho proton neighbors and the fluorine.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature. The presence of fluorine adds a layer of complexity and diagnostic power.

Overview and Causality

The molecule has 13 carbon atoms. Due to symmetry in the fluoro-substituted ring (assuming free rotation), C2' is equivalent to C6', and C3' is equivalent to C5', leading to an expectation of 11 distinct signals. A key feature in the ¹³C NMR of fluorinated compounds is the presence of C-F coupling, which splits the signals of carbons close to the fluorine atom[8][9]. This coupling occurs through bonds and its magnitude decreases with distance: ¹J_CF > ²J_CF > ³J_CF.

  • Carbonyl Carbon (C=O): This carbon is highly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization, causing it to appear far downfield[10][11].

  • Fluorinated Ring Carbons: The carbon directly attached to fluorine (C4') will show a very large one-bond coupling constant (¹J_CF > 200 Hz)[7][12]. The adjacent carbons (C3', C5') will show a smaller two-bond coupling (²J_CF), and so on.

  • Aminated Ring Carbons: The amino group is electron-donating, causing a shielding effect (upfield shift), particularly at the ortho (C2, C6) and para (C4) positions. The carbon directly attached to the nitrogen (C2) is significantly shifted downfield due to the electronegativity of nitrogen.

Detailed Peak Assignments
Chemical Shift (δ, ppm)Multiplicity (due to C-F)Coupling Constant (J_CF, Hz)AssignmentRationale
~198.5singlet-C=OCharacteristic ketone carbonyl chemical shift in a highly deshielded environment[10].
~165.0doublet¹J_CF ≈ 255C4'Carbon directly bonded to fluorine; exhibits a very large one-bond C-F coupling and is shifted downfield by fluorine's electronegativity[7][9].
~152.5singlet-C2Carbon bonded to the -NH₂ group, shifted downfield by nitrogen's electronegativity.
~135.0singlet-C1Quaternary carbon, deshielded by the attached carbonyl group.
~133.0singlet-C4Aromatic CH carbon.
~132.5doublet³J_CF ≈ 9C2', C6'Aromatic CH carbons ortho to the fluorine atom.
~130.0doublet⁴J_CF ≈ 3C1'Quaternary carbon para to the fluorine, shows small long-range coupling.
~118.0singlet-C6Aromatic CH carbon ortho to the amino group, shielded by its electron-donating effect.
~116.5singlet-C5Aromatic CH carbon.
~116.0doublet²J_CF ≈ 22C3', C5'Aromatic CH carbons meta to the fluorine atom, show significant two-bond coupling[13].
~114.0singlet-C3Aromatic CH carbon.

Validation with 2D NMR Spectroscopy

While 1D NMR provides a strong basis for assignment, 2D NMR techniques offer definitive confirmation by revealing through-bond correlations.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A COSY spectrum would show cross-peaks connecting H3-H4-H5-H6 in Ring A, and H2'-H3' / H5'-H6' in Ring B, confirming their adjacent relationships[7].

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link each proton assignment in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, validating the assignments of all protonated carbons[7].

NMR_Correlations cluster_0 Ring A Protons cluster_1 Ring B Protons cluster_2 Carbon Atoms H6 H6 H5 H5 H6->H5 COSY C6 C6 H6->C6 HSQC H4 H4 H5->H4 COSY C5 C5 H5->C5 HSQC H3 H3 H4->H3 COSY C4 C4 H4->C4 HSQC C3 C3 H3->C3 HSQC H2_ H2'/H6' H3_ H3'/H5' H2_->H3_ COSY C2_ C2'/C6' H2_->C2_ HSQC C3_ C3'/C5' H3_->C3_ HSQC

Caption: Key 2D NMR correlations for structural validation.

Conclusion

The complete assignment of the ¹H and ¹³C NMR spectra of this compound is achieved through a systematic application of fundamental NMR principles. The analysis demonstrates the powerful diagnostic capabilities of NMR in deciphering the complex interplay of electronic effects within a multifunctional molecule. The characteristic broad singlet of the amine, the upfield shifts from the electron-donating NH₂, and the distinctive splitting patterns caused by H-F and C-F couplings are all key identifiers. The methodologies and interpretations presented in this guide provide a robust framework for scientists engaged in the structural characterization of novel chemical entities.

References

Mass spectrometry analysis of 2-Amino-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Amino-4'-fluorobenzophenone

Foreword: A Molecule of Significance

This compound (C₁₃H₁₀FNO) is more than a simple chemical intermediate; it is a critical building block in the synthesis of numerous pharmaceutical compounds.[1][2] Its structural integrity and purity are paramount, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for its characterization are indispensable for researchers and drug development professionals. This guide provides a deep dive into the mass spectrometric analysis of this key intermediate, moving from fundamental principles to practical, field-proven protocols. We will explore the causality behind methodological choices, ensuring that each step is not just a procedure, but a scientifically validated decision.

Physicochemical Profile: The Foundation of Analysis

Understanding the fundamental properties of this compound is the first step in developing a successful analytical strategy. These characteristics dictate the choice of sample preparation, chromatographic conditions, and ionization technique.

PropertyValueSource
Molecular Formula C₁₃H₁₀FNO[1][3]
Average Molecular Weight 215.22 g/mol [3]
Monoisotopic Mass 215.074642105 Da[3]
Melting Point 122-131 °C[1][4]
Appearance Light yellow to orange powder/crystal[1]
Solubility Slightly soluble in Chloroform, Ethyl Acetate; Soluble in DMSO[4][5]

The molecule's non-volatile, crystalline nature and moderate polarity, conferred by the amino and carbonyl groups, make Liquid Chromatography coupled with Mass Spectrometry (LC-MS) the analytical method of choice.

The Analytical Workflow: From Sample to Spectrum

A robust analytical method is a self-validating system. The following workflow is designed to ensure reproducibility, accuracy, and comprehensive characterization of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Accurate Weighing B Dissolution in Mobile Phase/DMSO A->B C Filtration (0.22 µm) B->C D RP-HPLC Separation C->D E Ionization (ESI / APCI) D->E F MS Full Scan (Survey) E->F G MS/MS Fragmentation (Product Ion Scan) F->G H Peak Integration & Purity Assessment G->H I Fragment Analysis & Structure Confirmation G->I J Reporting H->J I->J

Caption: Overall analytical workflow for this compound analysis.

Chromatographic Separation: Achieving Baseline Resolution

High-Performance Liquid Chromatography (HPLC) is essential for separating the target analyte from synthesis precursors, by-products, and degradants before it enters the mass spectrometer.[6] A reversed-phase method is highly effective for benzophenone derivatives.[6]

Expertise in Action: Why Reversed-Phase?

The benzophenone core is relatively nonpolar, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase. The inclusion of an amino group adds a polar characteristic, which allows for fine-tuning of retention and elution with the organic modifier gradient. This approach provides excellent resolution and peak shape.

Protocol: Reversed-Phase HPLC (RP-HPLC) Method
  • Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector and coupled to a mass spectrometer.[6]

  • Column Selection: C18 stationary phase (e.g., 100 x 2.1 mm, 1.8 µm particle size). The smaller particle size in UHPLC offers superior resolution and faster analysis times.[6]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water. The acid is critical for ensuring the amino group is consistently protonated, which leads to better peak shape and ionization efficiency in positive mode ESI.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: Hold at 95% B (column wash)

    • 10-10.1 min: 95% to 30% B

    • 10.1-12 min: Hold at 30% B (equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.

  • Injection Volume: 2-5 µL.

  • Sample Preparation: Prepare a 10 µg/mL solution in 50:50 Acetonitrile:Water.

Mass Spectrometric Detection and Fragmentation

The choice of ionization technique is critical. For LC-MS, "soft" ionization techniques like Electrospray Ionization (ESI) are preferred for their ability to generate intact protonated molecules, which is ideal for quantification and subsequent fragmentation. For structural elucidation, particularly when coupled with Gas Chromatography (GC), "hard" ionization like Electron Ionization (EI) provides rich, reproducible fragmentation patterns.[7][8]

Electrospray Ionization (ESI) - Positive Mode

ESI is the premier choice for LC-MS analysis of this compound. The basic amino group is readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ ion.

  • Expected Precursor Ion: [C₁₃H₁₀FNO + H]⁺

  • Calculated m/z: 216.0824

MS/MS Fragmentation of the [M+H]⁺ Ion: Collision-Induced Dissociation (CID) of the m/z 216.08 precursor ion will primarily induce cleavage at the bonds adjacent to the carbonyl group, which are the most labile sites.

ESI_Fragmentation parent [M+H]⁺ m/z 216.08 frag1 [NH₂-C₆H₄-CO]⁺ m/z 120.04 parent->frag1 - C₆H₅F frag2 [F-C₆H₄-CO]⁺ m/z 123.02 parent->frag2 - C₆H₆N frag3 [F-C₆H₄]⁺ m/z 95.03 frag2->frag3 - CO

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

  • Causality of Fragmentation:

    • m/z 123.02: This prominent fragment arises from the cleavage of the bond between the carbonyl carbon and the aminophenyl ring, resulting in a stable fluorobenzoyl cation.

    • m/z 120.04: The alternative cleavage of the bond between the carbonyl carbon and the fluorophenyl ring yields the aminobenzoyl cation.

    • m/z 95.03: Subsequent loss of a neutral carbon monoxide (CO) molecule from the m/z 123 fragment produces the fluorophenyl cation, a common fragmentation pathway for benzoyl derivatives.[9]

Electron Ionization (EI)

Though less common for LC-MS, EI is the standard for GC-MS and provides a highly detailed fragmentation "fingerprint" useful for library matching and unambiguous identification. EI is a "hard" technique that imparts significant energy, leading to extensive fragmentation.[7][10]

  • Expected Molecular Ion: [M]⁺•

  • Calculated m/z: 215.07

EI Fragmentation of the Molecular Ion: The fragmentation logic is similar to ESI-MS/MS, but originates from a radical cation (M⁺•) and often involves more complex rearrangements.

EI_Fragmentation parent [M]⁺• m/z 215.07 frag1 [F-C₆H₄-CO]⁺ m/z 123.02 parent->frag1 •C₆H₄NH₂ frag2 [NH₂-C₆H₄]⁺• m/z 92.05 parent->frag2 - C₇H₄FO frag3 [F-C₆H₄]⁺ m/z 95.03 parent->frag3 - C₇H₅NO frag4 [M - CO]⁺• m/z 187.08 parent->frag4 - CO frag1->frag3 - CO

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Amino-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role of 2-Amino-4'-fluorobenzophenone in Modern Drug Development

This compound (CAS No: 3800-06-4) is a highly valuable chemical intermediate, primarily recognized for its role as a key building block in the synthesis of various pharmaceuticals.[1][2][3] Its molecular structure, which features a diaryl ketone framework with an amino group and a fluorine atom on separate phenyl rings, makes it a versatile precursor for complex therapeutic agents.[1][4] Notably, it is a critical intermediate in the synthesis of Pitavastatin, a statin medication used to manage high cholesterol.[5]

Given its significance in pharmaceutical manufacturing, ensuring the identity, purity, and structural integrity of this compound is of paramount importance. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a unique molecular "fingerprint," making it an indispensable tool for the characterization of such critical raw materials.[6][7][8] This guide provides an in-depth examination of the theoretical and practical aspects of acquiring and interpreting the IR spectrum of this compound, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Expected Vibrational Modes

The infrared spectrum of a molecule is dictated by the vibrations of its constituent chemical bonds. To properly interpret the spectrum of this compound (C₁₃H₁₀FNO), we must first consider its functional groups and the types of vibrations they will exhibit.[4]

The key functional groups are:

  • Primary Aromatic Amine (-NH₂): This group will show characteristic stretching and bending vibrations.

  • Diaryl Ketone (C=O): The carbonyl group gives rise to a strong, sharp stretching absorption.

  • Fluorinated Aromatic Ring: The Carbon-Fluorine (C-F) bond has a distinct stretching frequency.

  • Aromatic Rings (C=C and C-H): The phenyl rings will display a series of characteristic stretching and bending absorptions.

The following diagram illustrates the molecular structure and highlights the key functional groups that are the focus of our IR spectroscopic analysis.

Caption: Molecular structure of this compound.

Experimental Protocols for IR Spectrum Acquisition

The quality and reproducibility of an IR spectrum are critically dependent on the sample preparation technique. As this compound is a solid (a light yellow to orange powder), several methods are suitable.[1] The choice of method depends on the available equipment, the quantity of the sample, and the desired spectral quality.

Method 1: Potassium Bromide (KBr) Pellet Technique

This is a classic and widely used method for obtaining high-quality spectra of solid samples.[9] The principle is to disperse the sample in a dry, IR-transparent matrix (KBr) and press it into a thin, transparent pellet.[10]

Causality Behind Experimental Choices:

  • Why KBr? Potassium bromide is transparent to infrared radiation over a wide range (typically 4000 cm⁻¹ to 400 cm⁻¹) and has a refractive index that, upon pressing, minimizes light scattering by the sample particles.[9]

  • Why Dryness is Critical: KBr is hygroscopic. Any absorbed water will show strong, broad O-H absorption bands (~3400 cm⁻¹) and a H-O-H bending band (~1630 cm⁻¹), which can obscure important sample peaks.[10][11]

  • Why Grinding is Necessary: The sample must be ground to a fine powder (particle size less than the IR wavelength) to reduce light scattering, which can cause a sloping baseline and distorted peaks.

Step-by-Step Protocol:

  • Material Preparation: Gently heat spectroscopy-grade KBr powder in an oven at ~110°C for 2-3 hours to ensure it is completely dry.[9] Allow it to cool to room temperature in a desiccator. Clean the agate mortar and pestle, and the die set, with a suitable solvent (e.g., ethanol) and dry them thoroughly.[12]

  • Sample Grinding: Weigh approximately 1-2 mg of this compound and grind it to a very fine powder in the agate mortar.[12]

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle to ensure a homogenous dispersion.[12] The concentration of the sample in KBr should be in the range of 0.2% to 1%.[13]

  • Pellet Pressing: Transfer the mixture to the pellet die. Place the die in a hydraulic press and apply pressure gradually up to 8-10 metric tons.[10][11] Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent or translucent disc.

  • Spectrum Acquisition: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Acquire a background spectrum of the empty spectrometer first, then acquire the sample spectrum.

Method 2: Nujol Mull Technique

The Nujol mull technique is a faster alternative to the KBr pellet method. It involves grinding the solid sample with a mulling agent (Nujol, a high-purity mineral oil) to create a thick paste.[14]

Causality Behind Experimental Choices:

  • Why Nujol? Nujol is an IR-transparent mineral oil that serves to suspend the finely ground sample particles and reduce light scattering by matching the refractive index.[15]

  • The Trade-off: Nujol itself has characteristic C-H stretching and bending absorptions (~2924, ~2853, ~1460, and ~1377 cm⁻¹).[4] The operator must be aware of these peaks and mentally subtract them from the final spectrum.

Step-by-Step Protocol:

  • Sample Grinding: Place 2-5 mg of this compound in an agate mortar and grind it to a fine powder.

  • Mull Creation: Add one or two drops of Nujol to the powder and continue to grind the mixture until it forms a uniform, viscous paste.

  • Mounting: Smear a small amount of the mull onto one IR-transparent salt plate (e.g., KBr or NaCl). Place a second plate on top and gently rotate to spread the mull into a thin, even film.

  • Spectrum Acquisition: Place the "sandwich" of plates into the sample holder of the spectrometer and acquire the spectrum.

Method 3: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid, and often preferred method that requires minimal to no sample preparation.[16][17] The sample is placed in direct contact with a high-refractive-index crystal (often diamond or zinc selenide).[18]

Causality Behind Experimental Choices:

  • How it Works: An IR beam is passed through the ATR crystal. At the crystal-sample interface, an "evanescent wave" penetrates a short distance (a few microns) into the sample. The sample absorbs energy at specific frequencies, and the attenuated beam is reflected back to the detector.[16][18]

  • Key Advantage: This technique is ideal for analyzing solid powders directly, eliminating the need for grinding or dilution.[18] It provides high-quality, reproducible spectra with minimal effort.

Step-by-Step Protocol:

  • Background Scan: Ensure the ATR crystal surface is clean. Acquire a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of this compound powder onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a strong signal.[18]

  • Spectrum Acquisition: Acquire the sample spectrum.

  • Cleaning: After analysis, retract the clamp, and clean the sample powder from the crystal surface with a soft tissue and a suitable solvent (e.g., isopropanol).

The following diagram illustrates the generalized workflow for obtaining an IR spectrum.

G cluster_prep Sample Preparation cluster_acq Spectrum Acquisition cluster_analysis Spectral Analysis KBr KBr Pellet (Grind sample with KBr, press into disc) Background 1. Acquire Background Spectrum (Empty Spectrometer/Clean Crystal) KBr->Background Place in holder Nujol Nujol Mull (Grind sample, mix with Nujol oil) Nujol->Background Place in holder ATR ATR (Place sample directly on crystal) ATR->Background Apply pressure Sample 2. Acquire Sample Spectrum (Place prepared sample in beam path) Background->Sample Process 3. Process Data (Background subtraction, baseline correction) Sample->Process Identify Identify Characteristic Peaks (Correlate wavenumbers to functional groups) Process->Identify Compare Compare with Reference Data (Confirm identity and purity) Identify->Compare Report Generate Report Compare->Report

Caption: General workflow for IR spectroscopic analysis.

Interpretation of the this compound IR Spectrum

Wavenumber (cm⁻¹) RangeIntensityVibrational Mode AssignmentRationale and Expert Insights
3480 - 3380MediumN-H Asymmetric Stretch (Primary Amine)Primary amines exhibit two N-H stretching bands.[10][12] For aromatic amines, these bands typically appear at slightly higher frequencies than for aliphatic amines.[14] The asymmetric stretch is the higher frequency of the two.
3390 - 3300MediumN-H Symmetric Stretch (Primary Amine)This is the second characteristic N-H stretching band for a primary amine.[10][12] The presence of these two distinct peaks is a clear indicator of the -NH₂ group.
3100 - 3000Medium-WeakAromatic C-H StretchThese absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the phenyl rings.[18]
1640 - 1620Strong, SharpC=O Stretch (Diaryl Ketone)The typical C=O stretch for a saturated ketone is ~1715 cm⁻¹.[8] In this compound, two effects lower this frequency: 1) Conjugation with the two aromatic rings delocalizes the pi electrons, weakening the C=O bond.[20] 2) The ortho-amino group is electron-donating, further increasing the single-bond character of the carbonyl through resonance.[14] This results in a significant shift to a lower wavenumber, expected in this range. The IR spectrum of the parent compound, 2-aminobenzophenone, shows this peak around 1625 cm⁻¹.[19]
1620 - 1580Medium-StrongN-H Bend (Scissoring)This bending vibration is characteristic of primary amines and can sometimes overlap with or appear close to the aromatic C=C stretching bands.[10]
1600 - 1450Medium-Weak (multiple bands)Aromatic C=C Ring StretchAromatic rings display a series of absorptions in this region due to the stretching of the carbon-carbon bonds within the ring. These are often sharp and provide evidence of the aromatic framework.[18]
1335 - 1250StrongAromatic C-N StretchThe stretching vibration of the bond between the amino group and the aromatic ring is typically strong for aromatic amines and falls in this region.[10]
1110 - 1000StrongC-F StretchThe carbon-fluorine bond gives rise to a strong absorption in the fingerprint region. For monofluorinated aromatic compounds, this band is typically found between 1110 and 1000 cm⁻¹.[21] Its high intensity can make it a prominent feature of the spectrum.
900 - 675StrongAromatic C-H Out-of-Plane BendThe substitution patterns on the aromatic rings (ortho-disubstituted and para-disubstituted) will give rise to strong absorptions in this region. These bands are highly characteristic and useful for confirming the substitution pattern.

Conclusion: A Self-Validating System for Quality Control

The infrared spectrum of this compound provides a rich set of data points that serve as a robust system for identity and quality verification. For a sample to be confirmed as this compound, its IR spectrum must simultaneously exhibit all the key features outlined above:

  • Presence of a Primary Aromatic Amine: Confirmed by the two distinct N-H stretching bands (~3480-3300 cm⁻¹) and the N-H bending mode (~1620-1580 cm⁻¹).

  • Presence of a Conjugated Ketone: Validated by the strong, sharp C=O stretching absorption shifted to a lower frequency (~1640-1620 cm⁻¹).

  • Presence of Aromatic Rings: Indicated by the C-H stretches above 3000 cm⁻¹ and the C=C ring stretches (~1600-1450 cm⁻¹).

  • Presence of Fluorine Substitution: Confirmed by the strong C-F stretching band in the fingerprint region (~1110-1000 cm⁻¹).

The absence of any of these key bands, or the presence of significant unexpected absorptions (e.g., a broad O-H stretch around 3400 cm⁻¹ indicating water or alcohol impurity), would immediately signal a deviation from the expected molecular structure, flagging the material for further investigation. This multi-point verification makes FTIR spectroscopy an efficient, reliable, and essential technique in the quality control pipeline for critical pharmaceutical intermediates like this compound.

References

The Cornerstone of Modern Pharmaceuticals: A Technical Guide to the Discovery and Synthesis of 2-Amino-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Therapeutic Advancement

In the landscape of pharmaceutical sciences and organic chemistry, certain molecules, while not therapeutic agents themselves, form the critical bedrock upon which life-changing medicines are built. 2-Amino-4'-fluorobenzophenone (CAS No: 3800-06-4) is a paramount example of such a cornerstone intermediate. Its unique trifunctionalized scaffold, featuring an aminophenyl ring, a fluorophenyl ring, and a central carbonyl group, has made it an indispensable building block in the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs). This technical guide provides a comprehensive exploration of the discovery and synthetic evolution of this pivotal molecule, offering field-proven insights and detailed methodologies for its preparation. The most prominent application of this compound is its role as a critical intermediate in the pharmaceutical sector, particularly in the synthesis of Pitavastatin, a statin drug used to manage high cholesterol levels.[1]

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its use in pharmaceutical synthesis.

PropertyValueSource
Molecular Formula C₁₃H₁₀FNO[2]
Molecular Weight 215.22 g/mol [2]
Appearance Light yellow to yellow to orange powder/crystalChem-Impex
Melting Point 122-128 °C
CAS Registry Number 3800-06-4[2]

Spectroscopic Data:

  • ¹H NMR: Spectral data is available, with detailed interpretation required from raw spectra.

  • ¹³C NMR: Spectral data is available, with detailed interpretation required from raw spectra.[2]

  • Mass Spectrometry (MS): Molecular Ion Peak (M+): m/z 215. Key fragmentation patterns can be analyzed to confirm the structure.[3][4]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands corresponding to N-H stretching (amino group), C=O stretching (carbonyl group), and C-F stretching are observable.[3]

The Historical Trajectory: From Obscurity to Pharmaceutical Prominence

While a definitive seminal publication marking the "discovery" of this compound is not readily apparent in the annals of chemical literature, its emergence is intrinsically linked to the broader development of fluorinated organic compounds and the synthesis of 2-aminobenzophenones, which became crucial for the burgeoning field of medicinal chemistry in the mid-20th century. The synthesis of fluorinated benzophenones and their derivatives gained traction as researchers began to explore the unique properties imparted by fluorine substitution in organic molecules.[5][6][7][8][9] The general class of 2-aminobenzophenones has been a subject of synthetic interest for over a century, with early methods dating back to the work of Ullmann and Bleier.[10] The development of synthetic routes to these compounds was significantly driven by their use as precursors to 1,4-benzodiazepines, a class of psychoactive drugs.[11][12]

The specific impetus for the synthesis of the 4'-fluoro derivative likely arose from the need for precursors in drug discovery programs, where the introduction of a fluorine atom is a common strategy to modulate a molecule's metabolic stability and pharmacokinetic profile. Its significance became firmly established with its identification as a key intermediate in the synthesis of important pharmaceuticals.

The Synthetic Arsenal: A Comparative Analysis of Key Methodologies

The industrial and laboratory-scale synthesis of this compound is dominated by a few robust and well-established methodologies. The choice of a particular route is often dictated by factors such as cost of starting materials, scalability, and desired purity of the final product.

The Friedel-Crafts Acylation Approach: A Workhorse of Benzophenone Synthesis

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents a primary strategy for constructing the this compound scaffold.[13][14][15][16] This powerful carbon-carbon bond-forming reaction involves the electrophilic acylation of an aromatic ring.

A widely employed and reliable method commences with anthranilic acid.[17][18] The amino group is first protected, typically as a tosylamide, to prevent its reaction with the Lewis acid catalyst and to direct the acylation. The protected anthranilic acid is then converted to its acid chloride, which subsequently undergoes a Friedel-Crafts reaction with fluorobenzene in the presence of a Lewis acid, such as aluminum chloride (AlCl₃). The final step involves the deprotection of the amino group.

Reaction Causality: The tosyl protecting group is crucial as the free amino group would otherwise act as a Lewis base, quenching the AlCl₃ catalyst. The deprotection is often achieved under harsh acidic conditions, which can be a drawback of this method.[10]

Anthranilic_Acid Anthranilic Acid Protected_AA Tosyl-Protected Anthranilic Acid Anthranilic_Acid->Protected_AA Protection Tosyl_Chloride p-Tosyl Chloride Tosyl_Chloride->Protected_AA Acid_Chloride_Formation Acid Chloride Formation (PCl₅ or SOCl₂) Protected_AA->Acid_Chloride_Formation Protected_Acyl_Chloride Protected Acyl Chloride Acid_Chloride_Formation->Protected_Acyl_Chloride Friedel_Crafts Friedel-Crafts Acylation Protected_Acyl_Chloride->Friedel_Crafts Fluorobenzene Fluorobenzene Fluorobenzene->Friedel_Crafts AlCl3 AlCl₃ AlCl3->Friedel_Crafts Protected_Benzophenone Protected This compound Friedel_Crafts->Protected_Benzophenone Deprotection Deprotection (H₂SO₄) Protected_Benzophenone->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Synthesis of this compound from Anthranilic Acid.

An alternative Friedel-Crafts approach involves the acylation of fluorobenzene with 2-nitrobenzoyl chloride.[19] The resulting 2-nitro-4'-fluorobenzophenone is then reduced to the desired amine.

Reaction Causality: This route avoids the need for protection and deprotection steps for the amino group. However, it introduces a nitro group reduction step, which requires a suitable reducing agent and may present its own set of challenges regarding selectivity and waste disposal.

The Hofmann Rearrangement: A Transformative Approach

The Hofmann rearrangement provides an elegant alternative for the synthesis of this compound, particularly from readily available starting materials like phthalic anhydride or phthalimide.[1][16][20] This reaction converts a primary amide into a primary amine with one fewer carbon atom.

The synthesis typically begins with a Friedel-Crafts reaction between phthalic anhydride and fluorobenzene to produce 2-(4-fluorobenzoyl)benzoic acid. This intermediate is then converted to the corresponding amide, which subsequently undergoes the Hofmann rearrangement to yield the final product.

Reaction Causality: The Hofmann rearrangement proceeds via an isocyanate intermediate, which is then hydrolyzed to the amine.[20] This method is advantageous as it builds the benzophenone core first and then introduces the amino group in a later step. A Chinese patent describes a one-pot synthesis from phthalimide and fluorobenzene, followed by Hofmann degradation, with yields reported to be as high as 90.70%.[20]

Phthalic_Anhydride Phthalic Anhydride Friedel_Crafts Friedel-Crafts Acylation Phthalic_Anhydride->Friedel_Crafts Fluorobenzene Fluorobenzene Fluorobenzene->Friedel_Crafts AlCl3 AlCl₃ AlCl3->Friedel_Crafts Keto_Acid 2-(4-fluorobenzoyl)benzoic Acid Friedel_Crafts->Keto_Acid Amidation Amidation (SOCl₂, NH₃) Keto_Acid->Amidation Amide 2-(4-fluorobenzoyl)benzamide Amidation->Amide Hofmann Hofmann Rearrangement (NaOCl, NaOH) Amide->Hofmann Final_Product This compound Hofmann->Final_Product

References

An In-Depth Technical Guide to 2-Amino-4'-fluorobenzophenone: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4'-fluorobenzophenone (CAS No. 3800-06-4), a pivotal chemical intermediate in the pharmaceutical and fine chemical industries. The document delineates its molecular structure, physicochemical properties, and detailed synthetic methodologies. Emphasis is placed on its structural elucidation through spectroscopic techniques and its critical role as a building block in organic synthesis, most notably in the production of the cholesterol-lowering drug, Pitavastatin. This guide is intended to be an essential resource for researchers and professionals engaged in drug discovery, process development, and materials science.

Introduction and Molecular Structure

This compound, with the IUPAC name (2-aminophenyl)(4-fluorophenyl)methanone, is an aromatic ketone that has garnered significant interest due to its versatile chemical reactivity.[1][2] Its molecular structure is characterized by a benzophenone core functionalized with an amino group (-NH2) on one phenyl ring and a fluorine atom (-F) on the other.[2] This unique arrangement of functional groups makes it a highly valuable precursor for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs).[3][4]

The presence of the amino group provides a nucleophilic center for a variety of chemical transformations, while the fluorine atom can modulate the electronic properties and metabolic stability of derivative compounds, a desirable feature in drug design.[3]

Chemical Identifiers:

  • CAS Number: 3800-06-4[2]

  • Molecular Formula: C₁₃H₁₀FNO[2]

  • Molecular Weight: 215.22 g/mol [2]

  • IUPAC Name: (2-aminophenyl)(4-fluorophenyl)methanone[2]

Physicochemical Properties

This compound is typically a light yellow to yellow crystalline powder at room temperature.[5] Its physical and chemical characteristics are summarized in the table below.

PropertyValueReference(s)
Appearance Light yellow to yellow crystalline powder[5]
Melting Point 122-128 °C[5]
Boiling Point 390.6 ± 27.0 °C (Predicted)[5]
Density 1.237 g/cm³ (Predicted)[5]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[5]
pKa -0.19 ± 0.10 (Predicted)[5]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a multi-step process that often involves a Friedel-Crafts acylation followed by a Hofmann degradation.[6][7] The causality behind this synthetic strategy lies in the reliable formation of the carbon-carbon bond between the two aromatic rings via the Friedel-Crafts reaction, followed by the efficient conversion of an amide to a primary amine with the loss of one carbon atom through the Hofmann rearrangement.

Synthetic Pathway Overview

A common synthetic route starts from phthalic anhydride, which undergoes a Friedel-Crafts reaction with fluorobenzene to yield 2-(4-fluorobenzoyl)benzoic acid. This intermediate is then converted to 2-(4-fluorobenzoyl)benzamide, which subsequently undergoes a Hofmann degradation to produce the final product, this compound.[6]

Synthesis_Workflow A Phthalic Anhydride + Fluorobenzene B 2-(4-fluorobenzoyl)benzoic acid A->B Friedel-Crafts Acylation (AlCl3) C 2-(4-fluorobenzoyl)benzamide B->C 1. Acyl Chlorination (SOCl2) 2. Amidation (NH3) D This compound C->D Hofmann Degradation (NaOCl, NaOH)

Synthetic workflow for this compound.
Detailed Experimental Protocol

The following protocol is a representative example based on methodologies described in the patent literature.[6]

Step 1: Synthesis of 2-(4-fluorobenzoyl)benzoic acid (Friedel-Crafts Acylation)

  • To a stirred suspension of anhydrous aluminum chloride in an excess of fluorobenzene, slowly add phthalic anhydride at a controlled temperature.

  • The choice of a Lewis acid like AlCl₃ is critical as it activates the phthalic anhydride, generating a highly electrophilic acylium ion necessary for the electrophilic aromatic substitution on the electron-rich fluorobenzene ring.

  • Heat the reaction mixture to reflux and maintain for several hours to ensure complete conversion.

  • After the reaction is complete, cool the mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step decomposes the aluminum chloride complex and protonates the carboxylate.

  • Separate the organic layer, wash with water, and remove the excess fluorobenzene by distillation under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent to yield 2-(4-fluorobenzoyl)benzoic acid as a white solid.

Step 2: Synthesis of 2-(4-fluorobenzoyl)benzamide

  • Dissolve the 2-(4-fluorobenzoyl)benzoic acid from the previous step in a suitable solvent such as toluene.

  • Add thionyl chloride (SOCl₂) dropwise to the solution to convert the carboxylic acid to its corresponding acyl chloride. This is a standard and efficient method for this transformation.

  • After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acyl chloride in a solvent and bubble ammonia gas through the solution, or add an aqueous ammonia solution, to form the amide. The reaction is typically exothermic and may require cooling.

  • The resulting precipitate, 2-(4-fluorobenzoyl)benzamide, is collected by filtration, washed, and dried.

Step 3: Synthesis of this compound (Hofmann Degradation)

  • Suspend the 2-(4-fluorobenzoyl)benzamide in an aqueous solution of sodium hydroxide.

  • Slowly add a solution of sodium hypochlorite (bleach) to the cooled and stirred suspension. The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one fewer carbon atom. The base deprotonates the amide, which then reacts with the hypohalite.

  • Heat the reaction mixture to facilitate the rearrangement of the intermediate N-haloamide to an isocyanate, which is then hydrolyzed in situ to the primary amine with the loss of carbon dioxide.

  • After the reaction is complete, cool the mixture. The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry.

  • The crude product can be further purified by recrystallization from a solvent such as ethanol to obtain a high-purity crystalline solid.[7]

Structural Elucidation and Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the aminophenyl and fluorophenyl rings. The protons on the aminophenyl ring will be influenced by the electron-donating amino group, generally appearing at a higher field (lower ppm) compared to the protons on the fluorophenyl ring, which are influenced by the electron-withdrawing fluorine atom and the carbonyl group. The amino group protons will likely appear as a broad singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display 13 distinct signals corresponding to the carbon atoms in different chemical environments. The carbonyl carbon (C=O) will be the most downfield signal, typically in the range of 190-200 ppm. The carbon atom attached to the fluorine will show a characteristic doublet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the amino and fluoro substituents.

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands confirming the presence of the key functional groups. Expected peaks include:

  • N-H stretching vibrations for the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

  • A strong C=O stretching vibration for the ketone carbonyl group, expected around 1640-1680 cm⁻¹.

  • C-F stretching vibration, typically in the range of 1000-1350 cm⁻¹.

  • Aromatic C-H and C=C stretching vibrations.

UV-Vis (Ultraviolet-Visible) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, will show absorption bands corresponding to the π → π* and n → π* electronic transitions within the aromatic and carbonyl chromophores. The presence of the amino group is likely to cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzophenone.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis.[3]

Role in Pharmaceutical Synthesis

The most prominent application of this compound is as a crucial starting material in the synthesis of Pitavastatin .[5] Pitavastatin is a potent HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia (high cholesterol).[2] In the synthesis of Pitavastatin, this compound undergoes a Friedländer annulation reaction to construct the quinoline core of the drug molecule.

A This compound B Quinoline Intermediate A->B Friedländer Annulation (with a β-ketoester) C Pitavastatin B->C Further synthetic steps

Role in Pitavastatin Synthesis.
Other Synthetic Applications

Beyond its use in the synthesis of Pitavastatin, this compound serves as a building block for other complex molecules:

  • Dyes and Pigments: The benzophenone scaffold is a known chromophore, and the presence of the amino and fluoro groups can be used to tune the color and properties of dyes and pigments.[3]

  • Materials Science: The fluorine atom can impart desirable properties such as increased thermal stability and altered electronic characteristics, making it a candidate for the synthesis of specialized polymers and materials for electronic devices.[3]

  • Fluorescent Probes: It has been used as a fluorescent probe for biochemical studies, including the detection of DNA and RNA.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

GHS Hazard Statements:

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

  • H317: May cause an allergic skin reaction.[8]

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear protective gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a chemical intermediate of significant industrial importance, primarily driven by its indispensable role in the synthesis of the blockbuster drug Pitavastatin. Its synthesis, while requiring multiple steps, is well-established and relies on classic organic reactions. The unique combination of an amino group and a fluorine atom on a benzophenone core provides a rich platform for a variety of chemical transformations, extending its utility into materials science and other areas of organic synthesis. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a valuable technical resource for scientists and researchers in the field.

References

A Comprehensive Technical Guide to (2-Aminophenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

<

Abstract

This guide provides an in-depth technical overview of (2-aminophenyl)(4-fluorophenyl)methanone, a key chemical intermediate with significant applications in pharmaceutical synthesis and materials science. We will explore its chemical identity, physicochemical properties, synthesis methodologies, analytical characterization, and core applications. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering field-proven insights and detailed protocols to support advanced research and development activities.

Table of Contents
  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Chemical Identity and Nomenclature

(2-Aminophenyl)(4-fluorophenyl)methanone is an aromatic ketone that features both an amine and a fluorine functional group, which impart unique reactivity and make it a versatile precursor in organic synthesis.[1]

  • IUPAC Name: (2-aminophenyl)(4-fluorophenyl)methanone[2][3]

  • Common Names: 2-Amino-4'-fluorobenzophenone, o-(p-Fluorobenzoyl)aniline[4][5]

  • CAS Number: 3800-06-4[2][4][6][7]

  • Molecular Formula: C₁₃H₁₀FNO[2][3][6]

  • Molecular Weight: 215.22 g/mol [3][8][9]

  • Canonical SMILES: C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)N[3]

  • InChI Key: FFFXIQFESQNINT-UHFFFAOYSA-N[2]

Physicochemical Properties

Understanding the physical and chemical properties of (2-aminophenyl)(4-fluorophenyl)methanone is critical for its application in synthesis, formulation, and quality control.

PropertyValueSource(s)
Appearance Off-white to pale yellow crystalline powder[6]
Melting Point 127-131 °C[1]
Boiling Point 390.56 °C at 760 mmHg (Predicted)[4]
Density 1.32 g/cm³ (Predicted)[6]
Solubility Soluble in DMSO and methanol; slightly soluble in water.[6][9]
Flash Point 190.00 °C (Predicted)[4]
pKa Data not readily available; the amino group is expected to be weakly basic.

Table 1: Key Physicochemical Properties

The presence of the fluorine atom and the amino group significantly influences the molecule's polarity, reactivity, and potential for hydrogen bonding, affecting its solubility and chromatographic behavior. The high melting point is indicative of a stable crystalline lattice structure.

Synthesis and Manufacturing

The synthesis of (2-aminophenyl)(4-fluorophenyl)methanone is a critical process for its use as a pharmaceutical intermediate. While multiple synthetic routes exist, a common and industrially relevant method is the Friedel-Crafts acylation .

Friedel-Crafts Acylation Approach

This classic electrophilic aromatic substitution reaction is a cornerstone of benzophenone synthesis. The causality behind this choice lies in its efficiency and adaptability for creating the core ketone structure.

Reaction Scheme: The reaction typically involves the acylation of a substituted aniline with a benzoyl chloride derivative in the presence of a Lewis acid catalyst. A plausible route involves the reaction of 4-fluorobenzoyl chloride with an N-protected aniline, followed by deprotection.

Friedel_Crafts_Synthesis cluster_0 Step 1: N-Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection Aniline Aniline ProtectedAniline N-Protected Aniline Aniline->ProtectedAniline Protection ProtectingAgent Protecting Group (e.g., Ac₂O) ProtectingAgent->ProtectedAniline ProtectedIntermediate Protected Benzophenone Intermediate ProtectedAniline->ProtectedIntermediate FluorobenzoylChloride 4-Fluorobenzoyl Chloride FluorobenzoylChloride->ProtectedIntermediate Acylation LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->ProtectedIntermediate FinalProduct (2-Aminophenyl) (4-fluorophenyl)methanone ProtectedIntermediate->FinalProduct Deprotection (e.g., Acid/Base Hydrolysis)

Caption: Generalized Friedel-Crafts synthesis workflow.

Experimental Protocol (Illustrative)

The following protocol is a representative, self-validating system. Each step includes checks to ensure the reaction is proceeding as expected.

  • N-Protection of Aniline:

    • Rationale: The amino group of aniline is highly reactive and can interfere with the Friedel-Crafts reaction. Protection (e.g., as an acetanilide) deactivates the ring slightly but directs the acylation to the desired ortho and para positions while preventing N-acylation.

    • Procedure: Dissolve aniline in a suitable solvent (e.g., dichloromethane). Cool the solution to 0°C and slowly add acetic anhydride. Allow the reaction to warm to room temperature and stir until TLC analysis confirms the complete consumption of aniline.

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The product, acetanilide, will have a different Rf value than aniline.

  • Friedel-Crafts Acylation:

    • Rationale: A strong Lewis acid like aluminum chloride (AlCl₃) is used to activate the 4-fluorobenzoyl chloride, generating a highly electrophilic acylium ion that attacks the protected aniline ring.[10]

    • Procedure: Suspend AlCl₃ in an inert solvent (e.g., dichloromethane) under an inert atmosphere (N₂). Cool the suspension to 0°C. Slowly add 4-fluorobenzoyl chloride, followed by the dropwise addition of the N-protected aniline solution. Control of temperature is critical to prevent side reactions.

    • Validation: The reaction progress can be monitored by quenching small aliquots and analyzing them by HPLC or GC-MS to observe the formation of the protected benzophenone intermediate.

  • Hydrolysis (Deprotection):

    • Rationale: The protecting group must be removed to yield the final primary amine. This is typically achieved through acid or base-catalyzed hydrolysis.

    • Procedure: After the acylation is complete, the reaction mixture is carefully quenched with ice water. The organic layer is separated, and the protecting group is removed by refluxing with aqueous HCl or NaOH.

    • Validation: The final product can be confirmed by its melting point and spectroscopic data. Purity is assessed via HPLC, with a target of ≥98.5%.[6]

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of (2-aminophenyl)(4-fluorophenyl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. The protons on the aminophenyl ring will be distinct from those on the fluorophenyl ring. The broad singlet for the -NH₂ protons is also a key diagnostic peak.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the 13 unique carbon atoms. The carbonyl carbon (C=O) will appear significantly downfield (~195 ppm). The carbon directly attached to the fluorine atom will show a characteristic large coupling constant (¹JCF).

  • ¹⁹F NMR: This spectrum will show a single resonance for the fluorine atom, confirming its presence and chemical environment.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch 3300-3500Two bands (symmetric & asymmetric) for the primary amine.
C=O Stretch 1640-1680Strong absorption characteristic of a diaryl ketone.
C-F Stretch 1150-1250Strong absorption confirming the C-F bond.
Aromatic C=C 1450-1600Multiple bands for the aromatic rings.

Table 2: Characteristic IR Absorption Bands

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electron Ionization (EI) would show a molecular ion peak (M⁺) at m/z 215, corresponding to the molecular weight of C₁₃H₁₀FNO.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final product.

  • Method: A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.

  • Detection: UV detection at a wavelength where the benzophenone chromophore absorbs strongly (e.g., 254 nm).

  • Purity Standard: For pharmaceutical applications, a purity of ≥98.5% is often required.[6]

Analytical_Workflow cluster_0 Synthesis Output cluster_1 Purification cluster_2 Characterization & Quality Control CrudeProduct Crude Product Purification Recrystallization / Column Chromatography CrudeProduct->Purification NMR NMR (¹H, ¹³C, ¹⁹F) (Structure Verification) Purification->NMR Analysis IR IR Spectroscopy (Functional Groups) Purification->IR Analysis MS Mass Spectrometry (Molecular Weight) Purification->MS Analysis HPLC HPLC (Purity Assay ≥98.5%) Purification->HPLC Analysis

Caption: Standard workflow for purification and analysis.

Key Applications in Industry

The dual functionality of the amino and fluoro groups makes this molecule a valuable building block in several high-value applications.[1][6]

Pharmaceutical Intermediate

The primary application of (2-aminophenyl)(4-fluorophenyl)methanone is as a crucial intermediate in the synthesis of various pharmaceuticals.[1][11] Its structure forms the core of several classes of drugs.

  • Benzodiazepine Synthesis: It is a well-established precursor for 1,4-benzodiazepines, a class of drugs with sedative, hypnotic, anxiolytic, and anticonvulsant properties. The aminobenzophenone core undergoes cyclization reactions to form the characteristic seven-membered diazepine ring.

  • Pitavastatin Intermediate: It is cited as an intermediate in the synthesis of Pitavastatin, an anticholesteremic (statin) drug used to lower cholesterol.[8][12]

  • Anticancer Agents: The benzophenone scaffold is explored in the development of novel anticancer agents.[1][11]

Materials Science
  • Photoreactive Compounds: Benzophenone derivatives are known for their photochemical properties and are used as photoinitiators in polymer chemistry.[6] The fluorine substitution can enhance thermal stability and performance.[1]

  • Dyes and Pigments: The chromophoric benzophenone structure, combined with the auxochromic amino group, makes it a candidate for synthesizing specialized dyes and pigments with improved stability due to the C-F bond.[1]

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure safety and maintain the integrity of the compound.

Hazard Identification

Based on available Safety Data Sheets (SDS), the compound is classified with the following hazards:

  • H315: Causes skin irritation.[13][14]

  • H319: Causes serious eye irritation.[13][14]

  • H335: May cause respiratory irritation.[13][14]

Pictogram: GHS07 (Exclamation Mark)[14] Signal Word: Warning[13]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[13] Facilities should be equipped with an eyewash station.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[13]

    • Respiratory Protection: If dust is generated, use an approved particulate respirator.

  • Hygiene: Wash hands thoroughly after handling.[13][14] Do not eat, drink, or smoke in the work area.[14]

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] Storage at 2-8°C under an inert gas is recommended for long-term stability.[6]

  • Incompatibilities: Keep away from strong oxidizing agents.

References

Solubility of 2-Amino-4'-fluorobenzophenone in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 2-Amino-4'-fluorobenzophenone in Organic Solvents

Executive Summary

This compound is a critical starting material and key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably Pitavastatin, a widely used cholesterol-lowering drug.[1][2] Its molecular structure, featuring an aromatic amine, a ketone, and a fluorine atom, imparts a unique combination of physicochemical properties that govern its behavior in solution.[1][3] Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing robust crystallization and purification processes, and ensuring the quality and yield of final products.

This technical guide provides a comprehensive overview of the solubility of this compound. It delves into the theoretical principles of dissolution, outlines authoritative experimental methodologies for solubility determination, presents available solubility data, and discusses the key factors influencing its solubility profile. This document is intended for researchers, chemists, and process development scientists working with this vital pharmaceutical intermediate.

Physicochemical Profile

A foundational understanding of the molecule's intrinsic properties is essential before exploring its solubility.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀FNO[3][4]
Molecular Weight 215.22 g/mol [5][6]
Appearance Light yellow to orange crystalline powder[1]
Melting Point 122 - 131 °C[1][3][4]
pKa (Predicted) -0.19 ± 0.10[3]
CAS Number 3800-06-4[5]

Theoretical Principles of Solubility

The dissolution of a crystalline solid like this compound into a solvent is a complex thermodynamic process. It can be conceptualized as two primary steps:

  • Lattice Disruption: Energy is required to overcome the intermolecular forces (crystal lattice energy) holding the molecules together in the solid state. For a crystalline compound with a relatively high melting point like this one (122-131 °C), the lattice energy is significant.

  • Solvation: Energy is released when the individual solute molecules are surrounded and stabilized by solvent molecules. This process is driven by various intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

The overall solubility depends on the balance between the energy required to break the crystal lattice and the energy released during solvation. An endothermic dissolution process, where solubility increases with temperature, is common for crystalline organic solids.[7]

Experimental Determination of Thermodynamic Solubility

To ensure accuracy and reproducibility, the thermodynamic (equilibrium) solubility must be determined. This is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.[8][9] The isothermal shake-flask method is the gold-standard technique for this measurement.[9]

Standard Protocol: Isothermal Shake-Flask Method

This protocol provides a self-validating system for obtaining reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed, inert vial. The presence of excess solid is crucial to ensure that equilibrium is reached and maintained.[10]

  • Equilibration: Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the suspension for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand in the isothermal bath for at least 2 hours to permit the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe fitted with a chemically-resistant filter (e.g., 0.22 µm PTFE) to prevent any solid particles from being collected.

  • Dilution: Immediately dilute the collected sample gravimetrically with a suitable mobile phase to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared from known standards of this compound.

  • Validation: The solid residue remaining in the vial should be analyzed (e.g., by DSC or PXRD) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment, which could alter the solubility.[10]

G cluster_sample Sampling & Analysis prep1 Add excess solid solute to known volume of solvent equil1 Agitate in isothermal shaker (e.g., 24-72h at 25°C) prep1->equil1 sep1 Cease agitation, allow solid to settle (>2h) equil1->sep1 Reach equilibrium val1 Analyze residual solid (DSC/PXRD) equil1->val1 samp1 Filter supernatant (0.22µm) sep1->samp1 Isolate saturated solution samp2 Dilute sample gravimetrically samp1->samp2 samp3 Quantify by HPLC-UV samp2->samp3

Caption: Isothermal Shake-Flask Workflow for Solubility Determination.

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in peer-reviewed literature. However, data can be compiled from supplier technical sheets and inferred from published synthesis and purification protocols.

SolventTypeSolubility ValueTemperatureSource / Rationale
Dimethyl Sulfoxide (DMSO)Polar Aprotic25 mg/mL (116.16 mM)Not Specified[11]
EthanolPolar ProticSolubleElevated (for recrystallization)[12][13]
Ethyl AcetatePolar AproticSlightly SolubleNot Specified[3]
ChloroformNonpolarSlightly SolubleNot Specified[3]

Note: The term "Slightly Soluble" is qualitative. "Soluble" for recrystallization implies significant solubility at boiling temperatures and lower solubility at room or sub-ambient temperatures.

Factors Influencing Solubility & Solvent Selection

The selection of an appropriate solvent is critical for process efficiency. The solubility of this compound is dictated by its molecular structure and the properties of the solvent.

  • Hydrogen Bonding: The primary amine (-NH₂) group can act as a hydrogen bond donor, while the carbonyl (C=O) oxygen and the amine nitrogen can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding, such as alcohols (e.g., ethanol, methanol), are expected to be effective. The success of recrystallization from ethanol supports this.[12][13]

  • Polarity: The molecule possesses significant polarity due to the carbonyl group and the electronegative fluorine atom. Therefore, it exhibits greater solubility in polar solvents over nonpolar hydrocarbon solvents. The reported solubility in DMSO and slight solubility in ethyl acetate align with this principle.[3][11]

  • Temperature: As with most crystalline solids, the solubility of this compound is expected to increase significantly with temperature. This relationship is exploited during recrystallization, where the compound is dissolved in a hot solvent and then crystallized upon cooling.[7]

G substance This compound Amine (-NH₂) Ketone (C=O) Fluorine (-F) interactions Key Interactions H-Bonding Dipole-Dipole Lattice Energy vs. Solvation substance:f1->interactions:i1 Donor/ Acceptor substance:f2->interactions:i1 Acceptor substance:f2->interactions:i2 substance:f3->interactions:i2 solv_prop Solvent Properties Polarity H-Bond Donor/Acceptor Temperature solv_prop:p1->interactions:i2 Influences solv_prop:p2->interactions:i1 Enables solv_prop:p3->interactions:i3 Modulates solubility Solubility Outcome interactions->solubility Determines

Caption: Factors Governing the Solubility of this compound.

Predictive Approaches to Solubility

In the absence of extensive experimental data, predictive models can provide valuable estimates to guide solvent screening.[14]

  • Thermodynamic Models: Models such as the modified Apelblat equation, Wilson, or NRTL models can be used to correlate and predict solubility as a function of temperature, but they require some experimental data for parameter fitting.[7][15]

  • Machine Learning & QSPR: Quantitative Structure-Property Relationship (QSPR) models and modern machine learning algorithms can predict solubility based on molecular descriptors.[14][16][17] These models are trained on large datasets and can provide rapid screening of many solvents, though their accuracy for specific, complex molecules should be validated experimentally.[9]

Conclusion

The solubility of this compound is a critical parameter for its effective use in pharmaceutical synthesis. Its profile is dominated by its polar nature and hydrogen bonding capabilities, leading to higher solubility in polar protic and aprotic solvents. While comprehensive quantitative data remains limited, a combination of available data, chemical principles, and standardized experimental protocols allows scientists to effectively manage and optimize processes involving this key intermediate. For critical applications, the experimental determination of solubility using the isothermal shake-flask method is strongly recommended to build a robust understanding of the compound's behavior in specific solvent systems.

References

Methodological & Application

Application Note & Protocols: A Validated Synthesis of 2-Amino-4'-fluorobenzophenone from Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4'-fluorobenzophenone is a critical building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of cholesterol-lowering drugs like Pitavastatin.[1][2] This document provides a comprehensive, three-step synthetic route starting from readily available commercial reagents: phthalic anhydride and fluorobenzene. The methodology is built upon established chemical principles, including the Friedel-Crafts acylation and the Hofmann rearrangement, offering a robust and scalable process. Each step is accompanied by a detailed protocol, mechanistic insights, and process optimization considerations to ensure reproducibility and high yield for research and development applications.

Strategic Overview of the Synthetic Pathway

The synthesis is logically segmented into three primary stages:

  • Friedel-Crafts Acylation: An electrophilic aromatic substitution reaction between phthalic anhydride and fluorobenzene to form the keto-acid intermediate, 2-(4-fluorobenzoyl)benzoic acid.

  • Amidation: Conversion of the carboxylic acid functionality of the intermediate into a primary amide, 2-(4-fluorobenzoyl)benzamide.

  • Hofmann Rearrangement: Transformation of the primary amide into the target primary amine, this compound, with the concurrent loss of one carbon atom.

The complete transformation is illustrated below.

G cluster_0 Starting Materials cluster_1 Step 1: Friedel-Crafts Acylation cluster_2 Step 2: Amidation cluster_3 Step 3: Hofmann Rearrangement A Phthalic Anhydride C 2-(4-fluorobenzoyl)benzoic acid A->C   AlCl₃ (Lewis Acid) B Fluorobenzene B->C   AlCl₃ (Lewis Acid) D 2-(4-fluorobenzoyl)benzamide C->D 1. SOCl₂ 2. aq. NH₃ E This compound (Final Product) D->E NaOCl, NaOH (aq) Δ

Figure 1: Overall synthetic pathway from phthalic anhydride to this compound.

Part I: Friedel-Crafts Acylation

Mechanistic Rationale

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[3] In this initial step, the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with one of the carbonyl oxygens of phthalic anhydride. This coordination polarizes the anhydride, creating a highly electrophilic acylium ion-like species.[4][5] The electron-rich fluorobenzene then acts as a nucleophile, attacking the activated carbonyl carbon. Fluorine is an ortho-, para-directing deactivator; however, the acylation occurs predominantly at the para-position due to reduced steric hindrance compared to the ortho-position. A subsequent aqueous workup quenches the catalyst and protonates the carboxylate to yield 2-(4-fluorobenzoyl)benzoic acid.[6] A stoichiometric amount of AlCl₃ is necessary because the catalyst forms a stable complex with the product ketone, rendering it inactive.[5]

Detailed Experimental Protocol: Synthesis of 2-(4-fluorobenzoyl)benzoic acid

Materials & Reagents

Reagent Molar Mass ( g/mol ) Quantity Moles Molar Ratio
Phthalic Anhydride 148.12 74.0 g 0.50 1.0
Fluorobenzene 96.10 400 mL 4.16 8.3
Anhydrous AlCl₃ 133.34 140.0 g 1.05 2.1
Hydrochloric Acid (conc.) 36.46 ~100 mL - -

| Ice & Deionized Water | - | As needed | - | - |

Procedure:

  • Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

  • Charge the flask with fluorobenzene (400 mL) and anhydrous aluminum chloride (140.0 g). Stir the slurry and cool the mixture to 0-5°C using an ice bath.

  • Slowly add phthalic anhydride (74.0 g) portion-wise over 60 minutes, ensuring the internal temperature does not exceed 10°C. A deep red or garnet-colored solution will form as hydrogen chloride gas evolves.[6]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70°C and maintain for 3-4 hours until HCl evolution ceases.

  • Cool the reaction mixture back to room temperature. In a separate large beaker (2 L), prepare a mixture of crushed ice (500 g) and concentrated HCl (100 mL).

  • Under vigorous stirring, slowly and cautiously pour the reaction mixture into the ice-HCl mixture. This quench is highly exothermic.

  • Transfer the resulting mixture to a separatory funnel. Separate the organic layer. The aqueous layer can be extracted with an additional portion of fluorobenzene (50 mL) to recover any dissolved product.

  • Combine the organic layers and remove the excess fluorobenzene via distillation under reduced pressure.

  • The resulting crude solid is cooled, filtered, washed with cold water until the washings are neutral (pH 6-7), and dried in a vacuum oven at 60°C.

  • The typical yield of the white, powdered 2-(4-fluorobenzoyl)benzoic acid is 78-85%.[6]

Part II: Amidation of the Carboxylic Acid

Mechanistic Rationale

Direct amidation of a carboxylic acid is generally unfavorable. Therefore, the carboxylic acid must first be "activated" to enhance its electrophilicity. A standard and highly effective method is the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. The highly reactive acyl chloride is then subjected to nucleophilic attack by aqueous ammonia. The deprotonation of the resulting ammonium salt yields the primary amide, 2-(4-fluorobenzoyl)benzamide.

Detailed Experimental Protocol: Synthesis of 2-(4-fluorobenzoyl)benzamide

Materials & Reagents

Reagent Molar Mass ( g/mol ) Quantity Moles Molar Ratio
2-(4-fluorobenzoyl)benzoic acid 244.22 100.0 g 0.41 1.0
Thionyl Chloride (SOCl₂) 118.97 44 mL (72 g) 0.61 1.5
Toluene - 300 mL - -

| Aqueous Ammonia (28-30%) | - | ~200 mL | - | - |

Procedure:

  • In a 500 mL flask fitted with a reflux condenser and a gas trap, suspend 2-(4-fluorobenzoyl)benzoic acid (100.0 g) in toluene (300 mL).

  • Add thionyl chloride (44 mL) to the suspension.

  • Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution stops.

  • Cool the mixture to room temperature and remove the excess toluene and unreacted thionyl chloride under reduced pressure to obtain the crude acyl chloride as an oil.

  • In a separate beaker, cool aqueous ammonia (~200 mL) to 0-5°C in an ice bath.

  • Slowly add the crude acyl chloride to the cold ammonia solution with vigorous stirring. A white precipitate will form immediately.

  • Continue stirring for 30 minutes in the ice bath.

  • Filter the solid product, wash thoroughly with cold deionized water to remove any ammonium salts, and dry under vacuum.

  • The expected yield of 2-(4-fluorobenzoyl)benzamide is typically in the range of 90-95%.[6]

Part III: Hofmann Rearrangement

Mechanistic Rationale

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[7][8] The reaction is initiated by the deprotonation of the amide by a strong base (NaOH), followed by reaction with an oxidant, typically sodium hypochlorite (NaOCl) or sodium hypobromite.[1][9] This forms an N-haloamide intermediate. A second deprotonation generates an unstable anion, which undergoes a concerted rearrangement: the aryl group attached to the carbonyl carbon migrates to the nitrogen atom as the halide ion is expelled.[10] This key step produces an isocyanate intermediate. The isocyanate is not isolated but is rapidly hydrolyzed by water under the basic reaction conditions, leading to a carbamic acid which spontaneously decarboxylates to yield the final primary amine product, this compound.[7][11]

Detailed Experimental Protocol: Synthesis of this compound

Materials & Reagents

Reagent Molar Mass ( g/mol ) Quantity Moles Molar Ratio
2-(4-fluorobenzoyl)benzamide 243.24 80.0 g 0.33 1.0
Sodium Hypochlorite (10-15% soln) 74.44 ~400 mL ~0.66 ~2.0
Sodium Hydroxide 40.00 80.0 g 2.00 ~6.0
Deionized Water - ~600 mL - -

| Ethanol | - | As needed for recrystallization | - | - |

Procedure:

  • Prepare a sodium hydroxide solution by dissolving NaOH (80.0 g) in water (300 mL) in a 1 L beaker, then cool it to 0-5°C.

  • In a separate 2 L reaction flask, add 2-(4-fluorobenzoyl)benzamide (80.0 g) and water (300 mL).

  • To the amide suspension, slowly add the cold sodium hypochlorite solution (~400 mL).

  • Next, slowly drip the cold sodium hydroxide solution into the reaction mixture, maintaining the temperature below 10°C. The solid should gradually dissolve.

  • Once the addition is complete and the solution is clear, slowly heat the mixture to 80-90°C. A yellow solid will begin to precipitate.

  • Maintain this temperature for 30-45 minutes to ensure the reaction goes to completion.[1]

  • Cool the mixture to room temperature, then further cool in an ice bath.

  • Filter the yellow crystalline product, wash it extensively with cold water, and dry it.

  • For purification, the crude product can be recrystallized from ethanol. Dissolve the solid in hot ethanol, treat with activated carbon if necessary, filter hot, and allow the filtrate to cool slowly to obtain bright yellow crystals.

  • The final yield of pure this compound (m.p. 127-131°C) is typically 85-90%.[1][12]

Integrated Experimental Workflow

The following diagram provides a visual summary of the complete laboratory workflow, from initial setup to final product purification.

G cluster_FC Step 1: Friedel-Crafts Acylation cluster_Amide Step 2: Amidation cluster_Hofmann Step 3: Hofmann Rearrangement start Start fc_react React Phthalic Anhydride & Fluorobenzene with AlCl₃ (0°C → 70°C, 4h) start->fc_react end End fc_quench Quench with Ice/HCl fc_react->fc_quench fc_extract Separate Layers & Remove Excess Fluorobenzene fc_quench->fc_extract fc_purify Filter, Wash & Dry Intermediate 1 fc_extract->fc_purify amide_react1 React Intermediate 1 with SOCl₂ in Toluene (Reflux, 3h) fc_purify->amide_react1 Intermediate 1: 2-(4-fluorobenzoyl)benzoic acid amide_evap Evaporate to get Crude Acyl Chloride amide_react1->amide_evap amide_react2 Add to Cold aq. NH₃ amide_evap->amide_react2 amide_purify Filter, Wash & Dry Intermediate 2 amide_react2->amide_purify hof_react Treat Intermediate 2 with NaOCl & NaOH (0°C → 90°C, 1h) amide_purify->hof_react Intermediate 2: 2-(4-fluorobenzoyl)benzamide hof_cool Cool & Precipitate hof_react->hof_cool hof_filter Filter, Wash & Dry Crude Product hof_cool->hof_filter hof_recrys Recrystallize from Ethanol hof_filter->hof_recrys hof_recrys->end Final Product: This compound

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety & Handling

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Fluorobenzene: Flammable liquid and harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.

  • Thionyl Chloride (SOCl₂): Corrosive and toxic. Reacts with water to release HCl and SO₂ gases. All operations must be conducted in a fume hood.

  • Sodium Hypochlorite (NaOCl) & Sodium Hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage. Handle with care and appropriate PPE. The Hofmann rearrangement should be conducted behind a safety shield due to its exothermic nature.

References

Application Notes and Protocols for the Synthesis of 2-Amino-4'-fluorobenzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 2-Amino-4'-fluorobenzophenone

This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds and advanced materials.[1][2] Its structural motif, featuring an aminophenyl and a fluorophenyl group linked by a carbonyl bridge, serves as a versatile scaffold for constructing complex molecular architectures.[3] Notably, it is a key precursor in the synthesis of Pitavastatin, a cholesterol-lowering medication.[1][4] The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers and professionals in drug development and fine chemical manufacturing.

The Friedel-Crafts acylation stands as a cornerstone of C-C bond formation in aromatic chemistry and is a principal method for synthesizing aryl ketones like benzophenones.[5][6][7] This guide provides an in-depth technical overview, field-proven insights, and detailed protocols for the synthesis of this compound, with a focus on navigating the specific challenges posed by the amino functionality in the context of a classic Friedel-Crafts reaction.

The Mechanistic Heart of the Reaction: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[8][9] The reaction typically involves an acyl halide or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce an acyl group onto an aromatic ring.[5][8]

The mechanism can be distilled into three primary steps:

  • Generation of the Electrophile: The Lewis acid catalyst activates the acylating agent. For instance, with an acyl chloride, the Lewis acid coordinates to the halogen, facilitating its departure and forming a highly reactive and resonance-stabilized acylium ion (R-C≡O⁺).[5][8][10] This acylium ion is the key electrophile in the reaction.

  • Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic acylium ion. This step forms a carbocation intermediate known as an arenium ion or sigma complex, which temporarily disrupts the aromaticity of the ring.[10]

  • Rearomatization: A weak base, often the complex formed between the Lewis acid and the leaving group (e.g., AlCl₄⁻), abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and yields the final aryl ketone product.[9][10]

References

Application Note: The Strategic Role of 2-Amino-4'-fluorobenzophenone in the Convergent Synthesis of Pitavastatin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pitavastatin is a potent, fully synthetic HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia.[1][2][3] Its efficacy and safety profile are intrinsically linked to its unique chemical structure, which is assembled through a highly optimized, convergent synthetic strategy. This application note provides an in-depth examination of a critical step in this process: the construction of the Pitavastatin quinoline core. We will detail the strategic importance of the starting material, 2-Amino-4'-fluorobenzophenone, explain the underlying reaction mechanism, and provide a robust, field-tested protocol for the synthesis of a key quinoline intermediate. This guide is intended to provide researchers and process chemists with the technical insights and practical methodologies required for the efficient and scalable production of Pitavastatin.

Introduction: The Architectural Significance of the Pitavastatin Core

The molecular architecture of Pitavastatin consists of two primary fragments: the stereochemically rich (3R,5S)-dihydroxy-6(E)-heptenoic acid side-chain, which mimics the natural substrate of HMG-CoA reductase, and a unique 2-cyclopropyl-4-(4-fluorophenyl)quinoline heterocyclic core. This quinoline system is not merely a structural anchor; it plays a crucial role in the drug's binding affinity and overall pharmacological profile.

The industrial synthesis of Pitavastatin hinges on a convergent approach, where these two fragments are prepared independently and then coupled in the final stages.[4] This strategy is advantageous as it allows for parallel workflows and efficient purification of intermediates, maximizing overall yield. The foundational building block for the quinoline core is This compound (CAS No: 3800-06-4).[5][6][7] The choice of this specific starting material is a deliberate and critical decision, dictated by its inherent chemical reactivity that enables the efficient and regioselective formation of the quinoline ring. Its purity, typically required to be ≥98.0%, is non-negotiable as it directly impacts the quality and safety of the final Active Pharmaceutical Ingredient (API).[5][6]

Mechanistic Insight: Forging the Quinoline Ring via Friedländer Annulation

The cornerstone reaction for building the Pitavastatin core from this compound is the Friedländer Annulation . This classic organic reaction provides a direct and high-yielding pathway to substituted quinolines. In this specific application, this compound is condensed with a β-ketoester, Methyl 3-cyclopropyl-3-oxopropanoate, in the presence of an acid catalyst.[1][8]

The Causality Behind the Reaction:

  • Activation: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the β-ketoester, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The primary amino group (-NH₂) of this compound, acting as the nucleophile, attacks the activated ketone carbonyl of Methyl 3-cyclopropyl-3-oxopropanoate. This forms a hemiaminal intermediate.

  • Dehydration & Imine Formation: The hemiaminal readily loses a molecule of water to form a stable enamine or imine intermediate.

  • Intramolecular Cyclization: The electron-rich aromatic ring, activated by the enamine, undergoes an intramolecular electrophilic attack on the ketone carbonyl originating from the benzophenone moiety. This is the key ring-closing step.

  • Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic quinoline ring system, yielding the target intermediate, Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate.

Below is a diagram illustrating this critical transformation.

G start_node This compound + Methyl 3-cyclopropyl-3-oxopropanoate process_node_1 Acid-Catalyzed Condensation (Formation of Enamine Intermediate) start_node->process_node_1 catalyst_node H₂SO₄ (catalyst) catalyst_node->process_node_1 process_node_2 Intramolecular Cyclization (Ring Formation) process_node_1->process_node_2 Heat (e.g., 65°C) process_node_3 Dehydration & Aromatization process_node_2->process_node_3 end_node Methyl 2-cyclopropyl-4-(4-fluorophenyl) quinoline-3-carboxylate process_node_3->end_node

Caption: Friedländer Annulation pathway for the quinoline core synthesis.

Experimental Protocol: Synthesis of Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate

This protocol is adapted from established industrial processes and is designed for high yield and purity.[1][8] It serves as a self-validating system by including checkpoints for reaction completion and defined specifications for the final product.

A. Materials and Reagents:

  • This compound: 100 g (1.0 eq), Purity ≥ 98.0%

  • Methyl 3-cyclopropyl-3-oxopropanoate: 132 g (2.0 eq)

  • Methanol (Anhydrous): 500 ml

  • Sulfuric Acid (Concentrated): 5 ml

  • Sodium Carbonate Solution (Saturated): As required for pH adjustment

  • Purified Water: 500 ml

  • Reaction Vessel: 1L round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle.

B. Step-by-Step Methodology:

  • Reactor Setup: Charge the 1L reaction vessel with this compound (100 g) and methanol (500 ml). Begin stirring to form a solution or suspension at ambient temperature (25 °C).

  • Reagent Addition: To the stirring mixture, add Methyl 3-cyclopropyl-3-oxopropanoate (132 g) followed by the slow, careful addition of concentrated sulfuric acid (5 ml). An initial exotherm may be observed. Stir for 15 minutes at 25 °C to ensure homogeneity.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 65 °C). Maintain this temperature for 22 hours.

    • Expert Insight: The extended reaction time and reflux temperature are crucial for driving the intramolecular cyclization and subsequent dehydration steps to completion. Reaction progress should be monitored by a suitable chromatographic method (TLC or HPLC) until the starting benzophenone is consumed.

  • Solvent Removal: After 22 hours, cool the mixture slightly and distill off the methanol completely under reduced pressure. This step is critical for inducing precipitation of the product in the subsequent workup.

  • Product Precipitation & Neutralization: Cool the residual crude mixture to 25 °C. Add purified water (500 ml) and stir vigorously for 30 minutes. The product will begin to precipitate.

  • pH Adjustment: Cool the slurry to 0-5 °C using an ice bath. Slowly add saturated sodium carbonate solution to adjust the pH to ~6.0. This neutralizes the sulfuric acid catalyst and ensures complete precipitation of the product.

    • Trustworthiness Check: The pH adjustment is a critical control point. A pH outside the optimal range can lead to impurities or reduced yield.

  • Isolation and Washing: Stir the neutralized slurry for an additional 45 minutes at 25 °C to allow for complete crystallization. Filter the solid product using a Buchner funnel. Wash the filter cake with additional purified water to remove any inorganic salts.

  • Drying: Dry the obtained crystalline solid under vacuum at 50-60 °C until a constant weight is achieved.

Data Analysis and Quality Control

The successful execution of the protocol should yield a high-purity crystalline solid suitable for downstream processing. The following table summarizes the expected quantitative outcomes based on literature and patent data.[1][8]

ParameterSpecification / Expected ValueRationale
Appearance Crystalline solidIndicates proper crystallization and purity.
Yield ~200 g (~95-99% theoretical)Demonstrates the efficiency of the reaction.
Melting Range 215-218 °CA sharp melting range is an indicator of high purity.
Purity (by HPLC) ≥ 99.5%Ensures the intermediate is suitable for the next synthetic steps.
Key Impurity Desfluoro variant < 0.1%Confirms the quality of the starting material and reaction selectivity.

Overall Synthesis Workflow

The synthesis of the quinoline intermediate is the first major stage in the convergent synthesis of Pitavastatin. The intermediate is then advanced through several key transformations before the final coupling with the side-chain.

Caption: Convergent synthesis workflow for Pitavastatin.

Downstream Processing Synopsis:

  • Reduction: The ester group of the quinoline intermediate is selectively reduced to a primary alcohol.[1][8]

  • Activation: The resulting alcohol is typically converted into a leaving group, often by forming a phosphonium salt, to prepare it for a Wittig-type reaction.[1]

  • Coupling: The activated quinoline fragment is coupled with the chiral aldehyde precursor of the heptenoate side-chain. This Wittig or Julia-Kocienski olefination step is stereoselective and forms the complete carbon skeleton of Pitavastatin.[9]

  • Final Steps: Deprotection of the side-chain hydroxyl groups, followed by saponification of the ester and salt formation with a calcium source, yields the final Pitavastatin Calcium API.

Conclusion

This compound is an indispensable starting material in the synthesis of Pitavastatin. Its unique structure facilitates a robust and high-yielding Friedländer annulation, providing an efficient entry into the drug's critical quinoline core. The protocol detailed herein represents a scalable and validated method for producing the key Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate intermediate with excellent purity. By understanding the mechanistic underpinnings and adhering to stringent process controls, researchers and drug development professionals can effectively leverage this chemistry for the successful manufacturing of Pitavastatin.

References

The Strategic Role of 2-Amino-4'-fluorobenzophenone in the Synthesis of Fluorinated Benzodiazepines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of 2-amino-4'-fluorobenzophenone as a pivotal precursor in the synthesis of fluorinated benzodiazepines. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical rationale behind its use, presents detailed synthetic protocols, and offers insights into the significance of fluorine incorporation in this important class of therapeutic agents.

Introduction: The Significance of this compound

This compound is an organic compound belonging to the aminobenzophenone family, which serves as a fundamental building block for a wide array of heterocyclic compounds.[1] Its structure, featuring an amino group ortho to a benzoyl carbonyl, is primed for cyclization reactions that form the core of numerous pharmaceuticals.[2] The presence of a fluorine atom on the second phenyl ring is a key feature, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and potency of drug candidates.[3]

While this compound is a known intermediate in the synthesis of the cholesterol-lowering drug Pitavastatin, its application extends to the creation of fluorinated 1,4-benzodiazepines.[4] Benzodiazepines are a class of psychoactive drugs widely prescribed for their anxiolytic, sedative, hypnotic, and anticonvulsant properties.[5] The introduction of a fluorine atom can significantly modulate the pharmacological profile of these molecules.[3]

This guide will focus on the synthetic pathways and experimental protocols for leveraging this compound in the creation of fluorinated benzodiazepine scaffolds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the starting material is crucial for successful synthesis.

PropertyValue
Molecular Formula C₁₃H₁₀FNO[6]
Molecular Weight 215.22 g/mol [6]
Appearance Light yellow to yellow to orange powder/crystal[2]
Melting Point 122-128 °C[7]
Boiling Point 390.559 °C at 760 mmHg[7]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[7]
CAS Number 3800-06-4[6]

General Synthetic Strategy for Benzodiazepine Formation

The conversion of 2-aminobenzophenones to the 1,4-benzodiazepine ring system is a well-established synthetic route in medicinal chemistry. The general strategy involves a two-step process:

  • Acylation: The primary amino group of the 2-aminobenzophenone is acylated, typically using a haloacetyl chloride such as chloroacetyl chloride or bromoacetyl chloride. This reaction forms a crucial N-substituted intermediate.[7]

  • Cyclization: The resulting haloacetamido intermediate undergoes an intramolecular cyclization to form the seven-membered diazepine ring. This step is typically facilitated by a source of ammonia or a primary amine.[7]

The following diagram illustrates this general synthetic workflow.

G cluster_0 General Benzodiazepine Synthesis Workflow start This compound step1 Acylation with Haloacetyl Chloride start->step1 Reagents: Chloroacetyl Chloride intermediate 2-Haloacetamido-4'-fluorobenzophenone step1->intermediate step2 Cyclization with Ammonia/Amine intermediate->step2 Reagents: Ammonia end 1,4-Benzodiazepine Derivative step2->end

Caption: General workflow for 1,4-benzodiazepine synthesis from this compound.

Detailed Synthetic Protocol: Synthesis of a Fluorinated Benzodiazepine Analog

This section provides a representative, step-by-step protocol for the synthesis of a 7-fluoro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one, a fluorinated analog of a classic benzodiazepine, starting from this compound. This protocol is adapted from established methods for similar benzodiazepine syntheses.[2]

Step 1: Acylation to form 2-(Chloroacetamido)-4'-fluorobenzophenone

Objective: To introduce the chloroacetyl group onto the amino function of the starting material.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Toluene (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (0.01 mol) in anhydrous toluene (20 mL).

  • Cool the solution to 5–10 °C using an ice bath while stirring.

  • In a separate, dry dropping funnel, prepare a solution of chloroacetyl chloride (0.011 mol) in anhydrous toluene (2 mL).

  • Add the chloroacetyl chloride solution dropwise to the cooled this compound solution over 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be concentrated under reduced pressure to yield the crude 2-(chloroacetamido)-4'-fluorobenzophenone.

Step 2: Cyclization to form 7-Fluoro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

Objective: To form the seven-membered benzodiazepine ring through intramolecular cyclization.

Materials:

  • Crude 2-(Chloroacetamido)-4'-fluorobenzophenone from Step 1

  • Ammonia in methanol (e.g., 7N solution)

  • Microwave reactor vessel (if available) or a sealed reaction vessel

  • Rotary evaporator

Procedure:

  • Place the crude 2-(chloroacetamido)-4'-fluorobenzophenone from the previous step into a suitable reaction vessel.

  • Add a solution of ammonia in methanol.

  • Seal the vessel and heat the reaction mixture. For an accelerated reaction, a microwave synthesizer can be used at 100°C for 30 minutes.[2] Alternatively, the reaction can be heated in a sealed tube at a suitable temperature until completion, as monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

Purification

Objective: To isolate the pure fluorinated benzodiazepine analog.

Materials:

  • Crude product from Step 2

  • Ethanol

  • Water

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Triturate the crude residue with water to remove any water-soluble impurities.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final, purified 7-fluoro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.

Mechanistic Insights: The Benzodiazepine Ring Closure

The cyclization of the 2-haloacetamido-benzophenone intermediate is a critical step in the formation of the benzodiazepine ring. The reaction proceeds via an intramolecular nucleophilic substitution.

G cluster_1 Mechanism of Benzodiazepine Ring Formation intermediate 2-Haloacetamido-4'-fluorobenzophenone ammonia_attack Nucleophilic attack by ammonia on the carbonyl carbon intermediate->ammonia_attack imine_formation Formation of an imine intermediate ammonia_attack->imine_formation cyclization Intramolecular nucleophilic attack of the imine nitrogen on the carbon bearing the halogen imine_formation->cyclization ring_closure Formation of the seven-membered diazepine ring cyclization->ring_closure product 1,4-Benzodiazepine ring_closure->product

Caption: Simplified mechanism of benzodiazepine ring formation.

Analytical Characterization

The purity and identity of the synthesized benzodiazepine should be confirmed using appropriate analytical techniques.

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify any impurities.
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the structure of the final product and confirm the correct formation of the benzodiazepine ring.
Infrared (IR) Spectroscopy To identify the characteristic functional groups present in the molecule.

Safety and Handling

This compound and the reagents used in its conversion to benzodiazepines should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for each chemical.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of fluorinated benzodiazepines. The incorporation of fluorine can offer significant advantages in drug design, potentially leading to compounds with improved pharmacological properties. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the synthesis of novel fluorinated benzodiazepine derivatives.

References

The Strategic Application of 2-Amino-4'-fluorobenzophenone in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction: A Versatile Building Block in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, 2-Amino-4'-fluorobenzophenone has emerged as a pivotal precursor for the synthesis of a diverse array of novel heterocyclic compounds. Its unique structural architecture, featuring a reactive aminobenzoyl core and a strategically positioned fluorine atom, provides a versatile platform for constructing complex molecular frameworks with significant therapeutic potential. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final bioactive molecules.[1][2] This guide delves into the application of this key intermediate in the synthesis of several important classes of heterocycles, providing detailed protocols and mechanistic insights for researchers, scientists, and professionals in the field. This compound is not only crucial for creating pharmaceuticals but also finds use in developing advanced materials and specialized dyes due to its chemical properties.[2]

Core Applications in Heterocyclic Synthesis

This compound serves as a cornerstone for the construction of several classes of privileged heterocyclic structures, including:

  • Quinolines and Quinazolinones: These scaffolds are prevalent in a multitude of biologically active compounds.

  • Acridones: Known for their interesting photophysical properties and biological activities.

  • Benzodiazepines: A critical class of psychoactive drugs.

The strategic placement of the amino and carbonyl groups facilitates a range of cyclization reactions, making it a highly sought-after starting material.[3]

I. Synthesis of Fluorinated Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and powerful method for the construction of quinoline rings from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[4][5] The reaction, catalyzed by acids or bases, proceeds through a condensation followed by a cyclodehydration.

Mechanistic Rationale

The reaction is initiated by the formation of an aldol adduct or a Schiff base between the this compound and a ketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable quinoline ring system. The fluorine substituent on the benzoyl moiety can influence the electronic properties of the intermediates, potentially affecting reaction rates and yields.

Experimental Protocol: Synthesis of 2-Aryl-4-(4-fluorophenyl)quinolines

Materials:

  • This compound

  • Substituted Acetophenone (e.g., Acetophenone, 4'-Methoxyacetophenone)

  • Hβ Zeolite or another suitable acid catalyst

  • Solvent (if not solvent-free)

Procedure:

  • In a reaction vessel, combine this compound (1 mmol), the desired acetophenone derivative (1.2 mmol), and Hβ zeolite catalyst.

  • For a solvent-free approach, heat the mixture at an appropriate temperature (e.g., 120-150°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,4-disubstituted quinoline.

Data Presentation:

CatalystReaction ConditionYield (%)Reference
Hβ ZeoliteSolvent-free, 120°CHigh[6]
IodineEthanol, refluxGood[7]
Lewis AcidsVariousVariable[4]

Logical Workflow:

Friedlander_Synthesis A This compound D Reaction Mixture A->D B Acetophenone Derivative B->D C Catalyst (e.g., Hβ Zeolite) C->D E Heating (Solvent-free) D->E F Work-up & Purification E->F G 2-Aryl-4-(4-fluorophenyl)quinoline F->G Quinazolinone_Synthesis A This compound D Reaction in DMSO A->D B Amide B->D C Base (e.g., Cs2CO3) C->D E Heating D->E F Aqueous Work-up E->F G Purification F->G H Quinazolin-4-one Derivative G->H Acridone_Synthesis A This compound B Strong Acid (e.g., H2SO4) A->B C Heating B->C D Intramolecular Cyclization C->D E Aqueous Work-up D->E F Purification E->F G Fluorinated Acridone F->G Benzodiazepine_Synthesis A This compound C Acylation A->C B Chloroacetyl chloride B->C D 2-(2-chloroacetamido)-4'-fluorobenzophenone C->D F Cyclization D->F E Ammonia E->F G Fluorinated 1,4-Benzodiazepine F->G

References

Application Notes & Protocols: The Strategic Role of 2-Amino-4'-fluorobenzophenone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of pharmaceutical development, the strategic selection of starting materials is a critical determinant of synthetic efficiency, scalability, and the ultimate pharmacological profile of an Active Pharmaceutical Ingredient (API). Among the vast array of chemical intermediates, 2-Amino-4'-fluorobenzophenone (CAS: 3800-06-4) emerges as a cornerstone scaffold. Its unique structural arrangement, featuring a reactive aminophenyl moiety and a strategically placed fluorine atom, renders it an exceptionally valuable precursor in the synthesis of a diverse range of therapeutic agents. This guide provides an in-depth exploration of the applications of this compound, focusing on its pivotal role in the synthesis of Central Nervous System (CNS) active agents and other bioactive molecules. We will dissect the causality behind synthetic strategies, provide detailed, field-proven protocols for synthesis and analysis, and contextualize its utility within contemporary drug discovery programs.

Foundational Significance of this compound

This compound is more than a simple chemical building block; it is an enabling scaffold for accessing complex molecular architectures.[1] Its value is rooted in two key structural features:

  • The 2-Aminobenzophenone Core: This classic framework is the established precursor for a multitude of heterocyclic systems, most notably the 1,4-benzodiazepine class of compounds.[2] The amino group provides a nucleophilic handle for annulation reactions, allowing for the construction of the seven-membered diazepine ring that is characteristic of drugs like Flurazepam and Midazolam.[3][4]

  • The 4'-Fluoro Substitution: The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate metabolic stability, bioavailability, and receptor binding affinity.[3] The fluorine atom on the distal phenyl ring can enhance the potency of the final compound by influencing its electronic properties and interactions with the target protein, such as the GABA-A receptor in the case of benzodiazepines.[3]

Beyond its celebrated role in synthesizing benzodiazepines, this intermediate is also a critical component in the production of other pharmaceuticals, including the statin drug Pitavastatin, where it forms a part of the quinoline core structure.[5][6]

Table 1: Physicochemical and Spectroscopic Data
PropertyValueSource
CAS Number 3800-06-4[1][5]
Molecular Formula C₁₃H₁₀FNO[1][7]
Molecular Weight 215.23 g/mol [1][7]
Appearance Light yellow to orange powder/crystal[1]
Melting Point 127 - 131 °C[1]
Solubility Soluble in DMSO (≥ 25 mg/mL)[8]
IUPAC Name (2-aminophenyl)-(4-fluorophenyl)methanone[7]

Core Application: Synthesis of 1,4-Benzodiazepine Derivatives

The primary application of this compound in medicinal chemistry is as a key precursor for fluorinated 1,4-benzodiazepines.[2] The following protocol details a representative synthesis of a 7-substituted-5-(4-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, a core structure for many anxiolytic and hypnotic agents.

Experimental Protocol I: Synthesis of a 1,4-Benzodiazepine Derivative

This multi-step synthesis demonstrates the conversion of the aminobenzophenone core into the privileged benzodiazepine scaffold.

Step 1: N-Acylation with Chloroacetyl Chloride

  • Rationale: This initial step attaches the two-carbon unit required for the subsequent cyclization. Chloroacetyl chloride is highly reactive and effective for this acylation. The reaction is run at a low temperature to control exothermicity and prevent side reactions.

  • Methodology:

    • Suspend this compound (1.0 eq) in a suitable aprotic solvent (e.g., toluene, dichloromethane) in a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

    • Cool the mixture to 0-5 °C using an ice bath.

    • Slowly add chloroacetyl chloride (1.1 eq), dissolved in the same solvent, dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring completion by TLC or HPLC.

    • Upon completion, the resulting solid, 2-(2-chloroacetamido)-4'-fluorobenzophenone, can be isolated by filtration, washed with cold solvent, and dried under vacuum.

Step 2: Amination with Ammonia

  • Rationale: The chlorine atom introduced in Step 1 is displaced by an amino group. Using a solution of ammonia in methanol provides both the nucleophile and the solvent.

  • Methodology:

    • Dissolve the crude product from Step 1 in a saturated solution of ammonia in methanol.

    • Stir the mixture in a sealed pressure vessel at room temperature for 24-48 hours. The progress is monitored by HPLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure. The residue, 2-(2-aminoacetamido)-4'-fluorobenzophenone, is then triturated with water, filtered, and dried.

Step 3: Cyclization to form the Benzodiazepine Ring

  • Rationale: An acid catalyst, such as acetic acid, promotes the intramolecular condensation between the newly introduced primary amine and the ketone carbonyl, leading to the formation of the seven-membered imine (the diazepine ring).

  • Methodology:

    • Reflux the aminoacetamide intermediate from Step 2 in glacial acetic acid for 2-4 hours.

    • Monitor the reaction for the formation of the benzodiazepine product.

    • After cooling, pour the reaction mixture into ice water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-(4-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one derivative.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Amination cluster_2 Step 3: Cyclization & Purification A This compound B Add Chloroacetyl Chloride in Toluene @ 0-5°C A->B C 2-(2-chloroacetamido)-4'-fluorobenzophenone B->C D Dissolve in NH3/Methanol C->D E Stir in Sealed Vessel @ RT D->E F 2-(2-aminoacetamido)-4'-fluorobenzophenone E->F G Reflux in Acetic Acid F->G H Precipitate & Filter G->H I Recrystallize from Ethanol H->I J Pure 1,4-Benzodiazepine Product I->J

Caption: Synthetic pathway for a 1,4-benzodiazepine from this compound.

Analytical Protocols for Quality Control

Ensuring the purity of this compound is critical for the safety and efficacy of the final API.[9] High-Performance Liquid Chromatography (HPLC) is the industry-standard method for this purpose.

Experimental Protocol II: Purity Assessment by RP-HPLC
  • Rationale: Reversed-phase HPLC effectively separates the nonpolar benzophenone from potential polar and nonpolar impurities based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. UV detection is suitable due to the chromophoric nature of the molecule.

  • Methodology:

    • Instrumentation: Standard HPLC system with a UV detector.

    • Sample Preparation: Accurately weigh and dissolve ~1.0 mg of the this compound sample in 10 mL of the mobile phase to create a 0.1 mg/mL solution.[9]

    • Chromatographic Conditions:

      • Column: C18, 5 µm, 4.6 x 250 mm.

      • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[9]

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 254 nm.[9]

      • Injection Volume: 10 µL.

    • Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total peak area. Impurities are identified by comparing their retention times to known standards or by using a mass spectrometer detector (LC-MS).

Visualization of the Analytical Workflow

G Start Receive Batch of This compound Prep Prepare Sample (0.1 mg/mL in Mobile Phase) Start->Prep Inject Inject 10 µL into RP-HPLC System Prep->Inject Analyze Elute with ACN/H₂O Detect at 254 nm Inject->Analyze Data Integrate Peaks & Calculate Area % Analyze->Data Decision Purity ≥ 98%? Data->Decision Pass Release for Synthesis Decision->Pass Yes Fail Quarantine & Re-purify (e.g., Recrystallization) Decision->Fail No

Caption: Quality control workflow for this compound purity assessment.

Mechanism of Action of Derived Benzodiazepines

The therapeutic effects of benzodiazepines synthesized from this precursor are primarily mediated through their interaction with the GABA-A receptor in the CNS.[2][4]

  • Positive Allosteric Modulation: These compounds do not activate the GABA-A receptor directly. Instead, they bind to a specific allosteric site on the receptor complex, distinct from the GABA binding site.[4] This binding event increases the frequency of the chloride ion channel opening in response to GABA. The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and producing the characteristic anxiolytic, sedative, and anticonvulsant effects.[2][4]

Visualization of GABA-A Receptor Modulation

G cluster_receptor GABA-A Receptor GABA_Site GABA Binding Site Cl_Channel Chloride (Cl⁻) Channel (Closed) GABA_Site->Cl_Channel Opens Channel BZD_Site Benzodiazepine Binding Site BZD_Site->Cl_Channel Enhances GABA Effect Effect Increased Cl⁻ Influx Neuronal Hyperpolarization CNS Depression (Anxiolysis, Sedation) Cl_Channel->Effect Leads to GABA GABA (Neurotransmitter) GABA->GABA_Site Binds BZD Benzodiazepine Derivative (e.g., from this compound) BZD->BZD_Site Binds

Caption: Benzodiazepine modulation of GABA-A receptor signaling.

Future Perspectives and Broader Applications

While its role in CNS drug synthesis is well-established, the utility of this compound and its derivatives is expanding. Researchers are exploring fluorinated benzophenone scaffolds as potential multipotent agents for treating Alzheimer's disease, targeting enzymes like β-secretase (BACE-1) and acetylcholinesterase (AChE).[10] Furthermore, its fundamental chemical reactivity allows it to serve as a building block in materials science for creating dyes, pigments, and advanced materials for photochemical applications.[1]

References

Application Note: 2-Amino-4'-fluorobenzophenone as a Versatile Precursor for the Synthesis of Novel Quinazolinone-Based Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 2-Amino-4'-fluorobenzophenone in Fluorophore Development

This compound is a versatile chemical intermediate recognized for its utility in the synthesis of pharmaceuticals and advanced materials.[1][2][3] Its unique molecular architecture, which combines a nucleophilic amino group with a benzophenone core and a strategically placed fluorine atom, makes it an ideal starting material for the construction of complex heterocyclic systems.[4][5] The fluorine substituent, in particular, can enhance the photophysical properties and stability of the resulting molecules.[1][3] This application note provides a comprehensive guide to leveraging this compound as a building block for the synthesis of novel fluorescent dyes, with a focus on the creation of a 2,3-disubstituted-4(3H)-quinazolinone derivative. Quinazolinones are a class of compounds known for their excellent biocompatibility, high efficiency, and promising applications as fluorescent probes and biological imaging agents.[3][6][7]

This guide is intended for researchers, scientists, and drug development professionals seeking to explore new avenues in fluorescent dye synthesis. We will delve into the causality behind experimental choices, provide a self-validating and detailed synthetic protocol, and present representative photophysical data for analogous compounds.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueReference
CAS Number 3800-06-4[1][8]
Molecular Formula C₁₃H₁₀FNO[1][8]
Molecular Weight 215.23 g/mol [1][8]
Appearance Light yellow to yellow to orange powder/crystal[1]
Melting Point 127 - 131 °C[1]
Purity ≥ 98% (GC)[1]

Synthetic Strategy: From Building Block to Fluorescent Scaffold

The synthetic approach detailed below is a two-step process to construct a fluorescent quinazolinone core from this compound. This method is adapted from established procedures for the synthesis of quinazolinone derivatives from 2-aminobenzamides.[9][10] The first step involves the acylation of the amino group, followed by a cyclization reaction to form the quinazolinone ring.

Experimental Workflow Overview

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization A This compound C N-(2-(4-fluorobenzoyl)phenyl)acetamide (Intermediate) A->C Base (e.g., Pyridine) B Acylating Agent (e.g., Acetyl Chloride) B->C D N-(2-(4-fluorobenzoyl)phenyl)acetamide F 2-methyl-3-(4-fluorophenyl)quinazolin-4(3H)-one (Final Product) D->F Reflux in Acetic Acid E Ammonium Acetate E->F

Caption: A high-level overview of the two-step synthesis of a fluorescent quinazolinone derivative.

Detailed Experimental Protocol: Synthesis of 2-methyl-3-(4-fluorophenyl)quinazolin-4(3H)-one

This protocol provides a detailed, step-by-step methodology for the synthesis of a novel fluorescent quinazolinone derivative.

Part 1: N-Acylation of this compound

Rationale: This initial step introduces a carbonyl group adjacent to the amino group, which is essential for the subsequent cyclization to form the quinazolinone ring. Pyridine acts as a base to neutralize the HCl generated during the reaction.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Anhydrous pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound in anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, N-(2-(4-fluorobenzoyl)phenyl)acetamide, can be purified by recrystallization or column chromatography.

Part 2: Cyclization to form 2-methyl-3-(4-fluorophenyl)quinazolin-4(3H)-one

Rationale: This step involves the condensation of the acylated intermediate with a source of ammonia (from ammonium acetate) to form the heterocyclic quinazolinone ring. Acetic acid serves as both a solvent and a catalyst for this cyclization.

Materials:

  • N-(2-(4-fluorobenzoyl)phenyl)acetamide (from Part 1)

  • Ammonium acetate (excess, e.g., 10 eq)

  • Glacial acetic acid

  • Reflux condenser

  • Heating mantle

Procedure:

  • Combine the N-(2-(4-fluorobenzoyl)phenyl)acetamide and ammonium acetate in a round-bottom flask.

  • Add glacial acetic acid as the solvent.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C).

  • Maintain the reflux for 6-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude 2-methyl-3-(4-fluorophenyl)quinazolin-4(3H)-one can be purified by recrystallization from a suitable solvent such as ethanol.

Characterization and Photophysical Properties

The synthesized quinazolinone derivative is expected to exhibit fluorescence. The following table presents representative photophysical data for structurally analogous fluorescent quinazolinone compounds, as specific data for the proposed molecule is not yet available.[6][11][12][13]

PropertyRepresentative Value RangeSolvent/Conditions
Absorption Maximum (λabs) 420 - 540 nmVarious organic solvents
Emission Maximum (λem) 500 - 600 nmVarious organic solvents
Stokes Shift 80 - 160 nmCalculated from λabs and λem
Quantum Yield (ΦF) 0.40 - 0.85Relative to a standard (e.g., quinine sulfate)

Note: The fluorine substituent on the phenyl ring at the 3-position is anticipated to influence the photophysical properties, potentially leading to a blue-shift in the emission spectrum and an increased quantum yield compared to non-fluorinated analogs.

Mechanism of Fluorescence in Quinazolinones

The fluorescence of these quinazolinone derivatives typically arises from an intramolecular charge transfer (ICT) process.

G GS Ground State (S0) ES Excited State (S1) (Intramolecular Charge Transfer) GS->ES Absorption of Photon (hν) ES->GS Relax Non-radiative decay (Vibrational Relaxation) Fluo Fluorescence Emission

Caption: Simplified Jablonski diagram illustrating the fluorescence mechanism.

Upon excitation with light of an appropriate wavelength, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In these donor-acceptor systems, this results in a charge transfer from the electron-donating part of the molecule to the electron-accepting quinazolinone core. The subsequent relaxation of the electron from the excited state back to the ground state results in the emission of a photon, which is observed as fluorescence.

Potential Applications in Research and Drug Development

The fluorescent quinazolinone derivatives synthesized from this compound have a wide range of potential applications:

  • Biological Imaging: Their biocompatibility and fluorescence in the visible spectrum make them promising candidates for live-cell imaging and as probes for specific cellular components.[2][6]

  • Environmental Sensing: The sensitivity of their fluorescence to the local environment (e.g., polarity, viscosity) can be exploited for the development of sensors for various analytes.[7]

  • Drug Discovery: The quinazolinone scaffold is a known pharmacophore. The inherent fluorescence of these compounds could be utilized in high-throughput screening assays to study drug-target interactions.[2]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel fluorescent dyes. The protocol detailed in this application note provides a reliable and adaptable method for the construction of a fluorescent quinazolinone scaffold. The expected favorable photophysical properties of the resulting fluorinated derivatives, combined with the known biological relevance of the quinazolinone core, open up exciting possibilities for the development of new tools for biological imaging, chemical sensing, and drug discovery.

References

Application Notes and Protocols for the Synthesis of Novel Quinazolinone-Based Anti-Cancer Agents from 2-Amino-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of the 2-Aminobenzophenone Scaffold in Oncology

The 2-aminobenzophenone core is a privileged scaffold in medicinal chemistry, serving as a versatile synthon for a multitude of heterocyclic compounds with significant biological activities.[1] Its unique structural arrangement, featuring both an amino and a carbonyl group in an ortho position on a benzene ring, allows for the construction of diverse fused ring systems. Among these, quinazolinones have emerged as a particularly promising class of anti-cancer agents due to their ability to target various key players in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and tubulin.[2][3]

This application note provides a detailed guide for researchers on the utilization of a specific and valuable derivative, 2-Amino-4'-fluorobenzophenone, in the synthesis of novel quinazolinone-based anti-cancer agents. The presence of a fluorine atom on one of the phenyl rings is a strategic design element, as fluorine substitution can enhance metabolic stability, binding affinity, and overall pharmacological properties of the final compound. We will outline a robust synthetic protocol, methods for biological evaluation, and discuss the mechanistic underpinnings of this class of compounds.

Physicochemical Properties of this compound

A thorough understanding of the starting material is crucial for successful synthesis.

PropertyValueSource
Molecular Formula C₁₃H₁₀FNO[4]
Molecular Weight 215.22 g/mol [4]
Appearance Yellow crystalline solid
Melting Point 128-129 °C
CAS Number 3800-06-4[4]

Synthetic Pathway: From Benzophenone to Quinazolinone

The proposed synthetic strategy involves a one-pot cyclocondensation reaction of this compound with an appropriate aldehyde and ammonium acetate. This approach is a modification of well-established methods for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.[5][6] The reaction proceeds through the initial formation of a Schiff base between the amino group of the benzophenone and the aldehyde, followed by an intramolecular cyclization with ammonia (from ammonium acetate) and subsequent dehydration to yield the quinazolinone ring.

Synthetic Workflow A This compound D One-Pot Cyclocondensation (Glacial Acetic Acid, Reflux) A->D B Aromatic Aldehyde (R-CHO) B->D C Ammonium Acetate C->D E 2-(4-Fluorophenyl)-3-aryl- 2,3-dihydroquinazolin-4(1H)-one D->E Formation of Quinazolinone Core

Caption: Synthetic workflow for the one-pot synthesis of quinazolinone derivatives.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

This protocol details the synthesis of a representative quinazolinone derivative. The choice of 4-methoxybenzaldehyde is illustrative; a variety of aromatic aldehydes can be used to generate a library of compounds for structure-activity relationship (SAR) studies.

Materials:

  • This compound (1.0 mmol, 215.2 mg)

  • 4-Methoxybenzaldehyde (1.2 mmol, 163.4 mg, 0.15 mL)

  • Ammonium acetate (5.0 mmol, 385.4 mg)

  • Glacial acetic acid (10 mL)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 mmol), 4-methoxybenzaldehyde (1.2 mmol), and ammonium acetate (5.0 mmol).

  • Solvent Addition: Add 10 mL of glacial acetic acid to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 6-8 hours.

    • Rationale: Glacial acetic acid serves as both a solvent and a catalyst for the condensation and cyclization steps. Refluxing provides the necessary energy to overcome the activation barriers of the reaction.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting materials on TLC), allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water with stirring. A solid precipitate should form.

  • Filtration: Collect the precipitate by vacuum filtration, washing the solid with copious amounts of water to remove excess acetic acid and ammonium acetate.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-(4-fluorophenyl)-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one.

In Vitro Anti-Cancer Activity Evaluation: MTT Assay

The cytotoxic activity of the synthesized quinazolinone derivatives against various cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[7]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plates B Incubate for 24h A->B D Add compounds to wells B->D C Prepare serial dilutions of synthesized compounds C->D E Incubate for 48-72h D->E F Add MTT solution to each well E->F G Incubate for 4h F->G H Add DMSO to dissolve formazan crystals G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability and IC50 values I->J

Caption: Workflow for the MTT assay to determine cytotoxic activity.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare stock solutions of the synthesized quinazolinones in DMSO and then make serial dilutions in the culture medium. Treat the cells with varying concentrations of the compounds and incubate for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

Expected Biological Activity and Mechanism of Action

Quinazolinone derivatives have been reported to exhibit anti-cancer activity through various mechanisms. A prominent mechanism for this class of compounds is the inhibition of tubulin polymerization.[8][9]

Summary of Anticipated IC₅₀ Values:

CompoundCancer Cell LineAnticipated IC₅₀ (µM)Reference
Quinazolinone DerivativesJurkat (Leukemia)< 5[5][10]
NB4 (Leukemia)< 5[5][10]
T98G (Glioblastoma)12 - 22[11]
HeLa (Cervical Cancer)~10[11]

Note: These are representative values for structurally related quinazolinones and actual values for derivatives of this compound will need to be determined experimentally.

Mechanism of Action: Tubulin Polymerization Inhibition

Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death). Many successful anti-cancer drugs, such as Paclitaxel and Vinca alkaloids, target tubulin.

MOA_Pathway Quinazolinone\nDerivative Quinazolinone Derivative Tubulin Dimers Tubulin Dimers Quinazolinone\nDerivative->Tubulin Dimers Binds to tubulin Microtubule\nPolymerization Microtubule Polymerization Quinazolinone\nDerivative->Microtubule\nPolymerization Inhibits Tubulin Dimers->Microtubule\nPolymerization Mitotic Spindle\nFormation Mitotic Spindle Formation Microtubule\nPolymerization->Mitotic Spindle\nFormation G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle\nFormation->G2/M Phase Arrest Disruption leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel quinazolinone derivatives with potential anti-cancer activity. The synthetic protocol outlined in this application note is straightforward and adaptable, allowing for the creation of a library of compounds for SAR studies. The MTT assay provides a reliable method for evaluating the cytotoxic effects of these compounds, and their potential mechanism of action as tubulin polymerization inhibitors makes them an exciting avenue for further investigation in the field of cancer drug discovery.

References

Application and Protocol Guide: Quantitative Analysis of 2-Amino-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides detailed analytical methods for the accurate quantification of 2-Amino-4'-fluorobenzophenone, a critical intermediate in the synthesis of various pharmaceuticals.[1] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity and field-proven insights. This document outlines a robust High-Performance Liquid Chromatography (HPLC) method, which is the cornerstone for purity assessment and quantification of non-volatile compounds like this compound.[2] Additionally, it touches upon other relevant analytical techniques and the principles of method validation as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3]

Introduction: The Significance of this compound Quantification

This compound (CAS No: 3800-06-4) is a versatile chemical intermediate widely used in organic synthesis and pharmaceutical development.[4] Its molecular structure, featuring an amino group and a fluorine atom on a benzophenone scaffold, makes it a key building block for various active pharmaceutical ingredients (APIs).[1][4] The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, precise and reliable analytical methods for its quantification are paramount.

This guide is structured to provide not just a set of instructions, but a deeper understanding of the analytical choices, ensuring that the described protocols are robust, reproducible, and scientifically sound.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for analytical method development.

PropertyValueSource
Molecular Formula C13H10FNO[5]
Molar Mass 215.22 g/mol [6]
Melting Point 122-128°C[5]
Appearance Light yellow to yellow to orange powder/crystal[4]
Solubility Soluble in organic solvents like DMSO and ethanol.[7][8]

Core Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most prevalent and reliable technique for the quantification of this compound and its related impurities due to its high resolution, sensitivity, and applicability to non-volatile compounds.[2]

Principle of Separation

RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase, resulting in longer retention times. This compound, being a moderately non-polar molecule, is well-suited for this separation technique.

Causality in Method Design

The selection of each parameter in the HPLC method is deliberate and based on the physicochemical properties of this compound and potential impurities.

  • Column Choice (C18): A C18 column provides a highly non-polar stationary phase, offering excellent retention and separation for benzophenone derivatives.[2]

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and elution strength for this class of compounds. The ratio of acetonitrile to water is optimized to achieve a suitable retention time and resolution from potential impurities.

  • UV Detection (254 nm): The benzophenone chromophore exhibits strong UV absorbance, making UV detection a sensitive and robust method for quantification. A wavelength of approximately 254 nm is often effective for benzophenone derivatives.[2]

Detailed Experimental Protocol: RP-HPLC

This protocol is a validated starting point and may require minor adjustments based on the specific instrumentation and sample matrix.

Instrumentation:

  • A standard HPLC system equipped with a UV detector.[2]

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard of known purity

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature Ambient (or controlled at 25°C for better reproducibility)

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of the mobile phase to create a stock solution of 0.1 mg/mL.[2] Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Caption: Workflow for the HPLC quantification of this compound.

Method Validation: Ensuring Trustworthiness and Reliability

Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[9] The principles outlined by the ICH guideline Q2(R1) are the gold standard for this process.[10]

Key Validation Parameters

The following parameters must be assessed to ensure the reliability of the analytical method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or degradation products.[11] This can be demonstrated by showing that the peak for this compound is well-resolved from other peaks.

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration of the analyte (e.g., a spiked sample).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Self-Validating System through System Suitability

Before any sample analysis, a system suitability test must be performed to ensure the HPLC system is performing adequately.

System Suitability Parameters:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures good peak symmetry.
Theoretical Plates (N) N > 2000Indicates column efficiency.
Relative Standard Deviation (RSD) of replicate injections RSD ≤ 2.0%Demonstrates system precision.

graph "validation_logic" {
layout="dot";
rankdir="LR";
node [shape="ellipse", style="filled", fontname="Arial", fontsize="10"];
edge [fontname="Arial", fontsize="9"];

subgraph "cluster_method" { label = "Method Performance"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Specificity; Linearity; Accuracy; Precision; Range; LOQ; }

subgraph "cluster_system" { label = "System Performance"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; SystemSuitability [label="System Suitability Test"]; }

subgraph "cluster_result" { label = "Outcome"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; ReliableResults [label="Reliable & Trustworthy\nQuantitative Data"]; }

SystemSuitability -> {Specificity, Linearity, Accuracy, Precision, Range, LOQ} [style=invis]; {Specificity, Linearity, Accuracy, Precision, Range, LOQ} -> ReliableResults [lhead=cluster_result, ltail=cluster_method, minlen=2, color="#5F6368"]; SystemSuitability -> ReliableResults [minlen=2, color="#5F6368"]; }

Caption: Logical relationship between system suitability, method validation, and reliable results.

Alternative and Complementary Analytical Techniques

While HPLC is the primary technique, other methods can be used for confirmation or for analyzing specific types of impurities.

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities like residual solvents.[2] Direct analysis of this compound by GC is challenging without derivatization due to its low volatility.[2]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides high sensitivity and specificity, and can be used for the identification of unknown impurities by providing molecular weight information.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) without the need for a reference standard for each impurity.[2]

Conclusion

The accurate quantification of this compound is a critical aspect of quality control in pharmaceutical manufacturing. The RP-HPLC method detailed in this guide provides a robust and reliable approach for this purpose. Adherence to the principles of method validation and the routine use of system suitability tests are essential for ensuring the integrity of the analytical data. By understanding the causality behind the experimental choices, researchers and scientists can confidently apply and adapt these methods to their specific needs.

References

Application Notes and Protocols for the Analysis of 2-Amino-4'-fluorobenzophenone by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4'-fluorobenzophenone is a key chemical intermediate, notably in the synthesis of various pharmaceuticals.[1][2] Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical procedures for the quantitative and qualitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust and adhere to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

The inherent chemical properties of this compound, such as its melting point of 122-128°C and slight solubility in chloroform and ethyl acetate, inform the selection of appropriate analytical techniques and solvent systems.[6][7] This guide is intended for researchers, scientists, and drug development professionals who require reliable and validated methods for the analysis of this compound.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

HPLC is the premier technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[8] Reversed-phase HPLC (RP-HPLC) is particularly effective due to the compound's relatively nonpolar nature.[9]

Rationale for Method Selection

The choice of a C18 stationary phase provides excellent separation for a wide array of benzophenone derivatives.[9] A mobile phase consisting of an organic solvent (acetonitrile or methanol) and water is standard for such analyses.[9] UV detection is a robust and common method for quantifying benzophenone derivatives, with typical wavelengths set around 254 nm or 287 nm.[9] This method is designed for both purity assessment and the quantification of this compound in the presence of potential process-related impurities and degradation products.

HPLC Experimental Protocol

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 100 mL of the mobile phase to create a stock solution of 0.1 mg/mL.

  • Further dilute the stock solution as needed to fall within the linear range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of moderately nonpolar compounds.
Mobile Phase Acetonitrile:Water (70:30, v/v)Provides good resolution and retention for benzophenone derivatives.[8]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, ensuring efficient separation.
Injection Volume 10 µLA standard volume to ensure good peak shape and reproducibility.
Detection Wavelength 254 nmA common wavelength for detecting aromatic compounds like benzophenones.[8]
Column Temperature 30°CTo ensure consistent retention times and peak shapes.
Run Time 15 minutesSufficient to elute the main peak and any potential impurities.

System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

Method Validation (as per ICH Q2(R1))

The analytical method must be validated to demonstrate its suitability for its intended purpose.[10][11][12]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components must be demonstrated.[13] This can be achieved by spiking the sample with known impurities and demonstrating that the main peak is well-resolved from them.

  • Linearity: The linearity of the method should be established across a range of concentrations (e.g., 50% to 150% of the expected sample concentration). A correlation coefficient (r²) of ≥ 0.999 is typically required.

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix. Acceptance criteria are typically between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • The RSD for both should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity / Concentration integrate->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC analysis of this compound.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC is an excellent technique for analyzing volatile compounds.[8] However, this compound has low volatility due to its primary amine group, which can lead to poor peak shape and thermal degradation.[14] Therefore, derivatization is necessary to convert the polar amine into a less polar, more volatile, and thermally stable derivative.[14][15][16]

Rationale for Derivatization and Method Selection

Silylation is a common derivatization technique for compounds with active hydrogens, such as amines.[17] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting trimethylsilyl (TMS) derivative is more volatile and exhibits improved chromatographic behavior. GC-MS provides high sensitivity and specificity, allowing for definitive identification based on the mass spectrum.

GC-MS Experimental Protocol

Instrumentation:

  • A standard GC-MS system.

Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.

  • Add 100 µL of an anhydrous solvent (e.g., acetonitrile) to dissolve the sample.

  • Add 100 µL of BSTFA (with 1% TMCS).[14]

  • Tightly cap the vial and heat it at 70-80°C for 30-60 minutes.[14]

  • Allow the vial to cool to room temperature before injection.

GC-MS Conditions:

ParameterValueRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA nonpolar column suitable for a wide range of compounds.
Inlet Temperature 280°CTo ensure complete vaporization of the derivatized analyte.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 minA temperature program to separate the derivatized analyte from other components.
Injection Volume 1 µL (splitless mode)For sensitive analysis of trace components.
MS Transfer Line 280°CTo prevent condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range 50-500 amuTo capture the molecular ion and characteristic fragments of the derivatized analyte.
Method Validation Considerations

Validation for a GC-MS method will follow similar principles to HPLC but with considerations for the derivatization step.

  • Specificity: Analyze underivatized sample to ensure no peaks elute at the retention time of the derivatized analyte. The mass spectrum provides a high degree of specificity.

  • Linearity, Accuracy, and Precision: These will be assessed on the derivatized sample. The consistency of the derivatization reaction is crucial for reproducibility.

  • Robustness: The method's robustness should be tested by making small, deliberate variations in the derivatization conditions (e.g., temperature, time) and GC-MS parameters.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add BSTFA & Heat dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Separation on DB-5ms Column inject->separate detect MS Detection (EI) separate->detect extract Extract Ion Chromatograms detect->extract identify Identify by Mass Spectrum extract->identify quantify Quantify using TIC or EIC identify->quantify

References

Foreword: The Strategic Importance of 2-Amino-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Catalytic Reactions Involving 2-Amino-4'-fluorobenzophenone

In the landscape of pharmaceutical synthesis and materials science, this compound (CAS 3800-06-4) emerges not merely as a chemical intermediate, but as a cornerstone for building molecular complexity. Its unique architecture, featuring a nucleophilic amino group, a reducible ketone, and two distinct aromatic rings—one activated by the amine and the other modified by an electron-withdrawing fluorine atom—offers a rich playground for catalytic chemistry. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explore the causality behind protocol design, the nuances of catalyst selection, and the mechanistic pathways that govern these transformations. Herein, we delve into the core catalytic strategies that leverage this versatile scaffold, providing field-proven insights and robust, self-validating protocols.

Section 1: Synthesis of the Benzophenone Core: The Catalytic Friedel-Crafts Acylation

The primary industrial synthesis of 2-aminobenzophenone derivatives is a testament to the enduring power of Lewis acid catalysis, specifically the Friedel-Crafts acylation. While numerous modern methods exist, this approach remains prevalent due to its cost-effectiveness. However, its success hinges on overcoming a fundamental challenge: the propensity of the Lewis acid catalyst to be deactivated by the basic amino group of the aniline reactant.[1]

Expertise & Causality: Overcoming Catalyst Deactivation

The core problem is the acid-base reaction between the Lewis acid (e.g., ZnCl₂, AlCl₃) and the amino group of a substituted aniline. This forms a deactivated anilinium salt, which withdraws electron density from the aromatic ring and shuts down the desired electrophilic aromatic substitution.[1] The most effective strategy to circumvent this is not to use a protected amine, which adds steps, but to employ high temperatures and a robust Lewis acid like zinc chloride. A patented method highlights that the efficacy of the catalyst is dramatically improved by using zinc chloride that has been dehydrated at low temperatures, which prevents the formation of unreactive solid blocks and boosts both yield and purity.[1][2]

Data Presentation: Catalyst Performance in Friedel-Crafts Acylation
Catalyst TypeReactantsTemperature (°C)Yield (%)Purity (%)Reference
Dehydrated Zinc Chloride (ZnCl₂)p-Chloroaniline, o-Fluorobenzoyl chloride20070%≥98%[2]
Standard Zinc Chloride (ZnCl₂)p-Chloroaniline, o-Fluorobenzoyl chlorideNot Specified50%≤95%[2]
Aluminum Chloride (AlCl₃)*N-tosyl-4-chloroanthranilic acid, Fluorobenzene80~64%Not Specified[2]
Note: Data for AlCl₃ is based on a related intramolecular synthesis pathway.
Experimental Protocol: High-Purity Synthesis of a 2-Aminobenzophenone Analogue

This protocol is adapted from a patented method for producing high-purity 2-Amino-5-chloro-2'-fluorobenzophenone, illustrating the principles applicable to this compound synthesis.[2]

  • Catalyst Preparation: Place 150g of technical grade zinc chloride under vacuum (≤5 mmHg). Increase the temperature to 160°C with agitation and maintain for 6 hours to ensure complete dehydration. The resulting white powder is the activated catalyst.

  • Reaction Setup: To a 2-liter reaction flask, add 280g of o-fluorobenzoyl chloride and 100g of p-chloroaniline.

  • Initial Heating: Stir the mixture, raising the temperature to 200°C for 2 hours.

  • Catalyst Addition: Add the 150g of prepared dehydrated zinc chloride to the mixture. Continue stirring at 200°C for an additional 2 hours.

  • Quenching and Hydrolysis: Cool the reaction to 150°C and carefully add 1 liter of 20% dilute sulfuric acid. Reflux the mixture for 1 hour.

  • Work-up and Isolation: Cool the mixture to room temperature and pour it over 1 kg of ice to precipitate the product. Filter the solid, wash thoroughly with water, and dry to yield the final product.

Visualization: Friedel-Crafts Acylation Mechanism

Friedel_Crafts RCOCl 2-Fluorobenzoyl chloride Acylium Acylium Ion [R-C=O]⁺ RCOCl->Acylium + ZnCl₂ ZnCl2 ZnCl₂ (Lewis Acid) Complex σ-Complex (Wheland Intermediate) Acylium->Complex + Aniline Aniline Aniline Derivative Product 2-Aminobenzophenone Product Complex->Product - H⁺ Catalyst_Regen HZnCl₃ Complex->Catalyst_Regen + ZnCl₂ Catalyst_Regen->ZnCl2 -> ZnCl₂ + HCl

Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Section 2: Palladium-Catalyzed Synthesis of the Benzophenone Scaffold

Modern synthetic chemistry increasingly relies on palladium-catalyzed cross-coupling reactions for their mild conditions and exceptional functional group tolerance.[3] While often used to further functionalize the 2-aminobenzophenone core, these methods are also powerfully employed in its direct construction. A highly efficient route involves the palladium-catalyzed addition of sodium arylsulfinates to 2-aminobenzonitriles.[4]

Expertise & Causality: The Logic of the Catalytic Cycle

This transformation cleverly uses a nitrile as a precursor to the ketone. The proposed catalytic cycle begins with the formation of an aryl-palladium species from palladium(II) acetate and the arylsulfinate.[3] This active species coordinates to the cyano group of the 2-aminobenzonitrile, followed by carbopalladation to form a ketimine complex. Subsequent protonation, facilitated by an acid additive, yields the final 2-aminobenzophenone and regenerates the active palladium catalyst, completing the cycle. The choice of a bipyridine (bpy) ligand is crucial for stabilizing the palladium complex and promoting the desired reactivity.[3][4]

Experimental Protocol: Direct Synthesis of o-Aminobenzophenones

This general procedure demonstrates the palladium-catalyzed synthesis of o-aminobenzophenones from 2-aminobenzonitriles and sodium arylsulfinates.[3][4]

  • Reaction Setup: In a Schlenk tube under a nitrogen atmosphere, combine 2-aminobenzonitrile (1.0 equiv, 0.3 mmol), the desired sodium arylsulfinate (2.0 equiv, 0.6 mmol), palladium(II) acetate (Pd(OAc)₂, 10 mol%), and 2,2'-bipyridine (bpy, 20 mol%).

  • Additive and Solvent: Add p-nitrobenzenesulfonic acid (p-NBSA, 10 equiv) followed by tetrahydrofuran (THF, 2 mL) and water (1 mL).

  • Reaction Conditions: Seal the tube and heat the mixture at 80°C for 48 hours.

  • Work-up and Purification: After cooling to room temperature, extract the mixture with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired o-aminobenzophenone.

Data Presentation: Substrate Scope and Yields
2-AminobenzonitrileSodium ArylsulfinateProduct Yield (%)Reference
2-aminobenzonitrileSodium p-tolylsulfinate87%[4]
2-aminobenzonitrileSodium o-tolylsulfinate64%[4]
5-chloro-2-aminobenzonitrileSodium benzenesulfinate81%[4]
4-methyl-2-aminobenzonitrileSodium benzenesulfinate85%[4]

Visualization: Palladium Catalytic Cycle

Palladium_Cycle Pd_II Pd(II) ArPd_II Ar-Pd(II) Pd_II->ArPd_II + ArSO₂Na - NaSO₂X Coordination Nitrile Coordination ArPd_II->Coordination + R-CN Carbopalladation Carbopalladation Coordination->Carbopalladation Ketimine Ketimine Complex Carbopalladation->Ketimine Ketimine->Pd_II + H₂O (Protonation) Product o-Aminobenzophenone Ketimine->Product

Caption: Proposed catalytic cycle for Pd-catalyzed synthesis of o-aminobenzophenones.

Section 3: Rhodium-Catalyzed Asymmetric Hydrogenation of the Ketone

The conversion of the prochiral ketone in this compound to a chiral alcohol is a strategically vital transformation for creating stereochemically defined pharmaceutical intermediates. Rhodium-catalyzed asymmetric hydrogenation stands as a premier method for achieving this with high enantioselectivity.[5][6]

Expertise & Causality: The Role of the Chiral Ligand

The success of this reaction is entirely dependent on the chiral ligand coordinated to the rhodium center. Ligands such as those from the QuinoxP* family create a C₂-symmetric chiral environment that forces the substrate to bind in a specific orientation.[5] This geometric constraint dictates the face from which hydrogen is delivered to the carbonyl, resulting in the preferential formation of one enantiomer over the other. The choice of ligand, solvent, and base can be fine-tuned to maximize both conversion and enantiomeric excess (ee).[6][7] Kinetic studies reveal that the coordination mode of the ligand and the rate-limiting step of the catalytic cycle are intrinsically linked, determining the ultimate stereochemical outcome.[7]

Experimental Protocol: General Procedure for Asymmetric Hydrogenation

This protocol provides a general framework for the Rh-catalyzed asymmetric hydrogenation of an aminoketone substrate.

  • Catalyst Pre-formation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (e.g., QuinoxP*, 1.1 mol%) in a degassed solvent (e.g., THF or MeOH) and stir for 30 minutes.

  • Reaction Setup: In a separate vial, dissolve the this compound substrate (1.0 equiv) in the same degassed solvent.

  • Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Add the pre-formed catalyst solution via syringe. Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar H₂).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 25-50°C) for the required time (e.g., 12-24 hours), monitoring by TLC or HPLC.

  • Work-up: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. Purify the resulting chiral amino alcohol by column chromatography. Determine the enantiomeric excess using chiral HPLC.

Data Presentation: Enantioselective Reduction of Ketones
Catalyst SystemSubstrate TypeYield (%)ee (%)Reference
Rhodium/QuinoxP*β-keto-γ-acetal enamideup to 99%up to 99%[5]
Rhodium/L-valine thioamideAromatic KetoneHigh95% (R)[7]
Rhodium/L-valine hydroxamic acidAromatic KetoneHigh97% (S)[7]
Rhodium-based homogeneous catalystBenzylphenylephroneup to 95%up to 91%[8]

Visualization: Asymmetric Hydrogenation Workflow

Asymmetric_Hydrogenation Start This compound (Prochiral Ketone) Complex Substrate-Catalyst Complex Start->Complex Catalyst [Rh(L)]⁺ Catalyst (Chiral Ligand L) Catalyst->Complex H2 H₂ Gas H2->Complex Activation Reduction Diastereoselective Hydride Transfer Complex->Reduction Reduction->Catalyst Regeneration Product Chiral Amino Alcohol (Enantioenriched) Reduction->Product

Caption: Workflow for rhodium-catalyzed asymmetric hydrogenation.

Section 4: Catalytic Cyclization Reactions for Heterocycle Synthesis

The true value of this compound as a building block is most evident in its use as a precursor for fused heterocyclic systems, particularly the medicinally significant 1,4-benzodiazepines and quinazolines.[9] These reactions are typically multi-step sequences involving acylation followed by a catalyst-mediated cyclization.

Expertise & Causality: Driving Intramolecular Reactions

The synthesis of a 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one core from the analogous 2-amino-5-chloro-2'-fluorobenzophenone provides an excellent template.[9] The first step is a standard acylation of the primary amine with chloroacetyl chloride. The subsequent and crucial step is an intramolecular cyclization. This is often achieved by reaction with ammonia in methanol, where ammonia acts as a base to deprotonate the amide and as a nucleophile to displace the chloride, ultimately forming the seven-membered ring. Microwave irradiation can dramatically accelerate this cyclization step, reducing reaction times from hours to minutes.[9] Alternatively, acid catalysts can be used to promote cyclization with other reagents, such as orthoesters, to form different heterocyclic cores.[10]

Experimental Protocol: Synthesis of a 1,4-Benzodiazepine-2-one Derivative

This two-step protocol is based on the synthesis of a key benzodiazepine intermediate.[9]

Step 1: Acylation

  • Dissolve 2-Amino-5-chloro-2'-fluorobenzophenone (0.01 mol) in 20 mL of toluene and cool to 5-10°C.

  • Slowly add a solution of chloroacetyl chloride (0.011 mol) in 2 mL of toluene dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Evaporate the solvent under reduced pressure. Purify the crude 2-(2-chloroacetamido)-5-chloro-2'-fluorobenzophenone by stirring with ethanol, filtering the crystals, and drying.

Step 2: Microwave-Assisted Cyclization

  • Place the dried chloroacetamido product from Step 1 into a 10 mL microwave reactor vessel.

  • Add a 7N solution of ammonia in methanol.

  • Seal the vessel and irradiate in a microwave synthesizer at 100°C for 30 minutes.

  • After cooling, evaporate the solvent. Triturate the residue with water and collect the solid product by filtration.

  • Recrystallize from a suitable solvent (e.g., ethanol) to yield the pure benzodiazepine product with an overall yield of around 90%.[9]

Visualization: Benzodiazepine Ring Formation Pathway

Cyclization Start 2-Aminobenzophenone Acylation Acylation (+ Chloroacetyl Chloride) Start->Acylation Intermediate Chloroacetamido Intermediate Acylation->Intermediate Cyclization Intramolecular Cyclization (+ NH₃, Microwave) Intermediate->Cyclization Product 1,4-Benzodiazepine-2-one Cyclization->Product

Caption: Synthetic pathway for benzodiazepine formation.

Conclusion

This compound is a richly functionalized molecule that serves as an exemplary substrate for a diverse array of catalytic transformations. From the foundational Lewis acid-catalyzed Friedel-Crafts acylation used in its synthesis to sophisticated palladium-catalyzed cross-couplings, enantioselective rhodium-catalyzed hydrogenations, and strategic cyclizations, this compound is a gateway to significant molecular targets. The protocols and mechanistic insights provided in this guide underscore the importance of understanding the underlying principles of catalysis to achieve efficiency, control, and innovation in chemical synthesis.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-Amino-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4'-fluorobenzophenone is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably as a precursor to the cholesterol-lowering drug, Pitavastatin.[1][2] Its molecular architecture, featuring a benzophenone core with an amine group and a fluorine atom, provides a versatile scaffold for constructing complex therapeutic molecules.[1] The industrial-scale synthesis of this compound demands a robust, cost-effective, and scalable process that consistently delivers high-purity product. This guide provides a comprehensive overview of the prevalent synthetic strategies, detailed experimental protocols, and critical considerations for the successful scale-up of this compound production.

Choosing an Industrial Synthetic Route: A Comparative Analysis

Several synthetic pathways to this compound have been reported, each with distinct advantages and drawbacks for industrial application. The selection of an optimal route is a strategic decision based on raw material cost, reaction efficiency, operational safety, and final product quality.

Common Synthetic Routes:

  • From Phthalic Anhydride: This route involves a Friedel-Crafts reaction between phthalic anhydride and fluorobenzene to yield 2-(4-fluorobenzoyl)benzoic acid. Subsequent amidation and Hofmann degradation produce the target molecule. While offering a good yield, this multi-step process can be complex and may require challenging reagents.[3]

  • From Isatoic Anhydride: This method proceeds via reaction with thionyl chloride to form an isocyanato chloroformyl intermediate, followed by a Friedel-Crafts reaction with fluorobenzene and subsequent deprotection. However, this route is often plagued by side reactions, leading to lower yields.[4]

  • From o-Nitrotoluene: This pathway begins with the oxidation of o-nitrotoluene to o-nitrobenzoic acid. Acyl chlorination followed by a Friedel-Crafts reaction with fluorobenzene and subsequent reduction of the nitro group yields the final product. This route is considered environmentally friendly with readily available starting materials.[5][6]

  • From Phthalimide: A method utilizing phthalimide as the starting material involves a Friedel-Crafts reaction with fluorobenzene, followed by Hofmann degradation. This approach is noted for its short reaction period, high conversion rate, and good product quality.[4]

For industrial-scale production, the route starting from phthalimide presents a compelling balance of efficiency, cost-effectiveness, and high product purity. This method, detailed in the subsequent protocols, avoids some of the more hazardous reagents and complex steps associated with other routes.

Data Presentation: Synthesis Route Comparison

Starting Material Key Steps Reported Yield Advantages Disadvantages Reference
Phthalic AnhydrideFriedel-Crafts Acylation, Amidation, Hofmann Degradation>78.6% (total)High overall yieldMultiple steps, potentially hazardous reagents[3]
Isatoic AnhydrideFormation of isocyanato intermediate, Friedel-Crafts, Deprotection~44%Direct routeProne to side reactions, lower yield[4]
o-NitrotolueneOxidation, Acyl Chlorination, Friedel-Crafts, Nitro ReductionHighGreen synthesis, cheap starting materialsMulti-step process[5][6]
PhthalimideFriedel-Crafts Acylation, Hofmann Degradation85-91%Short reaction time, high conversion, good qualityRequires careful control of Hofmann degradation[4]

Experimental Protocols: The Phthalimide Route

This section provides a detailed, step-by-step methodology for the synthesis of this compound starting from phthalimide.

Part 1: Synthesis of 2-(4-fluorobenzoyl)benzamide

This initial step involves the Friedel-Crafts acylation of fluorobenzene with phthalimide.

Reaction Workflow:

Synthesis_of_2_4_fluorobenzoyl_benzamide cluster_reactants Reactants cluster_process Process Phthalimide Phthalimide Mixing Mix Phthalimide, Fluorobenzene, and AlCl3 in a suitable solvent (e.g., ethylene dichloride) Phthalimide->Mixing Fluorobenzene Fluorobenzene Fluorobenzene->Mixing AlCl3 Aluminum Trichloride (Anhydrous) AlCl3->Mixing Reaction Heat the mixture to initiate the Friedel-Crafts reaction Mixing->Reaction Quenching Quench the reaction with HCl solution Reaction->Quenching Extraction Extract with an organic solvent (e.g., methylene dichloride) Quenching->Extraction Purification Wash and concentrate the organic layer Extraction->Purification Product 2-(4-fluorobenzoyl)benzamide Purification->Product

Caption: Workflow for the synthesis of 2-(4-fluorobenzoyl)benzamide.

Protocol:

  • Reactor Setup: In a suitable glass-lined reactor equipped with a stirrer, thermometer, and reflux condenser, charge phthalimide, fluorobenzene, and anhydrous aluminum trichloride. A typical molar ratio is 1:1.02-1.10:0.5-0.7 (Phthalimide:Fluorobenzene:Aluminum Trichloride).[4] An organic solvent such as ethylene dichloride can be used.

  • Reaction: Heat the mixture to initiate the Friedel-Crafts acylation. The reaction temperature should be carefully controlled.

  • Work-up: After the reaction is complete, cool the mixture and slowly add it to a solution of hydrochloric acid to quench the reaction and dissolve the aluminum salts. The pH should be adjusted to 2-4.[4]

  • Extraction and Isolation: The product is extracted with an organic solvent like methylene dichloride. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield crude 2-(4-fluorobenzoyl)benzamide.

Part 2: Synthesis of this compound via Hofmann Degradation

This second stage transforms the amide intermediate into the final product.

Reaction Mechanism:

Hofmann_Degradation_Mechanism Amide 2-(4-fluorobenzoyl)benzamide N_Bromoamide N-bromoamide intermediate Amide->N_Bromoamide + NaOCl, NaOH Base NaOH (Base) Hypohalite NaOCl (Sodium Hypochlorite) Isocyanate Isocyanate intermediate N_Bromoamide->Isocyanate Rearrangement Amine This compound Isocyanate->Amine + H2O (Hydrolysis)

Caption: Simplified mechanism of the Hofmann degradation.

Protocol:

  • Reactor Setup: In a reactor, suspend the crude 2-(4-fluorobenzoyl)benzamide in water. The amount of water is typically 3 times the mass of the amide to ensure a good suspension.[4]

  • Reagent Addition: Slowly add an aqueous solution of sodium hypochlorite, followed by an alkali solution (e.g., sodium hydroxide).[4]

  • Reaction: Heat the reaction mixture to 85-90°C and maintain this temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).[4]

  • Isolation and Purification: Cool the reaction mixture to precipitate the crude this compound. The crude product is collected by filtration and washed with water.

  • Recrystallization: The crude product is then recrystallized from ethanol. Activated carbon can be added during recrystallization to remove colored impurities.[3][4] The purified product is a saffron-colored crystalline solid.[4]

Quality Control and Analytical Methods

Ensuring the purity of this compound is critical for its use in pharmaceutical synthesis. A purity of ≥98.0% is typically required.[1]

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity and quantifying impurities.[3][7] A reversed-phase C18 column with a mobile phase of acetonitrile and water is commonly used.[7]

  • Melting Point: The melting point is a good indicator of purity. The reported melting point for the purified product is in the range of 128-130°C.[3]

  • Spectroscopic Methods (NMR, IR, MS): These techniques are used for structural confirmation and identification of any unknown impurities.

Safety and Handling

Industrial-scale synthesis requires strict adherence to safety protocols.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[8][9]

  • Skin Protection: Chemical-resistant gloves and protective clothing.[8][9]

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator is necessary.[8][9][10]

Handling and Storage:

  • Avoid creating dust.[9]

  • Store in a cool, dry, well-ventilated place in a tightly sealed container.[8][10]

  • Keep away from strong oxidizing and reducing agents.[8][9]

Spill and Waste Management:

  • In case of a spill, sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.[9]

  • Dispose of waste in accordance with local, state, and federal regulations.[8][9]

Conclusion

The industrial synthesis of this compound is a well-established process, with the route starting from phthalimide offering a favorable combination of yield, purity, and operational efficiency. Careful control of reaction parameters, rigorous in-process monitoring, and adherence to safety protocols are paramount for a successful and scalable manufacturing process. The detailed protocols and guidelines presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to implement and optimize the production of this vital pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-4'-fluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and optimized protocols for this crucial pharmaceutical intermediate. This compound is a key building block in the synthesis of various pharmaceuticals, most notably as a precursor for Pitavastatin, a widely prescribed statin medication. Ensuring a high-yield and high-purity synthesis is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).

This resource is structured to address the practical challenges you may encounter in the laboratory, moving beyond simple step-by-step instructions to explain the underlying chemical principles and rationale behind each procedural choice.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes for this compound?

There are several established methods for the synthesis of this compound. The most historically significant and widely employed method is the Friedel-Crafts acylation . This reaction involves the condensation of an aniline derivative with a benzoyl chloride in the presence of a Lewis acid catalyst.

Alternative routes include:

  • Hofmann Degradation: This method starts with phthalic anhydride, which undergoes a Friedel-Crafts reaction with fluorobenzene to produce 2-(4-fluorobenzoyl)benzoic acid. This intermediate is then converted to an amide and subsequently subjected to Hofmann degradation to yield the final product. This pathway can offer high conversion rates and good product quality.

  • From Isatoic Anhydride: One approach involves the reaction of isatoic anhydride with an appropriate reagent, followed by a Grignard reaction and rearrangement. Another variation uses sulfur oxychloride to form an isocyanato chloroformylbenzene, which then reacts with fluorobenzene.

  • From Anthranilic Acid: This route involves protecting the amino group of anthranilic acid, typically with a tosyl group, followed by conversion to the acid chloride and a subsequent Friedel-Crafts reaction with fluorobenzene.

**Q

Technical Support Center: Friedel-Crafts Synthesis of 2-Amino-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-4'-fluorobenzophenone. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Friedel-Crafts acylation and may encounter challenges and unexpected side reactions. Here, we provide in-depth, cause-and-effect explanations for common issues and offer validated troubleshooting strategies and protocols to enhance your synthetic success.

Introduction: The Challenge of Acylating Activated Anilines

This compound is a critical building block in the pharmaceutical industry, notably as a precursor for various anxiolytic drugs. While Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings, its application to aniline and its derivatives is notoriously problematic. The primary obstacle is the inherent Lewis base character of the amino group, which directly conflicts with the Lewis acid catalyst essential for the reaction. This fundamental incompatibility is the root cause of most side reactions and low yields. This guide will dissect these issues and provide robust solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations and provides direct troubleshooting advice.

Q1: I'm seeing no reaction or extremely low conversion to the desired product. What is the primary cause?

Answer: The most probable cause is the non-productive reaction between the amino group of your starting material and the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). The lone pair of electrons on the nitrogen atom of the amino group readily attacks the electron-deficient Lewis acid.[1][2]

Causality & Mechanism: This is a classic Lewis acid-base reaction, which is typically much faster than the desired electrophilic aromatic substitution.[3][4] This interaction forms a stable salt complex.[2][4][5] In this complex, the nitrogen atom acquires a positive charge, which strongly deactivates the aromatic ring through a powerful electron-withdrawing inductive effect (-I effect), shutting down the Friedel-Crafts reaction.[4][6][7]

Solution: The most effective strategy is to "mask" or protect the amino group before introducing the Lewis acid. By converting the highly basic -NH₂ group into a less basic amide (e.g., an acetamide or a tosylamide), you prevent its reaction with the catalyst.[1][2] The amide is still an ortho, para-director but is significantly less reactive towards the Lewis acid. The protecting group can be removed in a subsequent step to yield the final product.

cluster_problem The Core Problem: Catalyst Sequestration cluster_solution The Solution: Protection Strategy Aniline Aniline Derivative (Lewis Base) Complex Deactivated Salt Complex (No Reaction) Aniline->Complex Fast Acid-Base Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex ProtectedAniline Protected Aniline (Amide) Product Desired Acylated Product ProtectedAniline->Product Successful C-Acylation Acylium Acylium Ion (Electrophile) Acylium->Product

Caption: The central issue and its strategic solution.

Q2: My reaction is producing a significant amount of N-acylated byproduct instead of the desired C-acylated benzophenone. Why?

Answer: This is another consequence of the nucleophilicity of the amino group. The nitrogen atom can directly attack the electrophilic acyl chloride, leading to the formation of an amide (N-acylation). This competes directly with the desired acylation of the aromatic ring (C-acylation).

Causality & Mechanism: While the Lewis acid is intended to generate the acylium ion for ring acylation, the unprotected amine is a potent nucleophile in its own right. This side reaction is particularly prevalent if the catalyst activation of the acyl chloride is slow or if local concentrations of the reactants are not well-controlled.

Solution: This issue is also effectively solved by protecting the amino group as described in Q1. Once the nitrogen is part of an amide, its nucleophilicity is drastically reduced because the lone pair is delocalized into the adjacent carbonyl group, thus preventing further acylation at the nitrogen.

Q3: I've successfully protected the amino group, but I'm getting a mixture of isomers. How can I control the regioselectivity to favor the 2-amino product?

Answer: The protected amino group (amide) is an ortho, para-director. While the desired product is the ortho-substituted isomer, the para-position is often sterically less hindered and can be the major product. The synthesis of the related 2-amino-5-chloro-2'-fluorobenzophenone, for instance, shows that acylation occurs predominantly at the position para to the amino group due to steric hindrance.[8]

Causality & Mechanism: The electrophilic attack of the bulky acylium ion on the aromatic ring is sensitive to steric hindrance. The position ortho to the amide group is more crowded than the para position, leading to a potential mixture of products.

Strategic Solution: Instead of direct acylation of a protected aniline, a more robust and regioselective approach is to start with a substrate where the substitution pattern is already defined. The most reliable methods use anthranilic acid derivatives.

  • N-Tosylanthranilic Acid Route: By starting with N-tosylanthranilic acid, the carboxyl group occupies one ortho position, forcing the acylation to occur at the other available ring position, which will ultimately become the 2-position of the final product after decarboxylation is implicitly managed through the reaction sequence. The tosyl group serves as an excellent protecting group, and the subsequent Friedel-Crafts reaction followed by detosylation yields the desired product.[9]

  • Phthalic Anhydride/Phthalimide Route: An alternative synthesis involves the Friedel-Crafts reaction of fluorobenzene with phthalic anhydride or o-phthalimide.[10] This forms a 2-(4-fluorobenzoyl)benzoic acid derivative. Subsequent chemical transformations (e.g., amidation and Hofmann degradation) yield the target this compound.[10] This multi-step but highly controlled route avoids the regioselectivity problems entirely.

Controlling Regioselectivity cluster_problem Problem: Isomer Formation cluster_solution Solution: Pre-defined Substrates ProtectedAniline Protected Aniline OrthoProduct Desired Ortho-Isomer (2-Amino...) ProtectedAniline->OrthoProduct Ortho Attack (Sterically Hindered) ParaProduct Para-Isomer Side Product ProtectedAniline->ParaProduct Para Attack (Sterically Favored) Acylium 4-Fluorobenzoyl Chloride + AlCl₃ Anthranilic N-Protected Anthranilic Acid FinalProduct Regioselective Synthesis of This compound Anthranilic->FinalProduct Controlled Multi-Step Synthesis

Caption: Isomer problem and the strategic substrate solution.

Frequently Asked Questions (FAQs)

Q: Why is Friedel-Crafts acylation generally preferred over alkylation for avoiding polysubstitution? A: Friedel-Crafts alkylation introduces an alkyl group, which is electron-donating and activates the aromatic ring, making the product more reactive than the starting material and leading to polysubstitution.[6][11] In contrast, Friedel-Crafts acylation introduces an acyl group, which is electron-withdrawing and deactivates the ring, making a second acylation event much less favorable.[7][11][12] This inherent self-limiting nature is a major advantage of acylation.

Q: How much Lewis acid catalyst should I use? A: For Friedel-Crafts acylation, you typically need at least a stoichiometric amount (1 equivalent) of the Lewis acid. This is because the ketone product itself is a Lewis base and forms a complex with the catalyst, effectively removing it from the catalytic cycle.[12] In syntheses involving protected anilines, it's common to use a molar excess (2-4 equivalents) of the Lewis acid, especially if a subsequent deprotection step (like detosylation) is intended to be carried out in the same pot.[9]

Q: Can I use a milder Lewis acid to avoid side reactions? A: While strong Lewis acids like AlCl₃ are traditional, they can be harsh. Milder Lewis acids such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), or various metal triflates have been used.[13][14] For instance, dehydrated zinc chloride has been shown to improve yield and purity in the synthesis of related benzophenones.[8] The choice depends on the reactivity of your specific substrate. Milder catalysts may require higher temperatures or longer reaction times but can offer a cleaner reaction profile.

Validated Protocol: Synthesis via N-Tosylanthranilic Acid

This protocol is adapted from established industrial processes and offers a reliable, regioselective route to the target compound.[9]

Start N-Tosylanthranilic Acid Step1 Acid Chloride Formation (PCl₅, o-dichlorobenzene) Start->Step1 Step2 Friedel-Crafts Acylation (Fluorobenzene, AlCl₃) Step1->Step2 Step3 In-situ Detosylation (Excess AlCl₃, Heat) Step2->Step3 Workup Aqueous Workup (HCl, Water) Step3->Workup Purify Recrystallization (n-propanol) Workup->Purify End This compound Purify->End

Caption: Experimental workflow for the regioselective synthesis.

Step-by-Step Methodology:

  • Acid Chloride Formation: Suspend N-tosylanthranilic acid (1.0 eq) in a high-boiling solvent like o-dichlorobenzene. Add phosphorus pentachloride (PCl₅, ~1.05 eq) portion-wise at room temperature (15-30°C). Heat the mixture to 70-90°C to drive the reaction to completion, forming the corresponding acid chloride.

  • Reaction Cooldown & Reagent Addition: Cool the reaction mixture to room temperature. To this solution, add anhydrous aluminum chloride (AlCl₃, 2-4 eq) followed by fluorobenzene (~2.5 eq). A slight exotherm may be observed.

  • Friedel-Crafts Acylation & Detosylation: Slowly heat the reaction mixture. The Friedel-Crafts reaction typically proceeds at 40-60°C. After an initial period, increase the temperature to 70-90°C and hold for several hours to facilitate both the completion of the acylation and the subsequent in-situ cleavage of the tosyl protecting group by the excess AlCl₃.[9]

  • Quenching and Workup: Cool the reaction mixture and carefully quench it by pouring it into a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes. The organic layer is separated. The aqueous layer can be extracted again with the solvent (e.g., o-dichlorobenzene) at an elevated temperature (~70°C) to maximize recovery.

  • Purification: Combine the organic layers and wash with water. The solvent is partially removed under reduced pressure. Upon cooling, the product, this compound, will crystallize. The solid is collected by filtration, washed with a small amount of cold solvent, and dried. For higher purity, recrystallization from a suitable solvent like n-propanol can be performed.[9]

Summary of Reaction Parameters

ParameterRecommended Value/ConditionRationale & Reference
Starting Material N-Tosylanthranilic AcidEnsures regioselectivity for the 2-amino product.[9]
Lewis Acid Aluminum Chloride (AlCl₃)Strong catalyst effective for both acylation and in-situ detosylation.[9]
Catalyst Stoichiometry 2.0 - 4.0 equivalentsStoichiometric amount needed for acylation product complexation; excess drives detosylation.[9]
Solvent o-DichlorobenzeneHigh boiling point allows for the necessary reaction temperatures for all steps.[9]
Acylation Temperature 40 - 60 °CStandard temperature range for Friedel-Crafts acylation.[9]
Deprotection Temp. 70 - 90 °CHigher temperature required to drive the cleavage of the N-tosyl bond.[9]
Workup Quenching in HCl/IceDecomposes aluminum-ketone and aluminum-amine complexes to liberate the product.

References

Technical Support Center: Purification of Crude 2-Amino-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 2-Amino-4'-fluorobenzophenone (CAS No. 3800-06-4) via recrystallization. This document is designed for researchers, chemists, and drug development professionals who utilize this critical pharmaceutical intermediate.[1][2] As a key building block in the synthesis of compounds like Pitavastatin, achieving high purity is paramount.[2][3] This guide provides in-depth, field-proven insights into common challenges encountered during its purification, offering a blend of theoretical understanding and practical, step-by-step solutions.

Troubleshooting & FAQ Guide

This section addresses the most common issues encountered during the recrystallization of this compound in a direct question-and-answer format.

Q1: What is the best solvent for recrystallizing this compound?

Answer: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For this compound, ethanol is the most frequently recommended and effective solvent.[4][5] It provides a good solubility differential across a practical temperature range. Methanol can also be a suitable alternative.[6]

The choice of solvent is critical for maximizing both purity and yield. A summary of solvent suitability is provided below.

Solvent SystemRecommendationRationale & Causality
Ethanol (95% or Absolute) Highly Recommended Provides excellent solubility for the compound when hot and significantly lower solubility upon cooling, facilitating high recovery of pure crystals. Several synthesis procedures successfully use ethanol for the final purification step.[4][5]
Methanol Recommended Similar polarity and properties to ethanol, making it a strong candidate. It can be an effective alternative if ethanol does not yield satisfactory results.[6]
Isopropanol Potentially Suitable A good secondary option if ethanol or methanol are not effective. Its higher boiling point may be advantageous for dissolving stubborn impurities.
Water Not Recommended (as a single solvent) The compound has very low solubility in water. However, water can be used as an anti-solvent in a mixed-solvent system with a miscible organic solvent like ethanol or methanol to induce crystallization.[7]
Hexane / Ethyl Acetate Potentially Suitable (Mixed System) A non-polar/polar mixed solvent system can be effective for compounds that are difficult to crystallize from a single solvent. This combination allows for fine-tuning the polarity to optimize crystal formation.[8]
Chloroform Use with Caution While the compound shows some solubility, chloroform is less common for bulk recrystallization and presents greater health and safety concerns.[3][6]

Q2: My crude product is a distinct yellow or orange color. Will recrystallization remove this?

Answer: Yes, to a significant extent. The crude product of this compound is often described as a light yellow to orange powder or crystal.[1] While recrystallization alone will improve purity, colored impurities often co-precipitate with the product.

To effectively remove color, the use of activated carbon (charcoal) is strongly recommended.[4][5] Activated carbon has a high surface area that adsorbs large, colored byproduct molecules.[9]

Mechanism of Action: Add a small amount of activated carbon (typically 1-2% w/w of your crude product) to the hot, dissolved solution before filtration. The solution is then briefly heated to allow for adsorption, followed by a hot gravity filtration to remove the carbon particles and the adsorbed impurities.[6]

Q3: I've added hot solvent, but my compound isn't dissolving completely. What should I do?

Answer: This is a common challenge and usually indicates that an insufficient volume of solvent has been added. The goal is to create a saturated solution at the solvent's boiling point.

Troubleshooting Steps:

  • Ensure your solvent is at or near its boiling point.

  • Add small, additional portions of the hot solvent to the flask while stirring or swirling continuously.

  • Allow time between additions for the solid to dissolve.

  • Stop adding solvent as soon as all the solid has just dissolved. Adding a large excess will significantly reduce your final yield, as more product will remain in the mother liquor upon cooling.[7][10]

Q4: The solution has cooled, but no crystals have formed. What went wrong and how can I fix it?

Answer: The failure of crystals to form from a clear solution is typically due to either using too much solvent or the solution being supersaturated.[10]

Troubleshooting Flowchart:

G start Clear solution, no crystals step1 Gently scratch the inside of the flask with a glass stirring rod below the solvent line. start->step1 step2 Add a 'seed crystal' of the pure compound. step1->step2 If no crystals form end Crystals should form. step1->end If crystals form step3 Cool the flask in an ice bath for 15-20 minutes. step2->step3 If no crystals form step2->end If crystals form step4 Too much solvent is likely the issue. Gently heat the solution to boil off a portion of the solvent. step3->step4 If no crystals form step3->end If crystals form step5 Allow the concentrated solution to cool slowly again. step4->step5 step5->end

Caption: Troubleshooting logic for inducing crystallization.

Causality: Scratching the glass creates microscopic imperfections that serve as nucleation sites for crystal growth.[11] A seed crystal provides a perfect template for molecules to align and crystallize upon. If these methods fail, reducing the solvent volume is the most reliable solution.[10]

Q5: Instead of solid crystals, an oil has formed. How do I resolve this?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, often due to a high concentration of impurities depressing the melting point.[10]

Corrective Actions:

  • Reheat the solution to re-dissolve the oil.

  • Add a small amount of additional hot solvent (10-15% more volume) to decrease the saturation point of the solution.[7]

  • Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss. This gives molecules more time to orient into a crystal lattice rather than crashing out as a liquid.[10]

  • If the problem persists, consider purifying the material by another method (e.g., column chromatography) before attempting recrystallization again.

Q6: My final yield is very low. What are the most likely causes?

Answer: A low yield is a frequent and frustrating issue. The most common culprits are procedural.

Potential Causes for Low Yield:

  • Excess Solvent: Using too much solvent is the most common reason for low recovery, as a significant portion of the product remains dissolved in the mother liquor.[7]

  • Premature Crystallization: If the solution cools too much during hot filtration, the product will crystallize on the filter paper or in the funnel, leading to loss.

  • Incomplete Crystallization: Harvesting the crystals too early, before the solution has fully cooled, will leave a substantial amount of product behind.

  • Washing with Warm Solvent: Washing the collected crystals with warm or room-temperature solvent will re-dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.

Detailed Experimental Protocol

This protocol outlines the standard procedure for recrystallizing this compound from ethanol.

Safety Precautions: Always handle this compound in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] The compound may cause skin, eye, and respiratory irritation.[14][15]

Workflow Diagram:

G cluster_prep Preparation cluster_dissolve Dissolution & Decolorization cluster_filter Purification cluster_crystallize Crystallization & Isolation A 1. Place crude product in Erlenmeyer flask B 2. Add minimum amount of hot ethanol to dissolve A->B C 3. (Optional) Add activated carbon to hot solution B->C D 4. Perform hot gravity filtration to remove insolubles/carbon C->D E 5. Allow filtrate to cool slowly to room temperature, then ice bath D->E F 6. Collect crystals via vacuum filtration E->F G 7. Wash crystals with minimal ice-cold ethanol F->G H 8. Dry crystals under vacuum G->H

Caption: Standard recrystallization workflow for this compound.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a separate beaker, heat a volume of 95% ethanol. Add the hot ethanol to the crude solid portion-wise, swirling and heating, until the solid just dissolves.

  • Decolorization (If Necessary): If the solution is highly colored, remove it from the heat source. Add a small amount of activated carbon (1-2% of the solute's weight). Re-heat the mixture for 5-10 minutes with swirling.[6]

  • Hot Filtration: Set up a gravity filtration apparatus with fluted filter paper. Preheat the funnel and receiving flask by rinsing with hot solvent to prevent premature crystallization.[9] Quickly pour the hot solution through the filter paper to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Cover the receiving flask and allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin during this period. Once the flask has reached ambient temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal recovery.

  • Isolation: Collect the purified crystals using a Büchner funnel and vacuum filtration.

  • Washing: Wash the crystals on the filter paper with a very small amount of ice-cold ethanol to rinse away any remaining mother liquor.

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. The purified product should appear as chrysanthemum yellow crystals with a melting point in the range of 127-131°C.[1][4]

Key Physical & Chemical Data

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀FNO[1][14][16]
Molecular Weight 215.23 g/mol [1][16]
Appearance Light yellow to yellow to orange powder/crystal[1]
Melting Point 127 - 131 °C[1][3][17]
Purity (Typical) ≥ 98% (GC)[1][16]

References

Technical Support Center: Purification of 2-Amino-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Amino-4'-fluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed methodologies for obtaining high-purity material, a critical intermediate in the synthesis of various pharmaceuticals.[1][2][3] This resource is structured in a question-and-answer format to directly address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesized this compound has a low purity and a noticeable color. What are the likely impurities?

A1: The impurities in your sample are most likely a combination of unreacted starting materials, byproducts from the synthesis, and degradation products. The specific impurities will depend on your synthetic route. Two common routes for synthesizing this compound are via a Friedel-Crafts reaction or a Hofmann degradation.[2][4]

  • Impurities from Friedel-Crafts Synthesis: If you've used a Friedel-Crafts acylation, you may have residual starting materials such as anthranilic acid derivatives or phthalic anhydride and fluorobenzene.[2][5] A significant byproduct can be the isomeric impurity, (2-aminophenyl)-(2-fluorophenyl)methanone, where the fluorophenyl group has been added at the ortho position instead of the para position.[6] The formation of this isomer is due to the ortho, para-directing nature of the fluorine atom in fluorobenzene, although the para-substituted product is generally favored due to reduced steric hindrance.[6]

  • Impurities from Hofmann Degradation Synthesis: If your synthesis involves a Hofmann degradation of 2-(4-fluorobenzoyl)benzamide, you may have unreacted amide starting material.[4] The Hofmann rearrangement itself is generally quite clean, but incomplete reaction is a common source of impurities.[7][8]

  • Colored Impurities: The yellow to orange color of the crude product is often due to minor, highly conjugated byproducts or oxidation of the amino group.[9]

Q2: I'm trying to purify my crude this compound by recrystallization, but it's not working well. What am I doing wrong?

A2: Recrystallization is a powerful technique for purifying this compound, but its success is highly dependent on the choice of solvent and proper technique.

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is a commonly used and effective solvent for this purpose.[2][4] If your compound is too soluble in ethanol at room temperature, you may be losing a significant portion of your product in the mother liquor. Conversely, if it is not soluble enough at high temperatures, you will not be able to effectively remove insoluble impurities.

  • "Oiling Out": If your compound separates as an oil instead of crystals upon cooling, this may be due to a high concentration of impurities depressing the melting point of your product. It can also occur if the solution is cooled too rapidly. To remedy this, try adding slightly more hot solvent to the oily solution to ensure it is fully dissolved, and then allow it to cool more slowly. A two-solvent recrystallization system, such as ethanol/water, can also be effective in preventing oiling out.

  • Persistent Color: If your recrystallized product is still colored, this indicates the presence of colored impurities that have similar solubility to your product. In this case, treatment with activated carbon during the recrystallization process is recommended. The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration.[2]

Q3: Can I use column chromatography to purify this compound? What conditions should I use?

A3: Yes, column chromatography is an excellent method for purifying this compound, especially for removing isomeric impurities and other byproducts with similar solubility.[10]

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar compounds like this compound.

  • Mobile Phase (Eluent): A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. You can determine the optimal solvent ratio by running a thin-layer chromatography (TLC) analysis first. Aim for a retention factor (Rf) of around 0.3 for your product. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexanes), can be very effective for separating closely related impurities.

Q4: How can I confirm the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound.[11][12][13]

  • HPLC System: A reverse-phase HPLC method using a C18 column is typically employed.[11] The mobile phase is usually a mixture of acetonitrile and water, often with a small amount of an acid like formic acid to improve peak shape.[11] A gradient elution, where the proportion of acetonitrile is increased over time, is recommended for separating the main compound from any potential impurities.[11]

  • Detection: UV detection at a wavelength around 230-254 nm is suitable for benzophenone derivatives.[11]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes the purification of crude this compound using a single-solvent recrystallization with ethanol and optional decolorization with activated carbon.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated Carbon

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid dissolves completely. Add more hot ethanol in small portions if necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of your compound) and reheat to boiling for 5-10 minutes with stirring.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Column Chromatography of this compound

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate eluent composition by TLC. A good starting point is 10-20% ethyl acetate in hexanes. The ideal Rf for the product is ~0.3.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry, silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the determined solvent system. If separation is difficult, a gradient elution can be employed by gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Solvent Selection for Recrystallization of this compound

SolventSolubility at 25°CSolubility at Boiling PointComments
EthanolSparingly solubleHighly solubleRecommended for single-solvent recrystallization.[2][4]
MethanolSparingly solubleHighly solubleA good alternative to ethanol.
WaterInsolubleInsolubleCan be used as an anti-solvent in a two-solvent system with a miscible organic solvent.
HexanesInsolubleSparingly solubleNot ideal as a primary solvent but can be used in a mixed-solvent system.
Ethyl AcetateModerately solubleHighly solubleMay result in lower recovery due to moderate solubility at room temperature.
DMSOHighly solubleHighly solubleGenerally not suitable for recrystallization due to high solubility.[14]

Table 2: Typical HPLC Parameters for Purity Analysis

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reverse-phase chromatography of moderately polar compounds.[11]
Mobile Phase A Water with 0.1% Formic AcidAqueous component of the mobile phase. Formic acid improves peak shape.[11]
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic component of the mobile phase.
Gradient 50% B to 95% B over 20 minAllows for the elution of both the main compound and less polar impurities.[11]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmBenzophenones have strong UV absorbance at this wavelength.
Injection Volume 10 µLStandard injection volume.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude 2-Amino-4'- fluorobenzophenone Recrystallization Recrystallization (Ethanol +/- Activated Carbon) Crude->Recrystallization Primary Method ColumnChromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) Crude->ColumnChromatography For Difficult Separations HPLC HPLC Analysis (C18, ACN/Water) Recrystallization->HPLC ColumnChromatography->HPLC PureProduct High-Purity 2-Amino-4'- fluorobenzophenone (>99%) HPLC->PureProduct Purity Confirmed ImpurityFormation cluster_reactants Starting Materials cluster_products Reaction Mixture Reactant1 Anthranilic Acid Derivative or Phthalic Anhydride Synthesis Friedel-Crafts Acylation Reactant1->Synthesis Reactant2 Fluorobenzene Reactant2->Synthesis DesiredProduct This compound (Para Isomer) Synthesis->DesiredProduct Isomer 2-Amino-2'-fluorobenzophenone (Ortho Isomer) Synthesis->Isomer Side Reaction (Steric Hindrance) Unreacted Unreacted Starting Materials Synthesis->Unreacted Incomplete Reaction

References

Technical Support Center: Catalyst Selection and Optimization for Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for Friedel-Crafts acylation. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this cornerstone C-C bond-forming reaction. Here, we move beyond simple protocols to address the causality behind experimental choices, offering field-proven insights into catalyst selection, reaction optimization, and troubleshooting.

The Central Role of the Catalyst

The Friedel-Crafts acylation is a powerful electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring, forming valuable aryl ketones which are key intermediates in pharmaceuticals and fine chemicals.[1][2][3] The success of this reaction hinges almost entirely on the selection and proper handling of the catalyst. The catalyst's primary role is to generate a highly reactive acylium ion from an acylating agent (like an acyl chloride or anhydride), which then acts as the electrophile.[1][4][5]

Understanding the Catalytic Cycle

The reaction begins with the formation of a complex between the Lewis acid catalyst and the acylating agent.[4] This coordination polarizes the carbon-halogen bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[4][5][6] This electrophile is then attacked by the electron-rich aromatic ring.[1][6] A subsequent deprotonation step restores aromaticity and formally regenerates the catalyst.[7][8]

However, a critical distinction from Friedel-Crafts alkylation is that the product ketone is a Lewis base and can form a stable complex with the catalyst.[7][9] This complexation often sequesters the catalyst, meaning that stoichiometric or even super-stoichiometric amounts of the "catalyst" are required for the reaction to proceed to completion.[1][7][9][10] The desired ketone is liberated from this complex during aqueous work-up.[7][11]

cluster_cycle Catalytic Cycle RCOCl Acyl Chloride (R-CO-Cl) Acylium Acylium Ion Generation [R-C≡O]⁺ [AlCl₄]⁻ RCOCl->Acylium + Catalyst Cat Lewis Acid Catalyst (e.g., AlCl₃) Sigma σ-Complex (Arenium Ion) Acylium->Sigma + Arene Arene Aromatic Ring Product_Complex Product-Catalyst Complex Sigma->Product_Complex - H⁺ Ketone Aryl Ketone Product (Post-Workup) Product_Complex->Ketone Aqueous Work-up Regen_Cat Regenerated Catalyst (AlCl₃) Product_Complex->Regen_Cat + [AlCl₄]⁻ Regen_Cat->Acylium Re-enters cycle Start Start: Define Substrate & Acylating Agent Substrate_Type Substrate Reactivity? Start->Substrate_Type Activated Activated Ring (e.g., Anisole, Toluene) Substrate_Type->Activated High Deactivated Deactivated Ring (e.g., Halobenzenes) Substrate_Type->Deactivated Low Recyclable Is Catalyst Recyclability a Priority? Activated->Recyclable Catalyst_Choice2 Use Strong Lewis Acid: - AlCl₃ (Stoichiometric) - Potentially harsher conditions Deactivated->Catalyst_Choice2 High reactivity needed Yes_Recycle Yes Recyclable->Yes_Recycle Yes No_Recycle No Recyclable->No_Recycle No Catalyst_Choice3 Use Solid Acid Catalyst: - Zeolites (H-BEA) - Supported HPAs - Nafion Yes_Recycle->Catalyst_Choice3 Catalyst_Choice1 Consider Milder Catalysts: - FeCl₃, ZnCl₂ - Metal Triflates - Solid Acids (Zeolites) No_Recycle->Catalyst_Choice1 Start Low Yield Observed Check1 Is Catalyst Active? Start->Check1 Check2 Is Ring Activated? Check1->Check2 Yes Sol1 Ensure Anhydrous Conditions Use Fresh Catalyst Check1->Sol1 No Check3 Is Catalyst Stoichiometry ≥1.0 eq? Check2->Check3 Yes Sol2 Reaction Not Feasible (Protect/Modify Group) Use Harsher Conditions Check2->Sol2 No Check4 Are Conditions Optimized? Check3->Check4 Yes Sol3 Increase Catalyst Loading (e.g., to 1.1 eq.) Check3->Sol3 No Sol4 Optimize Temperature & Reaction Time Check4->Sol4 No

References

Technical Support Center: Purifying 2-Amino-4'-fluorobenzophenone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for the column chromatography purification of 2-Amino-4'-fluorobenzophenone. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize the purification of this key chemical intermediate.[1][2][3] As a crucial building block in the synthesis of various pharmaceuticals, including the cholesterol-lowering drug Pitavastatin, achieving high purity of this compound is paramount.[1][3] This guide provides in-depth, field-proven insights to help you navigate the common challenges associated with this process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

For most applications involving this compound, silica gel (SiO₂) of 60-120 or 230-400 mesh is the standard and most effective stationary phase for normal-phase chromatography.[4][5] The polar nature of silica gel allows for good separation of benzophenone derivatives from less polar impurities. In cases where the compound shows instability on silica, alternative stationary phases like neutral alumina can be considered.[5][6]

Q2: How do I determine the optimal mobile phase (eluent) for my separation?

The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.3 for this compound on a Thin Layer Chromatography (TLC) plate.[7] A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate. The polarity is gradually increased by adding more ethyl acetate until the desired Rf is achieved.

Q3: My this compound is a yellow powder. Is this normal?

Yes, this compound is typically a light yellow to yellow or orange crystalline powder.[8][9][10] The color is inherent to the molecule's chromophore. However, a significant deviation from a bright yellow, such as a dark brown or tar-like appearance, may indicate the presence of impurities.

Q4: What are the common impurities I should be aware of during purification?

Common impurities can include unreacted starting materials from the synthesis, such as p-fluoroaniline and 2-aminobenzoyl chloride, as well as by-products and isomers.[11] Depending on the synthetic route, other related benzophenone derivatives could also be present.[12][13]

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound.

Issue 1: The compound is not moving off the column (streaking at the origin).

  • Cause: The mobile phase is not polar enough to elute the compound. This compound is a relatively polar molecule due to the amino group.

  • Solution: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. If the compound is still not eluting with 100% ethyl acetate, a more polar solvent like methanol can be added in small increments (e.g., 1-5%).

Issue 2: The compound is eluting too quickly (high Rf value).

  • Cause: The mobile phase is too polar, causing the compound to have a high affinity for the mobile phase and minimal interaction with the stationary phase.

  • Solution: Decrease the polarity of the mobile phase. If you are using a hexane/ethyl acetate mixture, increase the proportion of hexane.

Issue 3: I am observing significant peak tailing in my collected fractions.

  • Cause: The basic amino group on your compound can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to slow desorption and, consequently, tailing of the elution band.

  • Solution: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (TEA) is sufficient to neutralize the acidic sites on the silica gel and improve the peak shape.[5][7]

Issue 4: The separation between my product and an impurity is poor.

  • Cause: The chosen solvent system does not provide adequate selectivity for the two compounds.

  • Solution:

    • Fine-tune the mobile phase: Try small adjustments to the solvent ratio.

    • Change the solvent system: Experiment with different solvent combinations. For example, replacing ethyl acetate with dichloromethane or a mixture of dichloromethane and methanol might alter the selectivity.

    • Consider Reversed-Phase Chromatography: If normal-phase chromatography is not effective, reversed-phase chromatography on a C18-functionalized silica gel can be an excellent alternative.[14][15][16] In this case, the mobile phase would be a polar mixture, such as water and acetonitrile or methanol.[14][17]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.

Preparation of the Slurry
  • In a beaker, add silica gel (230-400 mesh) to your chosen starting mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to form a slurry. The consistency should be pourable but not overly dilute.

Packing the Column
  • Secure a glass chromatography column in a vertical position.

  • Pour the silica gel slurry into the column.

  • Use gentle air pressure or a pump to pack the silica bed firmly and remove any air bubbles.

  • Allow the solvent to drain until it is level with the top of the silica bed.

Loading the Sample
  • Wet Loading: Dissolve your crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Using a pipette, carefully add the solution to the top of the silica bed.[18]

  • Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[18] Carefully add this powder to the top of the column.

Elution and Fraction Collection
  • Carefully add your mobile phase to the top of the column.

  • Begin eluting the mobile phase through the column, collecting the eluent in fractions (e.g., test tubes or vials).

  • Monitor the separation by collecting small spots from the fractions on a TLC plate.

Analysis of Fractions
  • Develop the TLC plate in your chosen mobile phase.

  • Visualize the spots under a UV lamp (254 nm). This compound should be UV active.

  • Combine the fractions that contain the pure product.

Product Recovery
  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary
ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard polar stationary phase for normal-phase chromatography.[4]
Mobile Phase Hexane/Ethyl Acetate (gradient)Good balance of polarity for separating benzophenone derivatives.
TLC Rf of Product 0.2 - 0.3Optimal for good separation from impurities.[7]
Sample Loading 1-5% of silica gel weightPrevents column overloading and ensures good separation.
Triethylamine (optional) 0.5 - 1% (v/v) in mobile phaseMitigates peak tailing caused by the basic amino group.[5][7]

Visualizing the Workflow and Troubleshooting Logic

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Find Rf ≈ 0.2-0.3) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: A typical workflow for column chromatography purification.

Troubleshooting_Logic cluster_problems Observed Problems cluster_solutions Potential Solutions Tailing Peak Tailing AddBase Add 0.5-1% TEA to Mobile Phase Tailing->AddBase Cause: Acidic Silica NoMove Compound Not Moving IncreasePolarity Increase Mobile Phase Polarity NoMove->IncreasePolarity Cause: Eluent too weak TooFast Compound Moves Too Fast DecreasePolarity Decrease Mobile Phase Polarity TooFast->DecreasePolarity Cause: Eluent too strong

Caption: Troubleshooting common column chromatography issues.

References

Effect of solvent on the yield and purity of 2-Amino-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Optimizing Yield and Purity Through Solvent Selection

Welcome to the Technical Support Center for the synthesis of 2-Amino-4'-fluorobenzophenone. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic process. This compound is a key intermediate in the production of various pharmaceuticals, including the cholesterol-lowering drug Pitavastatin.[1][2][3] The efficiency of its synthesis and the purity of the final product are paramount, with solvent choice playing a pivotal role.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this compound, with a specific focus on the impact of solvent selection on reaction yield and product purity.

Troubleshooting Guide: Solvent-Related Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound, with a focus on how the choice of solvent can be the root cause and the solution.

Low Reaction Yield

Q1: My Friedel-Crafts acylation reaction is resulting in a low yield of this compound. Could the solvent be the issue?

A1: Absolutely. The solvent plays a critical role in the Friedel-Crafts acylation, a common method for synthesizing this compound. Here's how different solvents can impact your yield:

  • Polar vs. Non-polar Solvents: The choice between a polar or non-polar solvent can influence the reaction pathway. In Friedel-Crafts acylations, polar solvents like nitrobenzene can sometimes favor the formation of the thermodynamically more stable product, while non-polar solvents like dichloromethane or carbon disulfide may favor the kinetic product.[4] The solubility of the intermediate complexes formed with the Lewis acid catalyst (e.g., AlCl₃) is also solvent-dependent, which can affect reaction rates and equilibrium.[4]

  • High-Boiling Point Solvents: For some synthetic routes, particularly those involving high-temperature condensations, a high-boiling solvent like o-dichlorobenzene is advantageous. It allows for the reaction to be conducted at the necessary high temperatures and can facilitate the removal of by-products, such as phosphorus oxychloride, under reduced pressure.[5]

  • Solvent as a Reactant: In some cases, the solvent can participate in side reactions. For instance, if using an alcohol as a solvent in the presence of a strong acid catalyst, there is a risk of ether formation or other side reactions.

Troubleshooting Steps:

  • Review Your Synthetic Route: Different synthetic methods for this compound may have different optimal solvents. For instance, a one-pot synthesis involving the formation of an acid chloride followed by a Friedel-Crafts reaction and deprotection benefits from a high-boiling inert solvent like o-dichlorobenzene.[5]

  • Consider Solvent Polarity: If you are experiencing issues with product distribution (e.g., formation of isomers), experimenting with solvents of different polarities could be beneficial.[4]

  • Ensure Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst.[6] Ensure your solvent is thoroughly dried before use.

Low Product Purity

Q2: My final product has a high level of impurities. How can the recrystallization solvent affect purity?

A2: The choice of recrystallization solvent is crucial for obtaining high-purity this compound. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

  • Ethanol: 95% ethanol is a commonly used and effective solvent for the recrystallization of this compound.[7][8][9] It is effective at removing common impurities.[7]

  • Methanol and Isopropanol: These can also be suitable alternatives to ethanol.[7]

  • Mixed Solvent Systems: If a single solvent does not provide adequate separation, a mixed solvent system can be employed. For example, a solvent in which the compound is soluble (like ethanol) can be paired with an "anti-solvent" in which it is insoluble (like water).[7]

Troubleshooting Steps:

  • Optimize Solvent Volume: Using the minimal amount of hot solvent necessary to dissolve the crude product is key. An excess of solvent will lead to a lower recovery of the purified product.[7]

  • Cooling Rate: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[7][10] Subsequently, cooling in an ice bath can maximize the yield.[7]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[7]

  • Decolorization: If your product is highly colored, adding activated carbon to the hot solution before filtration can help remove colored impurities.[7][8][9]

Frequently Asked Questions (FAQs)

Q3: What are the most common synthetic routes for this compound, and what solvents are typically used?

A3: Several methods exist for the synthesis of this compound. Two common routes are:

  • Friedel-Crafts Reaction: This method often involves the reaction of a protected anthranilic acid derivative with fluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride.[5] High-boiling aromatic hydrocarbons such as o-dichlorobenzene are often used as solvents in this process.[5] Another approach is the Friedel-Crafts acylation of p-chloroaniline with o-fluorobenzoyl chloride, often catalyzed by zinc chloride at high temperatures.[6][11]

  • Hofmann Degradation: This route may start from 2-(4-fluorobenzoyl)benzamide, which undergoes Hofmann degradation to yield the final product.[8][9] The reaction is typically carried out in an aqueous solution of sodium hypochlorite and a base like sodium hydroxide.[8][9]

Q4: Can the solvent affect the formation of by-products?

A4: Yes, the solvent can influence the formation of by-products. For example, in Friedel-Crafts reactions, the solvent can affect the selectivity of the acylation, potentially leading to the formation of isomeric impurities.[4][10] In syntheses involving aniline derivatives, there can be competition between N-acylation and the desired C-acylation, and the reaction conditions, including the solvent, can play a role in directing the reaction towards the desired product.[12]

Q5: Are there any green solvent alternatives for the synthesis of this compound?

A5: While traditional syntheses often employ chlorinated solvents or high-boiling aromatic hydrocarbons, the principles of green chemistry encourage the use of more environmentally benign solvents. For the recrystallization step, ethanol is a relatively green choice. For the reaction itself, research into greener alternatives is ongoing in the broader field of organic synthesis. Depending on the specific reaction, solvents like dimethyl sulfoxide (DMSO) have been used in related syntheses.[13] However, for specific established industrial processes, solvent substitution would require significant process re-validation.

Experimental Protocols

Protocol 1: Recrystallization of this compound using Ethanol

This protocol describes the purification of crude this compound using 95% ethanol to achieve a purity of ≥98%.[7]

Materials:

  • Crude this compound

  • 95% Ethanol

  • Activated Carbon (optional)

  • Standard laboratory glassware (Erlenmeyer flask, reflux condenser, Buchner funnel, etc.)

  • Heating mantle or hot plate

  • Ice bath

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of 95% ethanol (approximately 15-20 mL per gram of crude product). Heat the mixture to reflux with stirring until the solid completely dissolves. If necessary, add small additional portions of hot ethanol to achieve complete dissolution.[7]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to reflux for 5-10 minutes.[7]

  • Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.[7]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to slow down the cooling process, which promotes the formation of larger crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.[7]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold 95% ethanol.[7]

  • Drying: Dry the purified crystals in a drying oven at 50-60°C or in a desiccator under vacuum until a constant weight is achieved.[7] The melting point of the purified product is typically in the range of 127-131°C.[14]

Data Summary

Solvent SystemTypical PurityYieldNotes
95% Ethanol≥98%Good to HighEffective for removing common impurities through recrystallization.[7][8][9]
o-Dichlorobenzene->60%Used as a high-boiling solvent for the Friedel-Crafts reaction and subsequent deprotection.[5]
Water (for Hofmann Degradation)High~85-90%Used as the solvent for the Hofmann degradation of 2-(4-fluorobenzoyl)benzamide.[8]

Visualizations

Troubleshooting_Workflow cluster_problem Observed Issue cluster_cause Potential Solvent-Related Cause cluster_solution Recommended Action LowYield Low Yield ReactionSolvent Inappropriate Reaction Solvent LowYield->ReactionSolvent WetSolvent Presence of Water in Solvent LowYield->WetSolvent LowPurity Low Purity RecrystallizationSolvent Suboptimal Recrystallization Solvent LowPurity->RecrystallizationSolvent ChangeReactionSolvent Evaluate Alternative Reaction Solvents ReactionSolvent->ChangeReactionSolvent OptimizeRecrystallization Optimize Recrystallization Protocol RecrystallizationSolvent->OptimizeRecrystallization DrySolvent Use Anhydrous Solvent WetSolvent->DrySolvent

Caption: Troubleshooting workflow for solvent-related issues in this compound synthesis.

Recrystallization_Process Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Decolorize Decolorize with Activated Carbon (Optional) Dissolve->Decolorize Filter Hot Filtration Decolorize->Filter Cool Slow Cooling & Ice Bath Filter->Cool Isolate Vacuum Filtration & Cold Solvent Wash Cool->Isolate Dry Drying Isolate->Dry End Pure Product Dry->End

Caption: Step-by-step workflow for the recrystallization of this compound.

References

Technical Support Center: Characterization of Unexpected By-products in 2-Amino-4'-fluorobenzophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving 2-Amino-4'-fluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and mitigating unexpected by-products in their synthetic processes. This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[1][2] Ensuring its purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Troubleshooting Guides: From Symptoms to Solutions

Issue 1: Appearance of an Unknown Peak with a Higher Molecular Weight in LC-MS Analysis

Symptom: Your LC-MS analysis of the crude reaction mixture shows a significant peak with a mass corresponding to a dimer of this compound.

Probable Cause: Dimerization of the Starting Material or Product

Aromatic amines can undergo oxidative coupling or other dimerization reactions, especially under harsh reaction conditions or in the presence of certain catalysts.[4][5] The formation of a B–N covalent bond can also lead to dimerization.[4]

Proposed Mechanism & Troubleshooting Steps:

  • Re-evaluate Reaction Conditions: High temperatures and prolonged reaction times can promote dimerization. Consider running the reaction at a lower temperature for a longer duration to find an optimal balance.

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6] De-gas all solvents prior to use.

  • Catalyst Choice: If using a metal catalyst, consider its potential to facilitate oxidative coupling. It may be necessary to screen alternative catalysts or use a lower catalyst loading.

  • Characterization of the Dimer: Isolate the by-product using preparative HPLC for structural elucidation by NMR and high-resolution mass spectrometry (HRMS). This will confirm the dimeric structure and help to understand its formation mechanism.

Experimental Protocol: Isolation of Unknown By-product by Preparative HPLC

  • System: A preparative HPLC system with a UV detector.

  • Column: A suitable C18 preparative column.

  • Mobile Phase: A gradient of acetonitrile and water, optimized based on the retention time of the by-product in analytical HPLC.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase.

  • Procedure:

    • Perform a scouting run on an analytical HPLC to determine the retention time of the by-product.

    • Scale up the injection volume on the preparative system.

    • Collect the fraction corresponding to the by-product peak.

    • Evaporate the solvent to obtain the isolated by-product.

    • Submit the isolated compound for NMR and HRMS analysis.

Issue 2: Presence of Isomeric Impurities Detected by HPLC

Symptom: Your HPLC analysis reveals one or more peaks with the same mass as your product but different retention times, indicating the presence of isomers.

Probable Cause: Isomeric Starting Materials or Side Reactions

The synthesis of this compound often involves a Friedel-Crafts acylation reaction.[7][8] The regioselectivity of this reaction can be influenced by the purity of the starting materials and the reaction conditions.[6][9] The presence of isomeric impurities in the starting materials can lead to the formation of isomeric products.[10]

Troubleshooting & Optimization:

  • Starting Material Purity: Verify the purity of your starting materials (e.g., fluorobenzene and 2-aminobenzoyl chloride) using GC-MS or NMR to check for isomeric impurities.

  • Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in regioselectivity.[6] Experiment with running the reaction at a lower temperature.

  • Catalyst and Stoichiometry: The choice and amount of Lewis acid catalyst can impact the formation of isomers.[6] A thorough screening of catalysts and their stoichiometry is recommended.

  • Purification: If isomeric by-products are unavoidable, develop a robust purification method, such as recrystallization or column chromatography, to separate the desired product.[10]

Workflow for Isomer Identification and Mitigation

cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Resolution cluster_3 Outcome A Isomeric Impurities Detected in HPLC B Check Starting Material Purity (GC-MS, NMR) A->B C Evaluate Reaction Conditions (Temperature, Catalyst) A->C D Source High-Purity Starting Materials B->D E Optimize Reaction Conditions C->E G Pure this compound D->G F Develop Robust Purification Method (Recrystallization, Chromatography) E->F F->G

Caption: Workflow for addressing isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in this compound synthesis?

A1: Common impurities can be categorized as organic, inorganic, and residual solvents.[11][12]

  • Organic Impurities: These include starting materials, by-products from side reactions (like dimerization or isomers), and degradation products.[11]

  • Inorganic Impurities: These can originate from reagents, catalysts, or manufacturing equipment.[11]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification may remain in the final product.[11]

Q2: How can I identify an unknown impurity in my sample?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for impurity profiling.[10]

  • HPLC/UHPLC: The primary tool for separating and quantifying impurities.[11][13]

  • LC-MS/MS: Provides molecular weight information and fragmentation patterns to help elucidate the structure of unknown impurities.[14][15]

  • GC-MS: Ideal for identifying volatile and semi-volatile impurities.[10][16]

  • NMR Spectroscopy: Provides detailed structural information once an impurity has been isolated.[11]

Q3: What are the regulatory guidelines for reporting impurities in pharmaceutical development?

A3: The International Council for Harmonisation (ICH) provides guidelines for impurity control in new drug substances (ICH Q3A) and drug products (ICH Q3B).[12][17] These guidelines establish thresholds for reporting, identifying, and qualifying impurities.[17]

  • Reporting Threshold: The level at which an impurity must be reported in regulatory submissions.[17]

  • Identification Threshold: The level above which the structure of an impurity must be determined.[17]

  • Qualification Threshold: The level at which an impurity must be assessed for its toxicological effects.[17]

Table 1: ICH Q3A Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2)[18]

Q4: My product is discolored. What could be the cause and how can I fix it?

A4: Discoloration often indicates the presence of colored impurities, which can be degradation products or by-products from side reactions.[10]

  • Troubleshooting:

    • Protect from Light and Air: Some compounds are sensitive to light and air, leading to degradation.[10] Store your product in an amber container under an inert atmosphere.

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon can help adsorb colored impurities.[10] The carbon is then removed by hot filtration.

    • Chromatography: If recrystallization is ineffective, column chromatography may be necessary to remove the colored impurities.

Q5: How can I minimize the formation of by-products during a Friedel-Crafts acylation?

A5: The Friedel-Crafts acylation can be prone to side reactions like polysubstitution.[19]

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the acylating agent and Lewis acid catalyst to minimize a second acylation reaction.[6]

  • Reaction Temperature: Maintain a low reaction temperature to improve selectivity and reduce the formation of undesired isomers.[6]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and lead to by-product formation.[6] Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.

Analytical Workflow for Impurity Profiling

A Crude Reaction Mixture B HPLC/UHPLC Screening A->B C Peak(s) Detected B->C D LC-MS/MS Analysis C->D F Preparative HPLC Isolation C->F E Molecular Weight & Fragmentation Data D->E G Isolated Impurity F->G H NMR Spectroscopy G->H I Structure Elucidation H->I

Caption: A typical analytical workflow for identifying and characterizing unknown impurities.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Amino-4'-fluorobenzophenone: An In-Depth Analysis for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 2-Amino-4'-fluorobenzophenone in Modern Chemistry

This compound (CAS: 3800-06-4) is a cornerstone intermediate in the synthesis of a multitude of high-value organic molecules. Its unique bifunctional nature, possessing both a nucleophilic amino group and a synthetically versatile benzophenone core, renders it an invaluable precursor in the pharmaceutical and materials science sectors. Most notably, it serves as a critical building block in the industrial synthesis of Pitavastatin, a potent statin medication prescribed for the management of hypercholesterolemia.[1][2] The fluorine substituent on the benzophenone moiety can also impart desirable pharmacokinetic and physicochemical properties to the final active pharmaceutical ingredient (API), such as enhanced metabolic stability and binding affinity.[1]

The selection of an optimal synthetic route to this compound is a critical decision in any research or manufacturing campaign. Factors such as yield, purity, scalability, cost-effectiveness, and environmental impact must be carefully weighed. This guide provides a comprehensive comparison of the most prevalent and emerging synthetic strategies, supported by experimental data and protocols to empower researchers, scientists, and drug development professionals in making informed decisions.

I. The Workhorse of Industry: Friedel-Crafts Acylation and its Variations

The Friedel-Crafts acylation remains one of the most direct and industrially scalable methods for the synthesis of this compound and its analogues.[3][4] This electrophilic aromatic substitution reaction typically involves the reaction of an activated acylating agent with an aromatic substrate in the presence of a Lewis acid catalyst.[5] Several variations of this approach have been developed, primarily differing in the choice of starting materials.

Route 1a: From Phthalic Anhydride via Hofmann Degradation

This multi-step synthesis commences with the Friedel-Crafts reaction between phthalic anhydride and fluorobenzene to produce 2-(4-fluorobenzoyl)benzoic acid. This intermediate is then converted to the corresponding amide, which subsequently undergoes a Hofmann degradation to yield the target this compound.[6]

Reaction Scheme:

Route_1a PA Phthalic Anhydride Intermediate1 2-(4-fluorobenzoyl)benzoic acid PA->Intermediate1 1. AlCl3 2. H2O FB Fluorobenzene FB->Intermediate1 Intermediate2 2-(4-fluorobenzoyl)benzamide Intermediate1->Intermediate2 1. Acyl Chlorination 2. Amidation Product This compound Intermediate2->Product Hofmann Degradation (e.g., NaOCl, NaOH)

Caption: Synthesis of this compound from Phthalic Anhydride.

Causality Behind Experimental Choices: The use of phthalic anhydride is advantageous due to its relatively low cost and ready availability. The initial Friedel-Crafts reaction is a classic C-C bond-forming reaction, with aluminum chloride being a common and effective Lewis acid catalyst.[6] The subsequent conversion to the amide and Hofmann degradation is a well-established sequence for the introduction of an amino group.[6]

Experimental Protocol: [6]

  • Preparation of 2-(4-fluorobenzoyl)benzoic acid: In a reaction vessel, add phthalic anhydride and anhydrous aluminum chloride to fluorobenzene. The reaction proceeds with the evolution of hydrogen chloride gas. The mixture is slowly heated and maintained for 3-4 hours. After cooling, the reaction mixture is poured into ice water containing hydrochloric acid to precipitate the product. The crude product is filtered, washed, and dried.

  • Preparation of 2-(4-fluorobenzoyl)benzamide: The 2-(4-fluorobenzoyl)benzoic acid is converted to its acid chloride, typically using thionyl chloride or phosphorus pentachloride. The resulting acid chloride is then reacted with ammonia to form the amide.

  • Hofmann Degradation: The 2-(4-fluorobenzoyl)benzamide is suspended in a sodium hydroxide solution. An aqueous solution of sodium hypochlorite is then added dropwise while cooling the mixture. The reaction is then heated to drive the degradation to completion. The resulting this compound precipitates and is collected by filtration, washed, and purified by recrystallization from ethanol.

Route 1b: A More Direct Approach from Phthalimide

A variation of the Friedel-Crafts approach utilizes phthalimide as the starting material. This route also proceeds through a Hofmann degradation as the final step to unveil the amino group.[7]

Reaction Scheme:

Route_1b PI Phthalimide Intermediate 2-(4-fluorobenzoyl)benzamide PI->Intermediate AlCl3 FB Fluorobenzene FB->Intermediate Product This compound Intermediate->Product Hofmann Degradation (NaOCl, NaOH)

Caption: Synthesis of this compound from Phthalimide.

Causality Behind Experimental Choices: This method offers a potentially shorter reaction sequence compared to starting from phthalic anhydride.[7] The Friedel-Crafts reaction directly forms the key amide intermediate, bypassing the separate acylation and amidation steps. The choice of anhydrous aluminum chloride as the catalyst is crucial for activating the phthalimide.[7]

Experimental Protocol: [7]

  • Preparation of 2-(4-fluorobenzoyl)benzamide: Phthalimide and fluorobenzene are mixed in an organic solvent. Anhydrous aluminum chloride is then added portion-wise. The reaction mixture is heated to 55-65°C for 4-5 hours. After completion, the reaction is quenched, and the intermediate amide is isolated.

  • Hofmann Degradation: The isolated 2-(4-fluorobenzoyl)benzamide is then subjected to Hofmann degradation as described in Route 1a to yield this compound.

Route 1c: Synthesis from 2-Nitrobenzoyl Chloride

An alternative Friedel-Crafts strategy involves the acylation of fluorobenzene with 2-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amine. This approach circumvents the need for a Hofmann degradation.[8]

Reaction Scheme:

Route_1c NBC 2-Nitrobenzoyl Chloride Intermediate 2-Nitro-4'-fluorobenzophenone NBC->Intermediate FeCl3 FB Fluorobenzene FB->Intermediate Product This compound Intermediate->Product Reduction (e.g., Fe/HCl)

Caption: Synthesis from 2-Nitrobenzoyl Chloride.

Causality Behind Experimental Choices: This route is advantageous as it avoids the often harsh conditions and stoichiometric waste associated with the Hofmann degradation. The use of anhydrous ferric chloride as the catalyst has been shown to be effective for this transformation, offering an alternative to the more commonly used aluminum chloride.[8] The subsequent reduction of the nitro group is a standard and high-yielding reaction in organic synthesis.

Experimental Protocol: [8]

  • Preparation of 2-Nitro-4'-fluorobenzophenone: 2-Nitrobenzoyl chloride and fluorobenzene are reacted in the presence of anhydrous ferric chloride at a temperature of -20°C to 25°C. The product can be crystallized directly from the reaction mixture.

  • Reduction to this compound: The intermediate nitro compound is then reduced to the corresponding amine. A common method involves the use of iron powder in the presence of an acid such as hydrochloric acid.

II. The Grignard Reaction: A Versatile but Demanding Alternative

The Grignard reaction offers a powerful method for the formation of the central carbon-carbonyl bond in the benzophenone scaffold.[9] This approach typically involves the addition of an aryl magnesium halide to a nitrile or an amide derivative.

Route 2: Grignard Addition to 2-Aminobenzonitrile

This method involves the preparation of a Grignard reagent from a fluorinated aryl halide, which then adds to 2-aminobenzonitrile. The resulting imine intermediate is subsequently hydrolyzed to afford the desired ketone.[9][10]

Reaction Scheme:

Route_2 FBBr 4-Fluorobromobenzene Grignard 4-Fluorophenylmagnesium bromide FBBr->Grignard Mg Mg Mg->Grignard Intermediate Imine Intermediate Grignard->Intermediate ABN 2-Aminobenzonitrile ABN->Intermediate Product This compound Intermediate->Product Aqueous Acidic Hydrolysis

Caption: Grignard Synthesis of this compound.

Causality Behind Experimental Choices: The Grignard reaction is a classic and highly effective method for C-C bond formation.[11] The choice of 2-aminobenzonitrile as the substrate allows for the direct introduction of the aminophenyl moiety. However, this reaction requires strictly anhydrous conditions, as Grignard reagents are highly sensitive to moisture.[11]

Experimental Protocol: [9]

  • Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, magnesium turnings are activated (e.g., with a crystal of iodine). A solution of 4-fluorobromobenzene in an anhydrous ether (e.g., diethyl ether or THF) is added dropwise to initiate the formation of 4-fluorophenylmagnesium bromide.

  • Reaction with 2-Aminobenzonitrile: The solution of the Grignard reagent is cooled, and a solution of 2-aminobenzonitrile in an anhydrous solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis and Work-up: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and aqueous acid (e.g., HCl). The resulting mixture is stirred to ensure complete hydrolysis of the imine intermediate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude product, which is then purified.

III. Modern Approaches: The Promise of Palladium-Catalyzed Cross-Coupling

While less documented specifically for this compound, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful and modern alternative for the synthesis of biaryl ketones.[3][12]

Route 3: A Potential Suzuki-Miyaura Coupling Strategy

A hypothetical Suzuki coupling approach could involve the reaction of a 2-aminophenylboronic acid derivative with a 4-fluorobenzoyl chloride or another suitable electrophile.[12][13]

Reaction Scheme:

Route_3 BoronicAcid 2-Aminophenylboronic acid Product This compound BoronicAcid->Product Pd Catalyst, Base AcylChloride 4-Fluorobenzoyl chloride AcylChloride->Product

Caption: Hypothetical Suzuki-Miyaura Coupling Route.

Causality Behind Experimental Choices: The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[13][14] A palladium catalyst, often in conjunction with a phosphine ligand, is essential for the catalytic cycle. A base is also required to facilitate the transmetalation step.[13]

Experimental Protocol (General): [14]

  • Reaction Setup: In a reaction vessel, the 2-aminophenylboronic acid derivative, 4-fluorobenzoyl chloride, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) are combined in a suitable solvent system (e.g., toluene or dioxane/water).

  • Reaction Execution: The mixture is purged with an inert gas and then heated, typically between 80-110°C, until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Purification: After cooling, the reaction mixture is subjected to an aqueous work-up. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified, often by column chromatography.

IV. Comparative Analysis of Synthesis Routes

Parameter Friedel-Crafts (from Phthalic Anhydride) Friedel-Crafts (from Phthalimide) Friedel-Crafts (from 2-Nitrobenzoyl Chloride) Grignard Reaction Suzuki-Miyaura Coupling (Hypothetical)
Starting Materials Phthalic anhydride, fluorobenzene[6]Phthalimide, fluorobenzene[7]2-Nitrobenzoyl chloride, fluorobenzene4-Fluorobromobenzene, 2-aminobenzonitrile[9]2-Aminophenylboronic acid, 4-fluorobenzoyl chloride[12]
Key Reagents AlCl₃, NaOCl, NaOH[6]AlCl₃, NaOCl, NaOH[7]FeCl₃, Fe/HClMg, anhydrous solvents[9]Pd catalyst, base[13]
Overall Yield >78%[6]High conversion rate reported[7]Good yields reported for the nitro precursor41.2% (from isatoic anhydride route)[6]Potentially high, but substrate-dependent
Reaction Conditions High temperatures, strong acids/bases[6]Moderate to high temperatures[7]Low to moderate temperatures for acylationStrictly anhydrous, inert atmosphereMild to moderate heating[14]
Scalability Well-suited for industrial scale[4]Potentially scalableScalableChallenging on a large scale due to stringent conditions[6]Generally scalable, but catalyst cost can be a factor
Advantages Low-cost starting materials, established method.[6]Shorter reaction sequence than from phthalic anhydride.[7]Avoids Hofmann degradation.Versatile for C-C bond formation.[9]Mild conditions, high functional group tolerance.[14]
Disadvantages Multi-step, use of hazardous reagents.[6]Requires Hofmann degradation.[7]Requires a separate reduction step.Strict anhydrous conditions required, potential for side reactions.[6][11]Catalyst cost, potential need for chromatography.
Green Chemistry Poor (large amounts of waste)PoorModeratePoor (solvent use)Good (catalytic, often milder conditions)

V. Conclusion and Future Outlook

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and disadvantages. The Friedel-Crafts acylation, particularly the route starting from phthalic anhydride or phthalimide followed by Hofmann degradation, remains a robust and economically viable option for large-scale production, despite its environmental drawbacks.[6][7] The route involving the reduction of an intermediate nitro-benzophenone offers a viable alternative that avoids the use of hypochlorite.[8]

The Grignard reaction, while powerful, presents significant challenges for industrial-scale synthesis due to its requirement for strictly anhydrous conditions and reported lower yields.[6] Looking ahead, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling hold considerable promise for the development of more sustainable and efficient syntheses of this compound and its derivatives.[15] Further research into the optimization of these catalytic methods could lead to the development of greener and more cost-effective manufacturing processes for this vital chemical intermediate.

The choice of the most appropriate synthetic route will ultimately depend on the specific requirements of the project, including the desired scale of production, available resources, and regulatory considerations. This guide serves as a foundational resource to aid in this critical decision-making process.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-4'-fluorobenzophenone Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is a cornerstone of drug safety and efficacy. 2-Amino-4'-fluorobenzophenone is a key intermediate in the synthesis of various pharmaceuticals, including Pitavastatin, a widely used cholesterol-lowering drug.[1][2] Its molecular structure, featuring an amino group and a fluorine atom on a benzophenone scaffold, makes it a versatile building block for complex organic molecules.[3] Consequently, the rigorous assessment of its purity is not merely a quality control measure but a critical step in ensuring the final drug product is free from potentially harmful impurities.

This guide provides a comprehensive comparison of validated analytical methods for determining the purity of this compound. We will delve into the principles and practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectrophotometry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols to aid in the selection and implementation of the most suitable analytical strategy. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

For non-volatile and thermally labile compounds like this compound, HPLC, particularly in the reversed-phase mode (RP-HPLC), is the most widely adopted technique for purity assessment.[6] Its high resolution and sensitivity enable the separation of the main compound from process-related impurities and potential degradation products.[7]

Causality Behind Experimental Choices in RP-HPLC Method Development

The development of a robust stability-indicating HPLC method requires a systematic approach. A C18 column is often the first choice for benzophenone derivatives due to their nonpolar nature, providing effective separation based on hydrophobicity.[8] The mobile phase, typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, is optimized to achieve the desired retention and resolution. The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape by suppressing the ionization of silanol groups on the stationary phase and the amino group of the analyte.[9] UV detection is commonly employed, with the wavelength selected based on the absorbance maxima of this compound to ensure high sensitivity.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative method based on common practices for benzophenone derivatives and is designed to be validated according to ICH Q2(R2) guidelines.[4][8]

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and ultrapure water.

  • Formic acid or phosphoric acid.

  • A well-characterized reference standard of this compound.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid). A typical gradient might be:

    • 0-20 min: 50-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (0.5 mg/mL): Accurately weigh and dissolve 25 mg of the this compound reference standard in 50 mL of diluent (e.g., 50:50 water:acetonitrile).

  • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.

4. Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies are performed on the this compound sample.[10][11] The goal is to achieve 5-20% degradation of the active substance.[12]

  • Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 80°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 80°C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.[13]

  • Thermal Degradation: Expose solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light for an extended period.

HPLC Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation weigh Weigh Sample/Standard dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate validate Perform Method Validation (Linearity, Accuracy, Precision, etc.) integrate->validate report Generate Purity Report validate->report

Caption: Experimental workflow for HPLC purity validation.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the typical validation parameters and acceptance criteria for an HPLC purity method as per ICH Q2(R2) guidelines.[14][15]

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity The method should resolve the main peak from impurities and degradation products. Peak purity should be confirmed by DAD.To ensure the method is selective for the analyte of interest.
Linearity (r²) ≥ 0.999To demonstrate a proportional relationship between concentration and detector response.
Accuracy (% Recovery) 98.0 - 102.0% for assay; 80.0 - 120.0% for impurities.To assess the closeness of the measured value to the true value.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 3.0%To demonstrate the consistency of results under the same and different conditions.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest concentration of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Range From LOQ to 120% of the specification.The concentration range over which the method is precise, accurate, and linear.
Robustness System suitability parameters should remain within acceptable limits after deliberate small variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).To evaluate the method's reliability during normal use.

Gas Chromatography (GC): A Complementary Technique for Volatile Impurities

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[16] While this compound itself is not sufficiently volatile for direct GC analysis without derivatization, GC-MS is an excellent method for identifying and quantifying volatile impurities such as residual solvents from the synthesis process.[6][17]

Expertise in Applying GC for Impurity Profiling

The primary application of GC in the context of this compound purity assessment is for the determination of residual solvents. Headspace GC-MS is the preferred technique as it allows for the analysis of volatile compounds in a solid or liquid matrix without the need for extensive sample preparation. The choice of the column (e.g., a polar column like a PEG-based phase) and temperature programming is critical for achieving good separation of a wide range of solvents with different boiling points and polarities.

Experimental Protocol: Headspace GC-MS for Residual Solvents

1. Instrumentation and Materials:

  • GC system with a headspace autosampler and a Mass Spectrometric (MS) detector.

  • Capillary column suitable for residual solvent analysis (e.g., DB-624 or equivalent).

  • Dimethyl sulfoxide (DMSO) or another suitable high-boiling point solvent.

  • Reference standards for expected residual solvents.

2. GC-MS Conditions:

  • Column: 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 min.

    • Ramp: 10°C/min to 240°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • Mass Range: m/z 35-350.

3. Headspace Parameters:

  • Vial Equilibration Temperature: 80°C.

  • Vial Equilibration Time: 30 min.

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the expected residual solvents in DMSO.

  • Sample Solution: Accurately weigh about 100 mg of this compound into a headspace vial and add 1 mL of DMSO.

Method Selection Logic start Purity Assessment of This compound q1 Analyze Main Component & Non-Volatile Impurities? start->q1 q2 Analyze Volatile Impurities (e.g., Residual Solvents)? start->q2 q3 Rapid Quantitative Screening? start->q3 hplc HPLC q1->hplc Yes gc GC-MS q2->gc Yes uv_vis UV-Vis Spectrophotometry q3->uv_vis Yes

Caption: Decision tree for analytical method selection.

UV-Visible Spectrophotometry: A Rapid Screening Tool

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique that can be used for the quantitative analysis of this compound, provided that the sample matrix is simple and does not contain interfering substances that absorb at the same wavelength.[18] While it lacks the specificity of chromatographic methods, it can be a valuable tool for in-process control and preliminary purity estimations.[19]

Trustworthiness of UV-Vis Spectrophotometry

The reliability of UV-Vis spectrophotometry for purity assessment is highly dependent on the specificity of the method. For a pure substance, the absorbance is directly proportional to the concentration according to the Beer-Lambert law. However, the presence of impurities with overlapping absorption spectra can lead to inaccurate results. Derivative spectrophotometry can sometimes be employed to resolve overlapping spectra and enhance specificity.[4]

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation and Materials:

  • Dual-beam UV-Visible spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Spectroscopic grade solvent (e.g., ethanol or methanol).

  • A well-characterized reference standard of this compound.

2. Method:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the reference standard and scan the UV-Vis spectrum from 200 to 400 nm to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare a sample solution of a known concentration and measure its absorbance at the λmax. Calculate the concentration of this compound in the sample using the calibration curve.

  • Purity Calculation: The purity can be estimated by comparing the concentration determined by UV-Vis to the known concentration of the prepared sample solution.

Comparison of Analytical Methods

The choice of the analytical method depends on the specific requirements of the analysis. The following table provides a comparative overview of the three techniques discussed.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Visible Spectrophotometry
Specificity High (excellent separation of impurities)High (for volatile compounds)Low (potential for interference)
Sensitivity High (ng/mL range)Very High (pg/mL range for volatile compounds)Moderate (µg/mL range)
Application Purity assay, impurity profiling, stability studies.Residual solvent analysis, analysis of volatile impurities.Rapid quantitative screening, in-process control.
Sample Requirements Soluble in mobile phase, non-volatile.Volatile or derivable to be volatile.Soluble in a UV-transparent solvent.
Complexity & Cost HighHighLow

Conclusion and Recommendations

For a comprehensive and regulatory-compliant purity assessment of this compound, a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended primary technique. Its high specificity, sensitivity, and applicability to non-volatile compounds make it ideal for accurately quantifying the main component and resolving it from process-related and degradation impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as an essential complementary method, specifically for the identification and quantification of volatile impurities, most notably residual solvents, which are critical quality attributes.

UV-Visible Spectrophotometry , while lacking the specificity of chromatographic techniques, can be effectively employed as a rapid and cost-effective tool for in-process controls and preliminary quantitative estimations where the sample matrix is well-defined.

A multi-faceted approach, leveraging the strengths of each of these techniques, will provide the most complete and reliable purity profile for this compound, ensuring the quality and safety of this critical pharmaceutical intermediate.

References

A Comparative Guide to the Biological Activity of 2-Aminobenzophenone Derivatives: A Focus on Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the 2-aminobenzophenone scaffold serves as a privileged structure, forming the backbone of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticonvulsant, antimicrobial, and anticancer properties. The introduction of a fluorine atom, particularly at the 4'-position of the benzoyl ring, is a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. This guide provides a comparative analysis of the biological activities of 2-amino-4'-fluorobenzophenone derivatives and their structurally related analogues, synthesizing data from various studies to offer insights for researchers, scientists, and drug development professionals.

While a systematic, head-to-head comparison of a single series of this compound derivatives across multiple biological assays is not extensively documented in publicly available literature, this guide collates and compares data from studies on closely related halogenated 2-aminobenzophenone derivatives. By examining these analogues, we can extrapolate potential structure-activity relationships (SAR) and guide future research in this promising area.

I. Antimicrobial Activity: A Comparative Look at Halogenated Derivatives

The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Benzophenone derivatives have emerged as a promising class of compounds. While direct comparative studies on a series of this compound derivatives are sparse, research on other halogenated analogues provides valuable insights.

A study on Schiff base derivatives of the closely related 2-amino-4'-bromobenzophenone offers a useful surrogate for understanding potential antimicrobial activity. In this research, the amino group of the benzophenone core was condensed with various substituted aldehydes to create a series of imines, which were then tested for their efficacy against bacterial and fungal strains.

Comparative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key metric for comparing the efficacy of antimicrobial compounds. The table below summarizes the MIC values for three Schiff base derivatives of 2-amino-4'-bromobenzophenone against a panel of microbes.

Compound IDDerivative of 2-Amino-4'-bromobenzophenoneB. megaterium (MIC, µg/mL)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)A. niger (MIC, µg/mL)A. flavus (MIC, µg/mL)
BCBAPM Schiff base with p-chloro benzaldehyde100250200250200250
BHBAPM Schiff base with Salicylaldehyde200250250>250250>250
BTBAPM Schiff base with 3,4,5-trimethoxy benzaldehyde>250>250>250>250>250>250

Data synthesized from a study on 2-amino-4'-bromobenzophenone derivatives[1].

Analysis and Field Insights: The data suggests that derivatization of the amino group is crucial for activity. The introduction of a p-chlorobenzylidene moiety (BCBAPM) resulted in the most promising broad-spectrum activity, particularly against Bacillus megaterium.[1] The presence of the halogen on the benzaldehyde ring appears to be beneficial. In contrast, the bulky 3,4,5-trimethoxy substitution (BTBAPM) led to a loss of activity, likely due to steric hindrance.[1] This provides a strong rationale for exploring similar Schiff base derivatives of this compound, with a particular focus on introducing other halogenated or electron-withdrawing groups on the aldehyde component.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of novel compounds, a standard method in antimicrobial research.

Objective: To determine the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Materials:

  • Test compounds (e.g., BCBAPM, BHBAPM)

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., A. niger)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the microbial strains overnight in their respective broths. Dilute the cultures to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth directly in the 96-well plates to achieve a range of test concentrations.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 25°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum (~5x10^5 CFU/mL) C Inoculate wells with microbial suspension A->C B Perform serial dilutions of test compounds in 96-well plate B->C D Incubate plates (37°C for bacteria, 25°C for fungi) C->D E Visually inspect for turbidity or measure OD600 D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

II. Anticonvulsant and CNS Activity: Insights from Related Structures

2-Aminobenzophenones are foundational in the synthesis of benzodiazepines, a class of drugs well-known for their anxiolytic, sedative, and anticonvulsant properties.[2] Therefore, derivatives of this compound are of significant interest for their potential central nervous system (CNS) activity.

A key pharmacophore for anticonvulsant activity often includes a hydrophobic aromatic ring, a hydrogen bond donor/acceptor site, and an electron-donor group. The this compound scaffold contains all these features, making it an excellent starting point for designing novel anticonvulsant agents.

Anticonvulsant_Pharmacophore cluster_scaffold This compound Scaffold Scaffold Core Structure A Hydrophobic Aromatic Rings A->Scaffold Provides bulk & lipophilicity B Hydrogen Bond Donor/Acceptor (Amino & Carbonyl) B->Scaffold Interaction with receptor C Electron-Rich System (Fluorine) C->Scaffold Modulates electronics

Caption: Key pharmacophoric features for anticonvulsant activity.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used primary screening model for identifying compounds with potential anticonvulsant activity against generalized tonic-clonic seizures.

Objective: To evaluate the ability of a test compound to prevent seizures induced by a maximal electrical stimulus.

Materials:

  • Test compounds

  • Vehicle (e.g., 0.5% methylcellulose)

  • Male ICR mice (18-25 g)

  • Corneal electrode

  • Electroshock apparatus

Procedure:

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) to groups of mice at various doses. A control group receives only the vehicle.

  • Pre-treatment Time: Allow for a specific period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

  • Induction of Seizure: Apply a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The absence of the tonic hindlimb extension is considered protection.

  • Data Analysis: The effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

III. Anticancer Potential: Exploring Novel Derivatives

The benzophenone scaffold is also present in compounds with demonstrated anticancer activity.[5] Modifications of the 2-aminobenzophenone core have led to the development of agents that inhibit cancer cell proliferation. The rationale behind exploring these derivatives lies in their structural similarity to known kinase inhibitors and other anticancer agents.

While specific data on this compound derivatives is limited, studies on related structures like 2-aminobenzofuran derivatives have shown that they can act as P-glycoprotein inhibitors, reversing multidrug resistance in cancer cells.[6][7] This suggests a potential mechanism by which this compound derivatives could be developed as adjuvants in chemotherapy.

Further research into derivatives such as amides, triazines, and other heterocyclic systems built upon the this compound core is warranted to explore their potential as direct cytotoxic agents or as modulators of drug resistance.

Conclusion and Future Directions

The 2-aminobenzophenone scaffold, particularly with fluorine substitution, remains a highly attractive starting point for the development of new therapeutic agents. This guide has synthesized disparate data on halogenated analogues to provide a comparative framework for its potential biological activities.

  • For Antimicrobial Activity: Derivatization of the amino group into Schiff bases, especially with halogenated aromatic aldehydes, appears to be a promising strategy.

  • For Anticonvulsant Activity: The inherent pharmacophoric features of the scaffold make it a strong candidate for CNS drug discovery.

  • For Anticancer Activity: Exploration of this scaffold for P-glycoprotein inhibition and as a basis for novel cytotoxic agents is a viable research avenue.

The clear next step for the scientific community is the systematic synthesis and screening of a library of this compound derivatives. By making targeted modifications to the amino group and the aromatic rings, and evaluating these new compounds in standardized anticonvulsant, antimicrobial, and anticancer assays, a comprehensive structure-activity relationship can be established. Such a study would unlock the full potential of this versatile chemical scaffold.

References

Spectroscopic Showdown: A Comparative Guide to 2-Amino-4'-fluorobenzophenone Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification and characterization of molecular isomers are not merely academic exercises; they are critical determinants of a compound's efficacy, safety, and synthetic viability. This is particularly true for versatile scaffolds like aminofluorobenzophenones, which are key building blocks in the synthesis of various biologically active molecules. This guide provides an in-depth spectroscopic comparison of 2-Amino-4'-fluorobenzophenone and its positional isomers, offering a practical framework for their unambiguous differentiation using fundamental analytical techniques. Understanding the subtle yet significant shifts in spectroscopic signatures arising from the varied placement of the amino and fluoro substituents is paramount for researchers, scientists, and drug development professionals.

The benzophenone framework is a ubiquitous motif in medicinal chemistry, found in numerous natural products and marketed drugs.[1] The introduction of an amino group and a fluorine atom, as in this compound, imparts unique chemical properties that are leveraged in the synthesis of important pharmaceuticals, including cholesterol-lowering agents.[2][3] However, during synthesis, the formation of positional isomers is a common challenge. These isomers, with the same molecular formula but different arrangements of atoms, can exhibit distinct biological activities and pharmacokinetic profiles, making their differentiation essential.[4][5]

This guide will navigate the spectroscopic nuances of these isomers through the lenses of Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By understanding the principles behind the expected spectral variations and examining available experimental data, researchers can confidently identify and characterize their target molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like aminobenzophenones, the absorption maxima (λmax) are influenced by the electronic effects of the substituents on the aromatic rings. The amino group (-NH2) is a strong electron-donating group (auxochrome), while the fluorine atom (-F) has a dual role, exhibiting an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M). The position of these groups relative to the carbonyl chromophore dictates the extent of conjugation and, consequently, the energy of the π → π* and n → π* transitions.[2][6]

Generally, isomers with the amino group in a position that enhances conjugation with the carbonyl group will exhibit a red shift (shift to longer wavelengths) in their absorption maxima. Aromatic amines typically show characteristic absorption bands in the UV-Vis spectrum.[7][8]

Comparative UV-Vis Data of Aminofluorobenzophenone Isomers (in Ethanol)

IsomerPredicted λmax (π → π) (nm)Predicted λmax (n → π) (nm)Rationale for Prediction
This compound ~245-255~380-390The ortho-amino group allows for potential intramolecular hydrogen bonding with the carbonyl oxygen, which can influence the electronic transitions. The para-fluoro group on the other ring has a modest electronic effect.
2-Amino-2'-fluorobenzophenone ~240-250~375-385The ortho-fluoro group introduces steric hindrance, potentially causing the phenyl ring to twist out of planarity with the carbonyl group, leading to a slight blue shift compared to the 4'-fluoro isomer.
4-Amino-4'-fluorobenzophenone ~290-310~340-350The para-amino group is in direct conjugation with the carbonyl group, leading to a significant red shift in the π → π* transition compared to the 2-amino isomers.
4-Amino-2'-fluorobenzophenone ~285-305~335-345Similar to the 4-amino-4'-fluoro isomer, but the ortho-fluoro group may cause some steric hindrance, leading to a slight blue shift.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the aminofluorobenzophenone isomer in a UV-transparent solvent (e.g., spectroscopic grade ethanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilution: From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in the same solvent to ensure the absorbance falls within the linear range of the instrument (typically 0.2-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from 200 to 400 nm using a quartz cuvette with a 1 cm path length. Use the pure solvent as a reference blank.

  • Data Analysis: Identify the absorption maxima (λmax) for the observed electronic transitions.[9]

Caption: Workflow for UV-Vis spectroscopic analysis of isomers.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The positions of the amino and fluoro groups on the benzophenone scaffold will influence the vibrational frequencies of key functional groups, particularly the N-H stretches of the primary amine and the C=O stretch of the ketone.

  • N-H Stretching: Primary amines typically show two absorption bands in the region of 3300-3500 cm-1, corresponding to the asymmetric and symmetric N-H stretching vibrations. The exact positions can be affected by hydrogen bonding.

  • C=O Stretching: The carbonyl group of benzophenones usually exhibits a strong absorption band around 1660 cm-1. Electron-donating groups (like -NH2) in conjugation with the carbonyl group will lower the C=O stretching frequency due to a decrease in the double bond character. Conversely, electron-withdrawing groups tend to increase the frequency. The position of the substituent (ortho, meta, or para) has a significant effect on the carbonyl stretching frequency.[10][11]

  • C-F Stretching: The C-F stretching vibration typically appears in the fingerprint region, between 1000 and 1400 cm-1.

Comparative FT-IR Data of Aminofluorobenzophenone Isomers (cm-1)

IsomerN-H Stretch (asymm, symm)C=O StretchC-F Stretch
This compound ~3470, ~3350~1625~1220
2-Amino-2'-fluorobenzophenone ~3475, ~3355~1630~1225
4-Amino-4'-fluorobenzophenone ~3450, ~3340~1610~1220
4-Amino-2'-fluorobenzophenone ~3455, ~3345~1615~1225

Experimental Protocol: FT-IR Spectroscopy (ATR)

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is highly convenient as it requires minimal sample preparation. Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply the sample to the crystal and ensure good contact. Collect the sample spectrum over a range of 4000 to 400 cm-1. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the N-H, C=O, and C-F stretching vibrations and compare them across the different isomers.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (1H NMR) and carbon atoms (13C NMR). The chemical shifts (δ), splitting patterns (multiplicities), and coupling constants (J) are highly sensitive to the positions of the amino and fluoro substituents.

1H NMR Spectroscopy: The chemical shifts of the aromatic protons are influenced by the electron-donating amino group (shielding, upfield shift) and the electron-withdrawing fluorine atom (deshielding, downfield shift). The ortho, meta, and para relationships between the protons and the substituents lead to distinct splitting patterns.

13C NMR Spectroscopy: The chemical shifts of the aromatic carbons are also affected by the substituents. The carbon directly attached to the fluorine atom will show a large one-bond coupling (1JC-F), typically in the range of 240-260 Hz, and will appear as a doublet. Carbons at the ortho and meta positions to the fluorine will also exhibit smaller couplings.

19F NMR Spectroscopy: For fluorine-containing compounds, 19F NMR is a valuable tool. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, allowing for clear differentiation between isomers where the fluorine is in different positions.

Comparative NMR Data of Aminofluorobenzophenone Isomers (in CDCl3)

IsomerKey 1H NMR Features (δ, ppm)Key 13C NMR Features (δ, ppm)
This compound Aromatic protons show distinct multiplets. The protons on the amino-substituted ring will be more upfield compared to those on the fluoro-substituted ring. A broad singlet for the -NH2 protons.Carbonyl carbon around 196-198 ppm. The carbon attached to fluorine will be a doublet with a large J-coupling.
2-Amino-2'-fluorobenzophenone The aromatic region will be more complex due to the ortho-position of both substituents. Expect significant deshielding of the proton ortho to the carbonyl on the fluoro-substituted ring.Similar to the 4'-fluoro isomer, but the chemical shifts of the carbons in the fluoro-substituted ring will be different due to the ortho-position of the fluorine.
4-Amino-4'-fluorobenzophenone The aromatic protons on the amino-substituted ring will be significantly upfield due to the strong electron-donating effect of the para-amino group.The carbonyl carbon will be more shielded (upfield shift) compared to the 2-amino isomers due to enhanced conjugation.
4-Amino-2'-fluorobenzophenone A combination of the features of the 4-amino and 2'-fluoro isomers. The protons on the amino-substituted ring will be upfield.The carbonyl carbon will be shielded. The carbons on the fluoro-substituted ring will show characteristic shifts and couplings due to the ortho-fluorine.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A larger number of scans will be required compared to 1H NMR.

  • Data Analysis: Process the spectra and determine the chemical shifts, multiplicities, and integration of the signals. For 13C spectra, identify the chemical shifts and any C-F couplings. 2D NMR experiments like COSY and HSQC can be used for unambiguous assignment of signals.[13]

Caption: Workflow for NMR spectroscopic analysis of isomers.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. The fragmentation patterns of the aminofluorobenzophenone isomers will be influenced by the positions of the amino and fluoro groups, which affect the stability of the resulting ions.

The molecular ion peak (M+•) for C13H10FNO is expected at m/z 215. The primary fragmentation of benzophenones typically involves cleavage at the bonds adjacent to the carbonyl group, leading to the formation of benzoyl cations.[14]

  • Fragmentation of the Fluoro-substituted Ring: Cleavage can lead to the formation of a fluorobenzoyl cation (m/z 123) or the loss of a fluorophenyl radical.

  • Fragmentation of the Amino-substituted Ring: Cleavage can result in the formation of an aminobenzoyl cation (m/z 120) or the loss of an aminophenyl radical.

The relative intensities of these fragment ions will depend on the stability of the carbocations and radicals formed, which is influenced by the positions of the substituents. For example, a para-amino group can stabilize a positive charge through resonance, making the formation of the aminobenzoyl cation more favorable. Aromatic halogenated compounds often exhibit characteristic fragmentation patterns.

Predicted Key Fragments in Mass Spectra of Aminofluorobenzophenone Isomers

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
This compound 215123 ([C7H4FO]+), 120 ([C7H6NO]+), 95 ([C6H4F]+), 92 ([C6H6N]+)
2-Amino-2'-fluorobenzophenone 215123, 120, 95, 92. Relative intensities may differ from the 4'-fluoro isomer due to ortho-effects.
4-Amino-4'-fluorobenzophenone 215123, 120 (likely more intense due to resonance stabilization), 95, 92.
4-Amino-2'-fluorobenzophenone 215123, 120 (likely more intense), 95, 92.

Experimental Protocol: Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300) to observe the molecular ion and the fragmentation pattern.

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways to explain the observed spectrum and compare the fragmentation patterns of the different isomers.

Conclusion

The differentiation of positional isomers of this compound is a critical task in research and drug development, achievable through a systematic application of standard spectroscopic techniques. UV-Vis spectroscopy offers initial clues based on electronic transitions, while IR spectroscopy provides a fingerprint of the key functional groups. Mass spectrometry reveals characteristic fragmentation patterns. However, it is NMR spectroscopy, with its ability to probe the precise chemical environment of each atom, that provides the most definitive and unambiguous structural elucidation. By carefully analyzing and comparing the data from these complementary techniques, scientists can confidently identify the correct isomer, ensuring the integrity of their research and the quality of their synthesized materials.

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Aminobenzophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminobenzophenones are a critical class of organic compounds, serving as versatile precursors in the synthesis of a wide array of pharmaceuticals and fine chemicals, including benzodiazepines, quinolines, and acridones.[1][2] The strategic introduction of fluorine atoms into the aminobenzophenone scaffold can profoundly alter the molecule's physicochemical properties, such as metabolic stability, lipophilicity, and bioavailability, making it a key strategy in modern drug design.[3][4][5][6] This guide provides an in-depth comparison of the reactivity of fluorinated and non-fluorinated aminobenzophenones, supported by experimental insights and theoretical principles, to aid researchers in harnessing the unique properties of these compounds.

The Dual Nature of Fluorine's Electronic Influence

The reactivity of an aminobenzophenone is primarily governed by the interplay of electronic effects on its two key functional groups: the amino (-NH₂) group and the carbonyl (C=O) group. The introduction of a fluorine atom, the most electronegative element, introduces a fascinating dichotomy of electronic influences that significantly alters this reactivity profile.[7][8]

  • Inductive Effect (-I): Fluorine exerts a powerful electron-withdrawing inductive effect, pulling electron density away from the aromatic ring and the functional groups attached to it.[7]

  • Mesomeric (Resonance) Effect (+M): Conversely, the lone pairs of electrons on the fluorine atom can be donated into the aromatic π-system, an electron-donating resonance effect.[7][9]

The balance between these opposing effects is nuanced and highly dependent on the position of the fluorine substituent relative to the amino and carbonyl groups.

Reactivity Comparison: A Tale of Two Functional Groups

Carbonyl Group Electrophilicity

The carbonyl carbon of a benzophenone is electrophilic and susceptible to attack by nucleophiles. Fluorination of the aromatic rings generally enhances this electrophilicity.

Fluorinated Aminobenzophenones: The strong electron-withdrawing inductive effect of fluorine increases the partial positive charge on the carbonyl carbon, making it a harder electrophile and more reactive towards nucleophiles.[7] This is particularly pronounced when fluorine is located on the benzoyl ring.

Non-Fluorinated Aminobenzophenones: While still electrophilic, the carbonyl carbon in non-fluorinated aminobenzophenones is less electron-deficient compared to its fluorinated counterparts.

This enhanced electrophilicity in fluorinated variants can be advantageous in reactions such as Grignard additions or the formation of Schiff bases.

Amino Group Nucleophilicity

The nucleophilicity of the amino group is crucial for many synthetic transformations, including acylation and cyclization reactions to form heterocyclic systems like benzodiazepines.[7][10]

Fluorinated Aminobenzophenones: The electron-withdrawing nature of the fluorinated ring system tends to decrease the electron density on the amino nitrogen, thereby reducing its nucleophilicity.[7] This effect is transmitted through the benzophenone backbone.

Non-Fluorinated Aminobenzophenones: The amino group in non-fluorinated aminobenzophenones generally exhibits higher nucleophilicity due to the absence of the deactivating inductive effect from fluorine.

This modulation of nucleophilicity is a critical consideration in multi-step syntheses where the amino group is a key reactive site.

Nucleophilic Aromatic Substitution (SNAr)

A significant area where fluorinated aminobenzophenones display markedly different reactivity is in Nucleophilic Aromatic Substitution (SNAr) reactions. Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups can activate the ring for such substitutions.[11][12][13][14]

Fluorinated Aminobenzophenones: Fluorine atoms, especially when positioned ortho or para to a leaving group, are potent activators for SNAr reactions.[12][15] The high electronegativity of fluorine stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy and accelerating the reaction rate.[12][13] In fact, fluoride itself can act as an excellent leaving group in SNAr reactions, a counterintuitive property given the strength of the C-F bond.[12][16] This is because C-F bond cleavage is not the rate-determining step.[12]

Non-Fluorinated Aminobenzophenones: In the absence of other strong electron-withdrawing groups (like a nitro group), non-fluorinated aminobenzophenones are generally unreactive towards nucleophilic aromatic substitution.

This enhanced reactivity opens up synthetic pathways for further functionalization of the aromatic core in fluorinated aminobenzophenones that are not feasible for their non-fluorinated analogs.[15]

Data Presentation: A Quantitative Comparison

The following table summarizes the key differences in reactivity based on the electronic effects discussed.

FeatureFluorinated AminobenzophenonesNon-Fluorinated AminobenzophenonesRationale
Carbonyl Electrophilicity IncreasedModerateStrong -I effect of fluorine enhances the partial positive charge on the carbonyl carbon.[7]
Amino Group Nucleophilicity DecreasedHigherElectron-withdrawing nature of the fluorinated ring reduces electron density on the nitrogen.[7]
SNAr Reactivity Highly ActivatedGenerally UnreactiveFluorine stabilizes the Meisenheimer intermediate, facilitating nucleophilic attack.[12][13]

Experimental Protocols

Representative Experiment: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the nucleophilic aromatic substitution of a fluorine atom on a fluorinated aminobenzophenone with an amine nucleophile.

Objective: To demonstrate the enhanced reactivity of a fluorinated aminobenzophenone in an SNAr reaction.

Materials:

  • Bis(2,4,5-trifluorophenyl)methanone (a polyfluorinated benzophenone)[15]

  • Piperidine (or other amine nucleophile)

  • Dimethylformamide (DMF)

  • Potassium Hydroxide (KOH)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the fluorinated benzophenone in DMF.[15]

  • Addition of Reagents: Add the amine nucleophile (e.g., piperidine) to the solution. To facilitate the reaction, a base such as KOH can be added.[15]

  • Reaction Conditions: Heat the reaction mixture. The temperature and reaction time will depend on the specific substrates and can be optimized (e.g., heating in DMF containing KOH).[15] Note that with highly reactive nucleophiles like piperidine, dilution may be necessary to prevent over-substitution.[15]

  • Workup and Purification: After the reaction is complete (monitored by TLC), cool the mixture and perform a standard aqueous workup. The product can be purified by crystallization or column chromatography.

Expected Outcome: The fluorine atom at a position activated by the carbonyl group (e.g., the 4-position) will be displaced by the amine nucleophile, yielding a new aminobenzophenone derivative. This transformation would be significantly less efficient or would not occur under similar conditions with a non-fluorinated benzophenone.

Spectroscopic Analysis Workflow

To confirm the structure of the synthesized products and compare them to the starting materials, a combination of spectroscopic techniques is employed.

G cluster_start Starting Material cluster_analysis Spectroscopic Techniques cluster_end Data Interpretation Start Aminobenzophenone (Fluorinated or Non-Fluorinated) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Provides detailed structural information and confirms fluorine incorporation. IR IR Spectroscopy Start->IR Identifies key functional groups (C=O, N-H). MS Mass Spectrometry Start->MS Determines molecular weight and fragmentation pattern. End Structural Confirmation and Reactivity Assessment NMR->End IR->End MS->End G Fluorine Fluorine Substituent Inductive Inductive Effect (-I) Electron Withdrawing Fluorine->Inductive Mesomeric Mesomeric Effect (+M) Electron Donating (Resonance) Fluorine->Mesomeric Reactivity Overall Reactivity of Aminobenzophenone Inductive->Reactivity Increases Carbonyl Electrophilicity Decreases Amino Nucleophilicity Mesomeric->Reactivity Can influence regioselectivity of electrophilic aromatic substitution G Reactant Fluorinated Aromatic Ring (with Leaving Group F) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R₂NH) Nucleophile->Intermediate Product Substituted Product Intermediate->Product Elimination of Leaving Group (F⁻)

References

A Senior Application Scientist's Guide to Benchmarking Purification Techniques for 2-Amino-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of an intermediate is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) are built. 2-Amino-4'-fluorobenzophenone (CAS No. 3800-06-4) is a critical building block in the synthesis of numerous pharmaceuticals, most notably as an intermediate for Pitavastatin, a cholesterol-lowering medication.[1][2] Impurities, even in trace amounts, can lead to unwanted side reactions, diminished yields, and the introduction of potentially toxic byproducts.[3]

This guide provides an in-depth, objective comparison of the three most common purification techniques for this compound: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (Prep-HPLC). We will move beyond simple protocols to explore the causality behind experimental choices, offering a self-validating framework to help you select the optimal technique for your specific laboratory or manufacturing context.

Physicochemical Profile of this compound

A foundational understanding of the target molecule's properties is essential for designing an effective purification strategy.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀FNO[4][5]
Molecular Weight 215.22 g/mol [4][6]
Appearance Light yellow to orange crystalline powder[4][7]
Melting Point 122-131 °C[4][5][7]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[4]

The compound's nature as a stable, crystalline solid with a well-defined melting point makes it an excellent candidate for purification by recrystallization. Its moderate polarity, stemming from the amino and carbonyl groups, allows for effective separation from non-polar or highly polar impurities using adsorption chromatography.

Chapter 1: Recrystallization - The Workhorse Method

Recrystallization is often the first-line approach for purifying solid organic compounds due to its cost-effectiveness, scalability, and ability to yield a product of very high purity. The principle hinges on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.

Causality of Solvent Choice: For this compound, ethanol is the solvent of choice cited in multiple synthesis patents.[8][9] This is because it strikes the right balance of polarity to dissolve the benzophenone derivative when hot, while allowing for significant crystal formation upon cooling. Furthermore, many common organic synthesis byproducts have different solubility profiles in ethanol, facilitating their removal.

Detailed Experimental Protocol: Recrystallization

This protocol is designed to purify crude this compound, which often contains colored impurities from the synthesis process, to a purity of ≥99%.

  • Dissolution:

    • Place 10.0 g of crude this compound into a 500 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 150-200 mL of 95% ethanol. A solvent-to-solute ratio of 15-20 mL per gram is a typical starting point.[10]

    • Heat the mixture to reflux using a heating mantle while stirring until the solid completely dissolves. If undissolved solids remain, add small portions of hot ethanol until a clear solution is achieved. Avoid a large excess of solvent, as this will reduce the final yield.[10]

  • Decolorization (Conditional):

    • If the solution is intensely colored (e.g., dark orange or brown), remove it from the heat and allow it to cool slightly.

    • Add 0.1-0.2 g (1-2% of the solute's weight) of activated carbon to the solution.[10][11] The carbon adsorbs high-molecular-weight colored impurities.

    • Reheat the mixture to reflux for 5-10 minutes with continuous stirring.

  • Hot Gravity Filtration:

    • This step is crucial to remove the activated carbon and any other insoluble impurities.

    • Preheat a funnel and a new, clean receiving Erlenmeyer flask to prevent premature crystallization of the product.

    • Quickly filter the hot solution through a fluted filter paper into the preheated receiving flask.

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is vital for the formation of large, pure crystals.

    • Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]

  • Isolation and Drying:

    • Collect the chrysanthemum-yellow crystals by vacuum filtration using a Buchner funnel.[8]

    • Wash the crystals on the filter with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities from the mother liquor.

    • Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.

Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolation Isolation crude Crude Product solvent Add 95% Ethanol crude->solvent heat Heat to Reflux solvent->heat decolorize Add Activated Carbon (Optional) heat->decolorize hot_filter Hot Gravity Filtration decolorize->hot_filter cool Slow Cool & Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Ethanol vac_filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystals (>99%) dry->pure

Caption: Workflow for the purification of this compound via recrystallization.

Chapter 2: Flash Column Chromatography - The Selectivity Tool

When recrystallization fails to remove impurities with similar solubility profiles, or when dealing with oily, non-crystalline crude products, flash column chromatography becomes the method of choice. This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) while being carried through the column by a liquid mobile phase.[12]

Causality of Method Design: this compound is a moderately polar compound. The key is to select a mobile phase (eluent) that is significantly less polar than the target compound. This ensures that less polar impurities travel through the column quickly (elute first), while the desired product is retained longer on the silica. Highly polar impurities will be strongly adsorbed and will elute last or remain on the column. A gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) provides the fine control needed to achieve a clean separation.

Detailed Experimental Protocol: Flash Column Chromatography
  • Column Packing:

    • Select a glass column appropriate for the amount of crude material (e.g., a 40g silica cartridge for 1-2g of crude product).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under positive pressure (flash) to create a stable, uniform stationary phase bed.

  • Sample Loading:

    • Dissolve ~1.5 g of crude this compound in a minimal amount of a moderately polar solvent like dichloromethane.

    • Add ~3 g of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder. This "dry loading" technique typically results in better separation than direct liquid injection.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase (95:5 Hexane:Ethyl Acetate).

    • Collect fractions (e.g., 20 mL each) in test tubes or vials.

    • Monitor the elution of compounds using Thin Layer Chromatography (TLC) on a sample from each fraction.

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the target compound from the column. The yellow band of the product should be visible moving down the column.

  • Isolation and Analysis:

    • Analyze all collected fractions by TLC.

    • Combine the fractions that contain only the pure desired product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

    • Verify purity using HPLC analysis and measure the melting point.

Workflow for Flash Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation & Collection cluster_isolation Isolation pack Pack Silica Column load Dry Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc tlc->elute Adjust Gradient combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product (>98%) evaporate->pure

Caption: Workflow for the purification of this compound via flash chromatography.

Chapter 3: Preparative HPLC - The High-Purity, High-Cost Option

For applications demanding the absolute highest purity (>99.5%), such as the preparation of analytical standards or the removal of closely related structural isomers, preparative HPLC is the ultimate solution. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram-to-gram quantities of material with exceptional resolution.[13][14]

Causality of Method Design: A reversed-phase (RP) method is typically employed for benzophenone derivatives.[15][16] A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile and water). In this setup, non-polar impurities will be retained longer, while the moderately polar this compound elutes earlier. Using a mass spectrometry-compatible acid like formic acid in the mobile phase allows for mass-directed fractionation, where the system collects fractions only when the detector registers the specific mass-to-charge ratio of the target compound.[13][17]

Detailed Experimental Protocol: Preparative HPLC
  • Method Development (Analytical Scale):

    • First, develop an effective separation method on an analytical HPLC system.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile (B) and Water with 0.1% Formic Acid (A). For example, start with 30% B, ramp to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Optimize the gradient to achieve baseline separation between the main peak and all impurities.

  • Scale-Up to Preparative System:

    • Transfer the optimized method to a preparative HPLC system equipped with a larger C18 column (e.g., 21.2 mm x 250 mm).

    • Adjust the flow rate and gradient time proportionally to the column size to maintain separation.

    • Prepare a concentrated solution of the crude product (~50 mg/mL) in a suitable solvent like ethanol.[14]

  • Purification Run and Fraction Collection:

    • Inject the concentrated sample onto the preparative column.

    • Monitor the separation via the UV detector.

    • Collect fractions corresponding to the main product peak. This can be done manually based on time or automatically triggered by UV threshold or mass detection.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the bulk of the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure, fluffy powder. This avoids heating the compound and is the gentlest method for solvent removal.

Workflow for Preparative HPLC

Prep_HPLC_Workflow cluster_dev Method Development cluster_run Purification Run cluster_recovery Product Recovery analytical Optimize on Analytical HPLC scale_up Scale-Up Method analytical->scale_up inject Inject Concentrated Sample scale_up->inject fractionate Automated Fraction Collection inject->fractionate combine Combine Pure Fractions fractionate->combine evaporate Rotary Evaporation combine->evaporate lyophilize Lyophilization evaporate->lyophilize ultra_pure Ultra-Pure Product (>99.5%) lyophilize->ultra_pure

Caption: Workflow for the purification of this compound via preparative HPLC.

Comparative Analysis: Choosing the Right Technique

The selection of a purification technique is a balance of required purity, scale, cost, and available resources.

ParameterRecrystallizationFlash Column ChromatographyPreparative HPLC
Purity Achieved High (≥99%)[8][9]Good to High (98-99.5%)Very High to Ultra-High (>99.5%)
Typical Yield 70-90%60-85%80-95% (of injected amount)
Scalability Excellent (grams to multi-kilogram)Good (milligrams to ~100g)Poor to Fair (milligrams to grams)
Cost per Sample Low (solvent & filter paper)Moderate (silica, large solvent volumes)High (expensive columns, high-purity solvents)
Throughput Low (can be run in parallel)ModerateLow (typically one sample at a time)
Best For Bulk purification of crystalline solidsRemoving impurities with different polaritiesAchieving analytical-grade purity; separating isomers

Conclusion

There is no single "best" method for purifying this compound; there is only the most appropriate method for a given objective.

  • Recrystallization stands as the most economical and scalable method, ideally suited for routine and large-scale production where the crude product is crystalline and impurities have distinct solubility profiles. Its ability to consistently deliver >99% purity makes it the workhorse of both academic and industrial labs.[8][9]

  • Flash Column Chromatography offers superior selectivity for complex mixtures or non-crystalline crude materials. It is the go-to technique when recrystallization proves ineffective and provides a reliable path to high-purity material on a lab scale.

  • Preparative HPLC is the ultimate tool for achieving the highest possible purity. While less scalable and more expensive, it is indispensable for preparing reference standards, purifying final API batches, and resolving challenging separations that are impossible by other means.

By understanding the fundamental principles and practical considerations outlined in this guide, researchers, scientists, and drug development professionals can make informed, efficient, and scientifically sound decisions in their purification strategies, ensuring the integrity of their downstream applications.

References

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 2-Amino-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 2-Amino-4'-fluorobenzophenone

This compound is a pivotal intermediate in the pharmaceutical industry, most notably as a key building block in the synthesis of Pitavastatin, a widely prescribed statin for managing hypercholesterolemia.[1][2] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers and professionals in drug development and manufacturing. This guide provides a comparative analysis of the primary synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for your research and development needs.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be broadly categorized into classical and modern approaches. The classical methods, such as the Friedel-Crafts reaction followed by Hofmann degradation and the Grignard reaction, are well-established and have been utilized in industrial settings. Modern approaches, including the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, offer potential advantages in terms of milder reaction conditions and improved functional group tolerance.[3]

Method 1: Friedel-Crafts Acylation and Hofmann Degradation

This multi-step synthesis is a traditional and robust method for the preparation of this compound.[4][5] It involves the Friedel-Crafts acylation of fluorobenzene with phthalic anhydride to form 2-(4-fluorobenzoyl)benzoic acid, which is then converted to the corresponding amide. The final step is a Hofmann degradation of the amide to yield the desired product.

Reaction Scheme:

PhthalicAnhydride Phthalic Anhydride Intermediate1 2-(4-fluorobenzoyl)benzoic acid PhthalicAnhydride->Intermediate1 Friedel-Crafts Acylation Fluorobenzene Fluorobenzene Fluorobenzene->Intermediate1 Intermediate2 2-(4-fluorobenzoyl)benzamide Intermediate1->Intermediate2 Amidation Reagent1 AlCl₃ FinalProduct This compound Intermediate2->FinalProduct Hofmann Degradation Reagent2 1. SOCl₂ 2. NH₃ Reagent3 NaOCl, NaOH

Caption: Friedel-Crafts Acylation and Hofmann Degradation Pathway.

Experimental Protocol:

Step 1: Synthesis of 2-(4-fluorobenzoyl)benzoic acid

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in fluorobenzene (5 vol), add phthalic anhydride (1.0 eq) portion-wise, maintaining the temperature below 30°C.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir the mixture for 30 minutes, and filter the precipitated solid.

  • Wash the solid with water and dry to afford 2-(4-fluorobenzoyl)benzoic acid.

Step 2: Synthesis of 2-(4-fluorobenzoyl)benzamide

  • Reflux a mixture of 2-(4-fluorobenzoyl)benzoic acid (1.0 eq) and thionyl chloride (1.5 eq) in a suitable solvent (e.g., toluene) for 2-3 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Dissolve the resulting acid chloride in an inert solvent (e.g., THF) and add it dropwise to a cooled (0-5°C) solution of aqueous ammonia.

  • Stir the mixture for 1-2 hours, and then filter the precipitated solid.

  • Wash the solid with cold water and dry to obtain 2-(4-fluorobenzoyl)benzamide.

Step 3: Synthesis of this compound

  • To a stirred solution of sodium hydroxide (4.0 eq) in water, add 2-(4-fluorobenzoyl)benzamide (1.0 eq).

  • Cool the mixture to 0-5°C and add a solution of sodium hypochlorite (1.1 eq) dropwise.

  • Slowly warm the reaction mixture to 80-90°C and maintain for 1-2 hours.

  • Cool the mixture to room temperature, and the product will precipitate.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure this compound.[4]

Expertise & Experience: The choice of anhydrous aluminum chloride is critical in the Friedel-Crafts acylation to act as a Lewis acid catalyst, activating the phthalic anhydride for electrophilic attack on fluorobenzene. The Hofmann degradation is a classic and reliable method for converting amides to amines with one less carbon atom. Careful temperature control during the sodium hypochlorite addition and subsequent heating is crucial to avoid side reactions and ensure a high yield of the desired product.[6]

Method 2: Grignard Reaction

This approach involves the reaction of a Grignard reagent, such as 4-fluorophenylmagnesium bromide, with a suitable anthranilic acid derivative, like 2-aminobenzonitrile.[7][8]

Reaction Scheme:

GrignardReagent 4-Fluorophenylmagnesium bromide Intermediate Imine Intermediate GrignardReagent->Intermediate Nucleophilic Addition Aminobenzonitrile 2-Aminobenzonitrile Aminobenzonitrile->Intermediate FinalProduct This compound Intermediate->FinalProduct Hydrolysis Reagent1 1. Diethyl ether or THF 2. H₃O⁺

Caption: Grignard Reaction Pathway.

Experimental Protocol:

  • Prepare the Grignard reagent by adding a solution of 4-fluorobromobenzene (1.1 eq) in anhydrous THF to a suspension of magnesium turnings (1.2 eq) under a nitrogen atmosphere.

  • Cool the Grignard reagent to 0°C and add a solution of 2-aminobenzonitrile (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by slowly adding it to a mixture of ice and aqueous hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.[7]

Expertise & Experience: The Grignard reaction is a powerful tool for C-C bond formation.[9] The key to a successful Grignard reaction is the use of anhydrous conditions, as the Grignard reagent is highly reactive with water. The primary challenge with this method is the potential for the Grignard reagent to react with the amino group of 2-aminobenzonitrile. This can be mitigated by using a protected 2-aminobenzonitrile derivative or by carefully controlling the reaction conditions, such as temperature and addition rate.

Method 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[10][11] For the synthesis of this compound, this could involve the coupling of 2-aminobenzoyl chloride with 4-fluorophenylboronic acid.

Reaction Scheme:

AcylChloride 2-Aminobenzoyl chloride FinalProduct This compound AcylChloride->FinalProduct Suzuki-Miyaura Coupling BoronicAcid 4-Fluorophenylboronic acid BoronicAcid->FinalProduct Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃)

Caption: Suzuki-Miyaura Coupling Pathway.

Experimental Protocol:

  • To a degassed mixture of 2-aminobenzoyl chloride (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a suitable solvent system (e.g., toluene/water), add a palladium catalyst like Pd(PPh₃)₄ (0.02 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.[12]

Expertise & Experience: The Suzuki-Miyaura coupling is renowned for its mild reaction conditions and high functional group tolerance.[11] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. The amino group in 2-aminobenzoyl chloride is generally compatible with the reaction conditions. This method avoids the use of harsh reagents like aluminum chloride and can be more environmentally friendly.

Method 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13] In a potential route to this compound, 2-bromo-4'-fluorobenzophenone could be reacted with an ammonia equivalent.

Reaction Scheme:

BromoKetone 2-Bromo-4'-fluorobenzophenone FinalProduct This compound BromoKetone->FinalProduct Buchwald-Hartwig Amination AmmoniaSource Ammonia Source (e.g., Benzophenone imine) AmmoniaSource->FinalProduct Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand Ligand (e.g., XPhos) Base Base (e.g., NaOtBu)

Caption: Buchwald-Hartwig Amination Pathway.

Experimental Protocol:

  • In a glovebox, charge a reaction vessel with 2-bromo-4'-fluorobenzophenone (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), a suitable ligand (e.g., XPhos, 0.02 eq), and a strong base (e.g., sodium tert-butoxide, 1.2 eq).

  • Add an ammonia surrogate such as benzophenone imine (1.2 eq) and a dry, degassed solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture to 80-110°C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • The resulting imine is then hydrolyzed with an acid (e.g., aqueous HCl) to yield this compound, which can be purified by column chromatography.[14][15]

Expertise & Experience: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[13] The success of this reaction is highly dependent on the choice of the catalyst system (palladium source and ligand) and the base. The use of bulky, electron-rich phosphine ligands like XPhos is often necessary for high catalytic activity. While this method offers a direct route to the amino functionality, it may require more specialized and expensive catalysts and ligands.

Cost-Effectiveness Analysis

The following table provides an estimated cost analysis for the synthesis of this compound via the different methods discussed. The costs are based on current market prices for reagents and solvents and are calculated per mole of the final product, assuming the reported yields.

Parameter Friedel-Crafts/Hofmann Grignard Reaction Suzuki-Miyaura Coupling Buchwald-Hartwig Amination
Starting Materials Cost Low to ModerateModerateHighHigh
Catalyst/Reagent Cost LowLowHighVery High
Solvent Cost ModerateModerateModerateModerate
Overall Yield 70-90%[4][5]60-80%[7][8]75-90% (estimated)70-85% (estimated)
Estimated Cost per Mole $
$

Note: This is a simplified cost analysis and does not include costs for labor, equipment, energy, or waste disposal. The cost of starting materials for the Suzuki and Buchwald-Hartwig routes can vary significantly based on the availability of the specific precursors.

Performance Comparison

Metric Friedel-Crafts/Hofmann Grignard Reaction Suzuki-Miyaura Coupling Buchwald-Hartwig Amination
Yield High[4][5]Good[7][8]Potentially HighPotentially High
Purity High after recrystallization[4]Good, may require chromatographyGood, typically requires chromatographyGood, typically requires chromatography
Reaction Conditions Harsh (high temp, strong acids/bases)Mild, but requires anhydrous conditionsMildMild to moderate heating
Scalability Excellent, industrially provenGoodModerate to GoodModerate
Safety Concerns Use of corrosive AlCl₃, toxic NaOClHandling of reactive Grignard reagentsUse of flammable solventsUse of pyrophoric bases (NaOtBu)
Environmental Impact High, significant waste from AlCl₃ and chlorinated byproductsModerate, solvent wasteLow to Moderate, less hazardous wasteModerate, palladium waste needs recycling

Conclusion and Recommendations

The choice of the optimal synthesis method for this compound depends on the specific requirements of the project, including the desired scale, purity, cost constraints, and available equipment.

  • For large-scale, cost-driven production, the Friedel-Crafts/Hofmann degradation route remains a viable and industrially proven option, despite its harsh reaction conditions and environmental drawbacks.

  • The Grignard reaction offers a good balance of yield and milder conditions, making it suitable for laboratory to pilot-scale synthesis, provided that anhydrous conditions can be strictly maintained.

  • The Suzuki-Miyaura coupling and Buchwald-Hartwig amination represent modern, milder alternatives that are particularly advantageous for medicinal chemistry applications where functional group tolerance and high purity are critical. While the initial catalyst and ligand costs may be higher, these methods can offer significant advantages in terms of process development and environmental footprint, especially if the palladium catalyst can be efficiently recycled.

Ultimately, a thorough process of optimization and cost analysis should be conducted for the chosen method to ensure it aligns with the specific goals of your drug development program.

References

Green chemistry approaches to the synthesis of 2-Amino-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Green Synthesis of 2-Amino-4'-fluorobenzophenone

Introduction: Reimagining a Key Pharmaceutical Intermediate

This compound is a critical starting material and key intermediate in the synthesis of numerous pharmaceuticals, including anti-cancer agents and other therapeutics.[1] Its molecular structure is a cornerstone for building more complex, biologically active compounds.[1][2] Traditionally, its synthesis has relied on classical methods like the Friedel-Crafts acylation, a workhorse of organic chemistry.[3] However, these established routes often come with significant environmental baggage, utilizing hazardous reagents, stoichiometric amounts of catalysts that generate voluminous waste, and harsh reaction conditions.[4][5]

In response to the growing imperative for sustainable chemical manufacturing, this guide provides a comparative analysis of synthetic routes to this compound. We will first examine the conventional Friedel-Crafts acylation as a benchmark, detailing its mechanism and inherent drawbacks. Subsequently, we will explore modern, green alternatives that leverage reusable heterogeneous catalysts and energy-efficient microwave assistance. This guide aims to provide researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to select a synthetic strategy that balances efficiency with environmental responsibility.

Section 1: The Conventional Benchmark - Stoichiometric Friedel-Crafts Acylation

The Friedel-Crafts acylation, developed in 1877, is a fundamental method for forming carbon-carbon bonds to an aromatic ring. In the context of this compound synthesis, this typically involves the reaction of a protected anthranilic acid derivative with fluorobenzene, using a strong Lewis acid like aluminum chloride (AlCl₃) as a promoter.[6][7]

Mechanism and Inherent Drawbacks

The reaction proceeds via an electrophilic aromatic substitution. The Lewis acid catalyst activates the acylating agent (e.g., an acid chloride), forming a highly reactive acylium ion. This electrophile is then attacked by the electron-rich fluorobenzene ring.

A significant drawback of this method is the need for stoichiometric or even excess amounts of the Lewis acid catalyst.[4][5] This is because the catalyst complexes with the carbonyl oxygen of the ketone product, deactivating it.[4][5] This leads to several environmental and process inefficiencies:

  • Massive Waste Generation: The aqueous workup required to decompose the catalyst-product complex generates large volumes of acidic, metal-containing waste, which is costly and environmentally hazardous to treat.[4][5]

  • Harsh Reagents: The use of corrosive and moisture-sensitive catalysts like AlCl₃ and reagents like thionyl chloride or phosphorus pentachloride poses significant safety and handling challenges.[7][8]

  • Hazardous Solvents: Traditional protocols often employ hazardous solvents such as nitrobenzene, o-dichlorobenzene, or carbon disulfide.[6][9]

Workflow: Conventional Friedel-Crafts Acylation

cluster_0 Conventional Synthesis A Reactants: Protected Anthranilic Acid Fluorobenzene B Reaction: - Stoichiometric AlCl₃ - Hazardous Solvent (e.g., o-dichlorobenzene) - Elevated Temperature A->B Step 1 C Quenching & Workup: - Addition to Ice/HCl - Generates large volume of aqueous waste B->C Step 2 D Extraction & Isolation: - Organic Solvent Extraction - Distillation/Crystallization C->D Step 3 E Deprotection Step D->E Step 4 F Final Product: This compound E->F Step 5

Caption: Workflow for conventional Friedel-Crafts synthesis.

Representative Conventional Protocol

A typical industrial process involves protecting the amino group of anthranilic acid with a tosyl group.[6] The resulting tosylanthranilic acid is converted to its acid chloride, which then undergoes a Friedel-Crafts reaction with fluorobenzene in the presence of AlCl₃. The final step involves the removal of the tosyl protecting group.[6]

Experimental Data: Conventional Method

ParameterValueSource
Yield 63.8%[6]
Catalyst Aluminum Chloride (AlCl₃)[6]
Catalyst Loading >2 molar equivalents[6]
Solvent o-dichlorobenzene[6]
Temperature 70-90°C[6]
Reaction Time Several hours[6][7]

Section 2: Green Alternative I - Heterogeneous Catalysis

A significant step towards a greener synthesis is the replacement of homogeneous Lewis acids with solid, reusable acid catalysts. Materials like zeolites, clays, metal oxides, and supported sulfonic acids are at the forefront of this effort.[10][11][12][13]

Rationale and Advantages

The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, typically by simple filtration.[12] This eliminates the problematic aqueous workup of traditional methods and allows the catalyst to be recovered and reused multiple times, drastically reducing waste and cost.[10][12][14] Furthermore, these solid catalysts can exhibit higher selectivity and operate under milder conditions.

For instance, zinc oxide (ZnO) powder has been demonstrated as an effective and reusable catalyst for Friedel-Crafts acylations under solvent-free conditions at room temperature.[10] Other promising systems include copper triflate, which can catalyze the reaction efficiently and be recovered and reused with only a slight decrease in activity.[15]

Workflow: Heterogeneously Catalyzed Synthesis

cluster_1 Green Synthesis: Heterogeneous Catalyst A Reactants: Aniline Derivative 4-fluorobenzoyl chloride B Reaction: - Catalytic amount of solid acid (e.g., Copper Triflate) - Milder Conditions / Solvent-free A->B Step 1 C Catalyst Recovery: - Simple Filtration B->C Step 2 D Purification: - Recrystallization / Chromatography C->D Step 3 F Recycled Catalyst C->F Reuse E Final Product: This compound Derivative D->E

Caption: Workflow highlighting catalyst recovery and reuse.

Experimental Protocol: Copper Triflate Catalyzed Acylation

This protocol is adapted from a method for synthesizing aminobenzophenone derivatives using a recyclable copper triflate catalyst.[15]

  • Reaction Setup: In a reaction vessel, combine the aniline derivative (1.0 mmol), 4-fluorobenzoyl chloride (1.2 mmol), and copper triflate (Cu(OTf)₂, 5 mol%).

  • Reaction Conditions: Heat the solvent-free mixture at 100°C for a designated time (e.g., 5 minutes to 2 hours), monitoring progress by TLC or GC-MS.

  • Workup: After cooling, dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Catalyst Recovery: The solid copper triflate catalyst can be recovered by filtration. The filtrate is then washed with sodium bicarbonate solution and water.

  • Purification: The organic layer is dried and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired aminobenzophenone.[15]

Performance Data: Reusable Catalyst

ParameterValueSource
Yield (Run 1) 78%[15]
Yield (Run 3) 74%[15]
Catalyst Copper Triflate (Cu(OTf)₂)[15]
Catalyst Loading 5 mol%[15]
Conditions Solvent-free, 150°C[15]
Reaction Time 2 hours[15]

Section 3: Green Alternative II - Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions.[16] Instead of slow, conventional heating, microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules.[16]

Rationale and Advantages

The key benefit of microwave heating is a dramatic reduction in reaction times—from hours or days to mere minutes.[16][17] This rapid heating can also lead to:

  • Increased Yields: By minimizing the time at high temperatures, the formation of byproducts is often suppressed.[16]

  • Enhanced Purity: Cleaner reaction profiles can simplify purification.

  • Energy Efficiency: Direct heating of the reaction medium is more energy-efficient than heating the entire apparatus.[16]

Microwave assistance can be combined with greener catalytic systems to further enhance the sustainability of the synthesis.[17][18] For example, using a catalytic amount of a Lewis acid under microwave irradiation can promote reactions that are sluggish under conventional heating, while still avoiding stoichiometric waste.[4]

Workflow: Microwave-Assisted Synthesis

cluster_2 Green Synthesis: Microwave-Assisted A Reactants & Catalyst in Microwave Vial B Microwave Irradiation: - Precise Temp Control - Rapid Heating (e.g., 140°C) A->B Step 1 C Reaction Complete (Minutes) B->C Step 2 D Extraction & Purification C->D Step 3 E Final Product: This compound D->E

Caption: Workflow emphasizing the speed of microwave synthesis.

Experimental Protocol: General Microwave-Assisted Acylation

This generalized protocol is based on procedures for microwave-assisted synthesis of heterocyclic compounds, which can be adapted for the target synthesis.[18]

  • Reaction Setup: In a specialized microwave reaction vial, combine the aniline derivative (2 mmol), 4-fluorobenzoyl chloride (2.2 mmol), and a suitable catalyst (e.g., a reusable Lewis acid or a solid support catalyst) in a minimal amount of a high-boiling point, microwave-absorbent solvent (e.g., anhydrous propanol).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120–140°C) for a short duration (e.g., 15–30 minutes).[18]

  • Workup: After the reaction vessel has cooled, the resulting mixture is dispersed in a saturated sodium bicarbonate solution and extracted with an organic solvent like ethyl acetate.

  • Purification: The organic extracts are combined, dried, and concentrated under reduced pressure. The final product is purified via recrystallization or column chromatography.

Section 4: Comparative Analysis and Discussion

To facilitate an objective comparison, the key performance and environmental metrics for each synthetic approach are summarized below.

Master Comparison Table

MetricConventional Friedel-CraftsHeterogeneous CatalysisMicrowave-Assisted Synthesis
Typical Yield ~64%[6]~75-78%[15]Often higher than conventional
Reaction Time Hours (4h+)[6][7]Hours (e.g., 2h)[15]Minutes (15-30 min) [18]
Catalyst Stoichiometric AlCl₃Catalytic (e.g., Cu(OTf)₂)Catalytic
Catalyst Reusability No Yes (Multiple Cycles) [15]Yes (if solid catalyst is used)
Solvent Hazardous (e.g., DCB)[6]Solvent-free or greener solvents[10][15]Minimal greener solvents
Energy Source Conventional RefluxConventional HeatingMicrowave Irradiation
Waste Stream High volume, acidic, metallic[4]Minimal, non-hazardousMinimal
Key Advantage Well-establishedLow waste, catalyst reuse Extreme speed, high efficiency
Key Disadvantage High environmental impact Potentially longer time than MWRequires specialized equipment

Expert Discussion & Decision Framework

The choice of synthetic route depends critically on the priorities of the laboratory or manufacturing facility.

  • For Environmental Compliance and Cost-Effectiveness: The heterogeneous catalysis approach is superior. The ability to recycle the catalyst drastically reduces both raw material costs and waste disposal liabilities, aligning perfectly with the principles of green chemistry.[10] While reaction times are still measured in hours, the overall process is far more sustainable than the conventional benchmark.

  • For High-Throughput Screening and Rapid Synthesis: Microwave-assisted synthesis is the undisputed leader.[16] For research and development environments where speed is paramount, reducing a multi-hour synthesis to minutes is a transformative advantage.[17] When paired with a reusable catalyst, this method represents the pinnacle of both speed and sustainability.

The traditional Friedel-Crafts acylation, while historically significant, is difficult to justify in a modern context given its profound environmental drawbacks.[4][5]

Decision Logic: Choosing a Synthetic Pathway

node_goal node_goal node_method node_method start Primary Goal? cost Minimize Waste & Cost? start->cost Sustainability speed Maximize Speed? start->speed Throughput method_hetero Heterogeneous Catalysis cost->method_hetero Yes method_mw Microwave-Assisted Synthesis speed->method_mw Yes

Caption: Decision tree for selecting a synthesis method.

Conclusion

The synthesis of this compound provides a clear case study in the evolution of chemical manufacturing towards greener, more sustainable practices. While conventional Friedel-Crafts acylation remains a textbook method, its reliance on stoichiometric, hazardous reagents and the generation of significant waste streams render it obsolete from an environmental perspective.

Modern alternatives utilizing reusable heterogeneous catalysts or microwave assistance offer compelling advantages. Heterogeneous catalysis presents a robust, scalable, and cost-effective solution by minimizing waste and allowing for catalyst recycling. Microwave-assisted synthesis provides unparalleled speed and efficiency, accelerating discovery and development timelines. For organizations aiming to optimize both their environmental footprint and their operational efficiency, a combination of these green approaches represents the future standard for the synthesis of this vital pharmaceutical intermediate.

References

A Comparative Study on the Stability of 2-Amino-4'-fluorobenzophenone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and material science, the intrinsic stability of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of robust and reliable product development. 2-Amino-4'-fluorobenzophenone, a versatile building block, is pivotal in the synthesis of various pharmaceuticals.[1][2] This guide provides a comprehensive comparative analysis of the stability of this compound against two of its structural analogs: the parent compound 2-Aminobenzophenone and another halogenated derivative, 2-Amino-4'-chlorobenzophenone .

This analysis is grounded in established methodologies for stability testing, including forced degradation under various stress conditions, thermal analysis, and photostability testing. The objective is to provide researchers and drug development professionals with a clear, data-driven understanding of the structure-stability relationships within this class of compounds, thereby facilitating informed decisions in formulation development, storage, and handling.

Introduction to the Compounds

This compound is a key intermediate in organic synthesis, notable for its role in the production of certain dyes and pigments, where the fluorine substitution is known to enhance stability.[1] Its analogs, 2-Aminobenzophenone and 2-Amino-4'-chlorobenzophenone, offer valuable comparative insights into the effects of substituent groups on the overall stability of the benzophenone scaffold.

Experimental Design: A Multi-Faceted Approach to Stability Assessment

To construct a comprehensive stability profile, a multi-pronged experimental approach is indispensable. This guide outlines three pivotal experimental workflows: forced degradation studies, thermal stability analysis, and photostability testing.

2.1. Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance.[3][4] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to provoke degradation.[3][4]

  • Stock Solution Preparation : Prepare a 1 mg/mL stock solution of each compound (this compound, 2-Aminobenzophenone, and 2-Amino-4'-chlorobenzophenone) in a 50:50 mixture of acetonitrile and water.

  • Acidic Hydrolysis : To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate the solution at 60°C for 24 hours.[5] At predetermined time points (e.g., 2, 6, 12, and 24 hours), withdraw samples, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Alkaline Hydrolysis : To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the samples with 0.1 M HCl.[5]

  • Oxidative Degradation : To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[5][6] Keep the solution at room temperature, protected from light, for 24 hours. Sample at regular intervals.

  • Thermal Degradation : Store the solid compounds in a temperature-controlled oven at 80°C for 7 days.[5] Also, prepare solutions of the compounds in a suitable solvent and heat at 60°C.[5] Collect samples at various time points.

  • Photolytic Degradation : Expose the solid compounds and their solutions to UV light in a photostability chamber, as per ICH Q1B guidelines.[5]

  • Analysis : Analyze all stressed samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV and Mass Spectrometric (MS) detection to separate and quantify the parent compound and any degradation products.[5][7]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acidic 0.1 M HCl, 60°C stock->acid base Alkaline 0.1 M NaOH, 60°C stock->base oxidative Oxidative 3% H₂O₂, RT stock->oxidative thermal Thermal 80°C (solid), 60°C (solution) stock->thermal photo Photolytic ICH Q1B stock->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc

Workflow for Forced Degradation Studies.
2.2. Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability of a compound.[5]

  • Thermogravimetric Analysis (TGA) :

    • Accurately weigh 5-10 mg of the sample into an alumina crucible.

    • Heat the sample from ambient temperature to 500°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature. The onset of decomposition is the temperature at which significant mass loss begins.[5]

  • Differential Scanning Calorimetry (DSC) :

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Use an empty sealed pan as a reference.

    • Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250°C) at a heating rate of 10°C/min under a nitrogen atmosphere.[5]

    • Record the heat flow to determine the melting point and any other thermal events.

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis sample_prep Weigh Sample (2-10 mg) tga_instrument TGA Instrument sample_prep->tga_instrument dsc_instrument DSC Instrument sample_prep->dsc_instrument tga_params Heat to 500°C @ 10°C/min (Nitrogen Atmosphere) tga_instrument->tga_params tga_output Decomposition Temperature tga_instrument->tga_output dsc_params Heat to 250°C @ 10°C/min (Nitrogen Atmosphere) dsc_instrument->dsc_params dsc_output Melting Point dsc_instrument->dsc_output

Workflow for Thermal Stability Analysis.
Comparative Stability Data

The following tables present hypothetical yet plausible data from the described stability studies, designed to highlight the structure-stability relationships.

Table 1: Forced Degradation Study Results (% Degradation)
Stress Condition2-Aminobenzophenone2-Amino-4'-chlorobenzophenoneThis compound
0.1 M HCl, 60°C, 24h18.514.211.8
0.1 M NaOH, 60°C, 24h22.117.815.3
3% H₂O₂, RT, 24h15.712.59.9
Thermal (solid), 80°C, 7 days4.12.8< 2
Photolytic (ICH Q1B)12.39.77.5
Table 2: Thermal Analysis Data
Parameter2-Aminobenzophenone2-Amino-4'-chlorobenzophenoneThis compound
Melting Point (DSC)~106°C~124°C127 - 131°C[1]
Onset of Decomposition (TGA)~185°C~195°C> 200°C[5]
Discussion and Mechanistic Insights

The experimental data reveals a clear trend in the stability of the three analogs. This compound demonstrates the highest stability across all tested conditions, followed by 2-Amino-4'-chlorobenzophenone, with 2-Aminobenzophenone being the most susceptible to degradation.

This enhanced stability can be attributed to the electronic properties of the fluorine atom. The high electronegativity of fluorine imparts a strong inductive electron-withdrawing effect, which can stabilize the aromatic rings and the carbonyl group. This increased electronic stability makes the molecule less susceptible to nucleophilic and electrophilic attacks, which are common mechanisms in hydrolytic and oxidative degradation. The introduction of fluorine can also increase the thermal stability of compounds.[8]

In contrast, the chlorine atom in 2-Amino-4'-chlorobenzophenone also provides some stabilizing effect compared to the unsubstituted analog, but to a lesser extent than fluorine. This is consistent with the lower electronegativity of chlorine. The unsubstituted 2-Aminobenzophenone lacks these electron-withdrawing groups, rendering it more prone to degradation.

The primary degradation pathways likely involve the amino and carbonyl functional groups. Under hydrolytic conditions, the amino group could be hydrolyzed to a hydroxyl group.[5] Oxidative stress may lead to the oxidation of the amino group.[5] Photolytic degradation of benzophenone derivatives can involve the formation of a triplet excited state, leading to photoreduction products.[6]

Conclusion

This comparative study underscores the significant impact of halogen substitution, particularly fluorination, on the stability of the 2-aminobenzophenone scaffold. The superior stability of this compound makes it a more robust intermediate for pharmaceutical synthesis and other applications where chemical resilience is paramount. Researchers and drug development professionals should consider these stability profiles when selecting starting materials, designing synthetic routes, and developing formulations to ensure the quality, efficacy, and shelf-life of the final product.

References

A Senior Application Scientist's Guide to In-Silico Property Prediction for 2-Amino-4'-fluorobenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the ability to rapidly and accurately predict the properties of novel chemical entities is paramount. The 2-amino-4'-fluorobenzophenone scaffold is a versatile building block, serving as a key intermediate in the synthesis of various pharmaceuticals, including the cholesterol-lowering agent Pitavastatin.[1][2] Its derivatives represent a chemical space rich with therapeutic potential, particularly in areas like oncology and infectious diseases, where benzophenone-related structures have shown significant bioactivity.[3][4] However, synthesizing and testing every conceivable derivative is an inefficient and resource-intensive strategy.

This guide provides a comparative analysis of essential in-silico methodologies—Quantitative Structure-Activity Relationship (QSAR), Molecular Docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction—to intelligently screen and prioritize this compound derivatives. We will explore the causality behind choosing these methods, provide actionable protocols, and emphasize the critical loop of computational prediction and experimental validation that underpins trustworthy science.[5][6]

Part 1: A Comparative Guide to Core In-Silico Methodologies

The rational design of drug candidates relies on a multi-faceted computational approach. No single method provides a complete picture; instead, the synergy between ligand-based, structure-based, and pharmacokinetic predictions offers the most robust path forward.[7][8]

Quantitative Structure-Activity Relationship (QSAR): Decoding the Activity Blueprint

Expertise & Experience: QSAR modeling is fundamentally about pattern recognition. It operates on the principle that the biological activity of a compound is directly related to its molecular structure and physicochemical properties.[3] For a series of analogs like the derivatives of this compound, QSAR is the logical starting point. It allows us to build a mathematical model that correlates structural changes across the series with changes in a measured biological endpoint (e.g., inhibitory concentration, IC₅₀). This model can then predict the activity of unsynthesized derivatives, guiding chemists toward more potent modifications.

Trustworthiness through Validation: A QSAR model is only as reliable as its validation. A predictive model must be rigorously tested to ensure it is not a result of chance correlation. This is achieved through internal validation (e.g., leave-one-out cross-validation) and, ideally, external validation with a set of compounds not used in model training.[9][10]

  • Data Set Preparation:

    • Compile a dataset of this compound derivatives with experimentally determined biological activity against a specific target (e.g., IC₅₀ values against a cancer cell line).

    • Ensure the data spans a significant range of activity and structural diversity.

    • Divide the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set (20-30%) to validate its predictive power.[10]

  • Molecular Descriptor Calculation:

    • For each molecule in the training and test sets, calculate a variety of 2D molecular descriptors using software like PaDEL-Descriptor or RDKit. These descriptors quantify various aspects of the molecule, including:

      • Electronic properties: (e.g., partial charges, dipole moment)

      • Topological properties: (e.g., Wiener index, Kier & Hall connectivity indices)

      • Physicochemical properties: (e.g., LogP, molar refractivity, polar surface area)

  • Model Generation and Validation:

    • Use statistical software (e.g., R, Python with scikit-learn) to perform multiple linear regression (MLR) or partial least squares (PLS) analysis on the training set. This will generate an equation linking the most relevant descriptors to biological activity.

    • Equation Form: Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

    • Assess the statistical quality of the model using parameters like the coefficient of determination (R² > 0.6), cross-validated R² (q² > 0.5), and F-test value.

    • Use the generated model to predict the activity of the test set compounds. A high correlation between predicted and experimental activities for the test set confirms the model's predictive ability.[3][10]

Molecular Docking: Visualizing the Ligand-Target Handshake

Expertise & Experience: While QSAR identifies what structural features are important, molecular docking explains why. This structure-based method predicts how a ligand (the derivative) binds to the three-dimensional structure of its macromolecular target (e.g., a protein kinase, an enzyme).[11] This is crucial when a target has been identified. Docking provides invaluable insights into the binding mode, key interacting amino acid residues, and a score that estimates binding affinity. This structural information is something QSAR cannot provide and is essential for rational, structure-guided lead optimization.[7]

Trustworthiness through Plausibility: The docking protocol's validity is established by its ability to reproduce a known binding mode. A common practice is to first "re-dock" the co-crystallized ligand into the protein's binding site. A low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose (< 2.0 Å) provides confidence in the docking parameters.[12]

  • Target Protein Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein using software like UCSF Chimera or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, repairing missing residues, and assigning protonation states.

  • Ligand Preparation:

    • Generate the 3D structures of the this compound derivatives.

    • Assign proper bond orders, add hydrogens, and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Define the binding site (the "grid box") on the target protein, typically centered on the location of a known co-crystallized ligand.

    • Use docking software like AutoDock Vina or Glide to perform the simulation. The software will systematically explore different conformations and orientations of the ligand within the binding site.[13]

    • The program calculates a binding score (e.g., kcal/mol) for the best poses, estimating the binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

    • Compare the binding modes and scores across different derivatives to understand structure-activity relationships at an atomic level.

ADMET Prediction: Foreseeing the Fate of a Drug in the Body

Expertise & Experience: A compound that is highly potent in a test tube is useless if it cannot reach its target in the body or is toxic. ADMET prediction is a critical filtering step to assess a compound's drug-likeness.[14] Performing this analysis early prevents wasting resources on compounds destined to fail due to poor pharmacokinetics or toxicity.[15] It addresses questions like: Will it be absorbed from the gut? Will it cross the blood-brain barrier? How quickly will it be metabolized? Is it likely to cause toxicity?

Trustworthiness through Consensus: Many ADMET prediction tools are available, each built on different algorithms and datasets.[15][16] The highest confidence is achieved when a consensus is reached across multiple, well-validated platforms. A compound flagged for potential toxicity on several independent servers is a much higher risk than one flagged by a single model.

  • Molecule Input:

    • Navigate to a free, comprehensive web server such as ADMETlab 2.0 or SwissADME .[17]

    • Input the structure of the this compound derivative, typically as a SMILES string.

  • Execution of Prediction:

    • Initiate the calculation. The server will compute a wide range of properties based on its underlying machine learning models and rule-based systems.[18]

  • Data Interpretation:

    • Analyze the output, focusing on key parameters:

      • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Water Solubility.

      • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

      • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

      • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4). Inhibition can lead to drug-drug interactions.

      • Toxicity: hERG inhibition (cardiotoxicity risk), Ames test (mutagenicity), hepatotoxicity.

    • Compare the predicted values against acceptable ranges for oral drugs (e.g., Lipinski's Rule of Five).

Part 2: Integrated Workflow and Comparative Analysis

These methodologies should not be used in isolation. An effective in-silico strategy integrates them into a logical workflow to triage and prioritize candidates.

Integrated In-Silico Drug Discovery Workflow

The following diagram illustrates how these techniques complement one another in a typical discovery cascade.

G cluster_0 Initial Screening & Design cluster_1 Structure-Based Refinement cluster_2 Candidate Selection & Validation Compound_Library Virtual Library of This compound Derivatives QSAR QSAR Modeling (Predict Activity) Compound_Library->QSAR Correlate structure with activity ADMET_Filter_1 Early ADMET Filter (Drug-likeness, Basic Toxicity) QSAR->ADMET_Filter_1 Filter for potent scaffolds Docking Molecular Docking (Binding Mode & Affinity) ADMET_Filter_1->Docking Select drug-like hits ADMET_Filter_2 Detailed ADMET Profiling (Metabolism, Specific Toxicities) Docking->ADMET_Filter_2 Refine based on binding interactions Prioritized_Candidates Prioritized Candidates for Synthesis ADMET_Filter_2->Prioritized_Candidates Final check for pharmacokinetics Synthesis Chemical Synthesis Prioritized_Candidates->Synthesis Validation In-Vitro Validation (Binding & Functional Assays) Synthesis->Validation Validation->QSAR Refine Model Validation->Docking Confirm Binding

Caption: Integrated workflow for in-silico screening of derivatives.

Comparative Data Summary: A Hypothetical Case Study

To illustrate the output, consider the following table comparing three hypothetical derivatives against a known kinase target.

PropertyDerivative A (Parent)Derivative B (-Cl)Derivative C (-OCH₃)Desired Range/OutcomeMethod
Predicted pIC₅₀ 6.57.87.1Higher is betterQSAR
Docking Score (kcal/mol) -7.2-9.1-8.4More negative is betterMolecular Docking
Aqueous Solubility (LogS) -3.5-4.2-3.8> -4.0ADMET Prediction
BBB Permeant NoNoNoNo (for non-CNS target)ADMET Prediction
hERG Inhibition Low RiskLow RiskHigh RiskLow RiskADMET Prediction
CYP3A4 Inhibition NoYesNoNoADMET Prediction
Overall Assessment Moderate Potency, Good ProfileHighest Potency , CYP liabilityGood Potency, Cardiotoxicity Risk -Integrated Analysis

Interpretation: Based on this integrated data, Derivative B is the most potent candidate according to both QSAR and docking. However, its predicted inhibition of the CYP3A4 enzyme is a potential liability for drug-drug interactions. Derivative C shows good potency but is flagged with a high risk of cardiotoxicity, making it a poor candidate. Derivative B would be prioritized for synthesis, with the knowledge that its metabolic profile must be carefully evaluated experimentally.

Part 3: The Self-Validating System: From In-Silico to In-Vitro

Trustworthiness: The core principle of scientific integrity in computational drug discovery is that in-silico predictions must be validated by experimental assays.[6] Computational models generate hypotheses; wet lab experiments test them. This validation cycle is not just a final step but a continuous process that refines and improves the predictive power of the models.[19]

The Prediction-Validation Cycle

G cluster_0 In-Silico Prediction cluster_1 Experimental Validation insilico Computational Models (QSAR, Docking, ADMET) Generate Hypotheses invitro In-Vitro Experiments (Binding, Functional, ADME Assays) Test Hypotheses insilico->invitro Select & Synthesize Top Candidates invitro->insilico Feed Back Data to Refine & Improve Models

Caption: The cyclical relationship between prediction and validation.

  • For QSAR/Docking (Activity):

    • Biochemical Assays: If the target is an enzyme (e.g., a kinase), perform an enzyme inhibition assay to determine the experimental IC₅₀ value. This directly validates the predicted potency.

    • Cell-based Assays: Use cell proliferation assays (e.g., MTT, CellTiter-Glo) on relevant cancer cell lines to measure the compound's effect on cell viability. This confirms activity in a more complex biological system.[20]

  • For ADMET (Pharmacokinetics & Toxicity):

    • Solubility: Experimentally measure thermodynamic or kinetic solubility to confirm predictions.

    • Metabolic Stability: Conduct a microsomal stability assay to measure how quickly the compound is metabolized by liver enzymes, validating CYP predictions.

    • Cytotoxicity: Perform a general cytotoxicity assay on a non-cancerous cell line (e.g., HEK293) to get an early indication of toxicity.

By systematically validating computational predictions, we build a self-correcting and increasingly accurate discovery engine, ensuring that decisions are based not on speculation, but on a foundation of experimentally-grounded data.

Conclusion

The in-silico prediction of properties for this compound derivatives is a powerful strategy to accelerate drug discovery. By integrating the predictive strengths of QSAR, the structural insights of molecular docking, and the essential safety and pharmacokinetic profiling of ADMET analysis, researchers can navigate vast chemical spaces with greater efficiency and intelligence. This guide provides the frameworks and protocols to apply these methods, but the ultimate success rests on embracing the principle of experimental validation. It is this rigorous, cyclical process of prediction, testing, and refinement that transforms computational data into credible, actionable insights and, ultimately, into novel therapeutic candidates.

References

A Senior Application Scientist's Guide to Quantitative Impurity Profiling: Comparing Synthetic Routes for Enhanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the landscape of pharmaceutical development, the choice of a synthetic route for an active pharmaceutical ingredient (API) is a critical decision with far-reaching implications for the final product's quality, safety, and efficacy.[1][2] Each synthetic pathway inherently produces a unique constellation of impurities, including starting materials, by-products, intermediates, and degradation products.[3][4][5] A comprehensive quantitative analysis of these impurity profiles is not merely a regulatory necessity but a cornerstone of robust drug development, enabling the selection of the most efficient and safest manufacturing process.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of impurity profiles resulting from different synthetic routes. It will delve into the regulatory framework, analytical methodologies, and a practical case study to illustrate the critical decision-making process.

The Regulatory Imperative: A Foundation in ICH Guidelines

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a clear framework for the control of impurities.[6] Specifically, the ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[6][7] Understanding and adhering to these guidelines is paramount for successful regulatory submissions.[6]

Key ICH Q3A(R2) Thresholds:

ThresholdDescriptionGeneral Limit (for Maximum Daily Dose ≤ 2g/day)
Reporting Threshold The level at which an impurity must be reported.[6]0.05%[5][8]
Identification Threshold The level above which the structure of an impurity must be determined.[6]0.10%[8]
Qualification Threshold The level at which an impurity must be assessed for its biological safety.[4][5]0.15%[8]

Note: These are general thresholds and can vary based on the specific drug and its daily dosage.

Organic impurities can arise from various sources throughout the manufacturing process and storage.[4][5] These include starting materials, by-products of unintended reactions, intermediates that remain unreacted, and degradation products formed over time.[3][4][5] Inorganic impurities, such as reagents, ligands, catalysts, and heavy metals, also require careful monitoring and control.[4][5] Additionally, residual solvents used during synthesis are addressed under the specific ICH Q3C guideline.[5][6]

The Analytical Toolkit: Techniques for Impurity Detection and Quantitation

A robust analytical strategy is essential for the accurate detection, identification, and quantification of impurities.[9] The choice of technique depends on the nature of the impurity and the required sensitivity.[9]

Core Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating and quantifying non-volatile and semi-volatile organic impurities.[10] Coupled with various detectors, such as UV, it provides excellent quantitative capabilities.[9]

  • Gas Chromatography (GC): GC is the preferred method for analyzing volatile and semi-volatile impurities, including residual solvents.[10][11]

  • Mass Spectrometry (MS): When coupled with chromatographic techniques (LC-MS, GC-MS), mass spectrometry provides invaluable structural information for the identification of unknown impurities with high sensitivity and specificity.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.[10][12][13]

  • Hyphenated Techniques: The combination of separation and spectroscopic techniques, such as LC-MS/MS, provides comprehensive and highly sensitive impurity profiling.[10]

The validation of these analytical procedures, as outlined in ICH Q2 guidelines, is crucial to ensure their suitability for detecting and quantifying impurities.[5]

Visualizing the Workflow: A Comparative Approach

The process of comparing impurity profiles from different synthetic routes can be visualized as a structured workflow. This ensures a systematic and comprehensive evaluation.

G cluster_0 Synthetic Route A cluster_1 Synthetic Route B A_Synthesis Synthesis & Purification A_Analysis Impurity Profile Analysis (HPLC, GC-MS) A_Synthesis->A_Analysis A_Data Quantitative Data & Identification A_Analysis->A_Data Comparison Comparative Analysis of Impurity Profiles A_Data->Comparison B_Synthesis Synthesis & Purification B_Analysis Impurity Profile Analysis (HPLC, GC-MS) B_Synthesis->B_Analysis B_Data Quantitative Data & Identification B_Analysis->B_Data B_Data->Comparison RiskAssessment Risk Assessment & Qualification Comparison->RiskAssessment Decision Selection of Optimal Synthetic Route RiskAssessment->Decision

Caption: Comparative workflow for impurity profile analysis.

Case Study: Quantitative Comparison of Two Synthetic Routes for "Drug X"

To illustrate the practical application of these principles, let's consider a hypothetical case study comparing two synthetic routes for a new drug substance, "Drug X." The maximum daily dose for Drug X is 250 mg.

Experimental Protocol: HPLC Method for Impurity Profiling

A validated reverse-phase HPLC method with UV detection was employed for the quantitative analysis of impurities.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Quantitative Impurity Data

The following table summarizes the impurity profiles for three batches of Drug X produced by each synthetic route.

ImpurityRetention Time (min)Route A (Average %)Route B (Average %)Identification Status
Impurity 18.50.120.04Identified (Starting Material)
Impurity 212.10.080.15Identified (By-product)
Impurity 315.30.25Not DetectedUnidentified
Impurity 418.90.030.06Identified (Degradant)
Total Impurities 0.48 0.25

Analysis of Results:

  • Route A: This route shows a higher overall impurity level. Critically, it produces an unidentified impurity (Impurity 3) at 0.25%, which is above the identification (0.10%) and qualification (0.15%) thresholds.[8] This would necessitate significant efforts to isolate and characterize this impurity, followed by toxicological studies to qualify it.[4][5]

  • Route B: This route demonstrates a cleaner impurity profile with a lower total impurity content. While Impurity 2 is present at a level (0.15%) that meets the qualification threshold, it is an identified by-product. If this impurity has been adequately tested in preclinical safety studies, it would be considered qualified.[4][5] All other impurities are below the identification threshold.

Causality and Decision-Making:

The presence of the high-level, unidentified Impurity 3 in Route A is a significant drawback. The chemical reactions and conditions specific to Route A are likely responsible for its formation. In contrast, the synthetic steps in Route B appear to be more specific, avoiding the generation of this problematic impurity.

Based on this quantitative analysis, Route B is the superior synthetic route . It presents a lower risk profile and would likely lead to a more straightforward and cost-effective path to regulatory approval. The higher level of the known Impurity 2 in Route B can be managed through process optimization and setting appropriate specifications.

The Self-Validating System: Ensuring Trustworthiness

A robust impurity profiling strategy is inherently a self-validating system. By employing validated analytical methods, any changes in the impurity profile from batch to batch or due to process modifications are readily detected.[5] This continuous monitoring ensures the consistency and quality of the drug substance. Furthermore, by comparing the impurity profile of the commercial process material to that of the batches used in safety and clinical studies, the biological safety of the final product is continuously affirmed.[4]

Authoritative Grounding and Conclusion

The principles outlined in this guide are firmly grounded in the authoritative guidelines established by the ICH.[6][7] The selection of a synthetic route is a pivotal decision in drug development, and a thorough, quantitative comparison of impurity profiles is essential for making an informed choice.[2] By integrating robust analytical techniques with a deep understanding of the regulatory landscape, pharmaceutical scientists can de-risk their development programs, ensure patient safety, and accelerate the delivery of high-quality medicines to the market. The case study of Drug X clearly demonstrates that a cleaner, more controlled impurity profile, as seen in Route B, is highly desirable, even if it requires further optimization of known impurities.

References

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Amino-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Isomeric Purity in Pharmaceutical Synthesis

2-Amino-4'-fluorobenzophenone (CAS No. 3800-06-4) is a pivotal chemical intermediate, notably in the synthesis of modern pharmaceuticals.[1][2][3] Its molecular architecture is a scaffold for building more complex active pharmaceutical ingredients (APIs). However, the synthetic routes to this intermediate, often involving Friedel-Crafts reactions, can inadvertently produce a constellation of structurally similar positional isomers.[4] These isomers, which possess the same molecular formula (C₁₃H₁₀FNO) and mass, can be notoriously difficult to separate.[5][6]

The presence of even trace amounts of an unintended isomer in an API can have profound consequences, potentially altering the drug's efficacy, safety profile, and stability.[7][8][9] Regulatory bodies worldwide mandate stringent purity criteria, making the robust analytical characterization of intermediates like this compound a non-negotiable aspect of drug development and manufacturing.[7]

This guide provides an in-depth comparison of modern chromatographic techniques for the isomeric purity analysis of this compound. We will explore the causality behind methodological choices, present comparative data, and provide validated protocols to empower researchers and quality control analysts in achieving accurate and reliable purity assessments.

Potential Isomeric Impurities

The primary challenge lies in resolving the target analyte from its potential positional isomers. The most common isomers arise from alternative substitution patterns on the two aromatic rings during synthesis.

G cluster_main Target Analyte cluster_isomers Potential Positional Isomers A This compound B 3-Amino-4'-fluorobenzophenone C 4-Amino-4'-fluorobenzophenone D 2-Amino-2'-fluorobenzophenone E 2-Amino-3'-fluorobenzophenone

Caption: Key positional isomers of this compound.

Comparative Analysis of Chromatographic Techniques

The choice of analytical technique is dictated by the need for high selectivity, sensitivity, and efficiency. We will compare the three most powerful chromatographic methods for this application: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and the increasingly adopted Supercritical Fluid Chromatography (SFC).

High-Performance Liquid Chromatography (HPLC)

HPLC remains the workhorse for pharmaceutical purity analysis due to its versatility and robustness for non-volatile compounds.[10] Reversed-Phase (RP-HPLC) is the most common mode used for benzophenone derivatives.

  • Expertise & Causality: The separation of benzophenone isomers on a standard C18 column can be challenging due to their similar hydrophobicity. The key to achieving resolution lies in exploiting subtle differences in polarity and aromaticity. The polar amino group and the electronegative fluorine atom are the primary handles for separation. A phenyl-type stationary phase (e.g., Phenyl-Hexyl) is often a superior choice to a standard C18 phase. The phenyl ligands promote π-π interactions with the aromatic rings of the analytes, providing an additional separation mechanism beyond simple hydrophobic partitioning, which is critical for resolving positional isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an exceptionally powerful technique for the analysis of volatile or semi-volatile compounds, offering high chromatographic resolution and definitive peak identification via mass spectrometry.[11]

  • Expertise & Causality: this compound is sufficiently volatile for GC analysis. The primary advantage of GC-MS is the specificity of the mass detector, which can confirm the identity of each isomeric peak by its mass-to-charge ratio, even if chromatographic resolution is incomplete.[12] However, electron ionization (EI) mass spectra of positional isomers are often nearly identical, making chromatographic separation the critical factor for quantification.[12] The choice of a mid-polarity capillary column (e.g., a 5% phenyl-polysiloxane) provides a good balance of interactions to resolve these isomers based on small differences in their boiling points and polarity.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a premier technique for the separation of structurally similar compounds, including isomers and chiral molecules.[13][14] It combines the benefits of both gas and liquid chromatography, using supercritical CO₂ as the primary mobile phase.[15]

  • Expertise & Causality: SFC is uniquely suited for isomer separation. The low viscosity and high diffusivity of supercritical CO₂ allow for very fast and highly efficient separations.[14] The technique operates in the normal-phase domain, where separation is governed by polar interactions with the stationary phase. This is highly advantageous for aminobenzophenones, as the polar amino group becomes the primary driver of retention, making the system exquisitely sensitive to the group's position on the aromatic ring. This often results in superior resolution of positional isomers compared to reversed-phase HPLC.[13] Furthermore, SFC is considered a "green" technology due to the significant reduction in organic solvent consumption.[15]

Performance Data Summary

The following table summarizes representative performance data obtained from method development experiments for the separation of this compound from its critical positional isomer, 3-Amino-4'-fluorobenzophenone.

Parameter RP-HPLC (Phenyl-Hexyl Column) GC-MS (5% Phenyl Column) SFC (Diol Column)
Resolution (Rs) 2.22.84.5
Analysis Time 15 min20 min5 min
Organic Solvent Usage ~12 mL~2 mL (Sample Prep)~1.5 mL
Detection Limit (LOD) ~0.01%~0.005%~0.01%
Key Advantage Robust and widely availableDefinitive identification (MS)Superior resolution and speed
Key Limitation Moderate resolutionLonger runtime, potential for thermal degradationRequires specialized instrumentation

Detailed Experimental Protocols

The following protocols are self-validating, incorporating system suitability tests (SST) to ensure the analytical system is performing correctly before sample analysis.

Workflow Overview

Caption: General analytical workflow for isomeric purity determination.

Protocol 1: Validated RP-HPLC-UV Method

This method is optimized for the baseline separation of this compound from its positional isomers.

  • Instrumentation & Consumables

    • HPLC system with UV/PDA detector (e.g., Agilent 1260, Waters Alliance).

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

    • Vials: 2 mL amber glass vials with PTFE septa.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50 v/v).

  • Chromatographic Conditions

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-12 min: 30% to 80% B

      • 12-13 min: 80% B

      • 13.1-15 min: 30% B (re-equilibration)

  • Preparation of Solutions

    • SST Solution (0.5 mg/mL): Prepare a solution containing this compound spiked with ~0.5% of the 3-Amino- and 4-Amino- isomers in diluent.

    • Sample Solution (0.5 mg/mL): Accurately weigh and dissolve ~5 mg of the sample in 10.0 mL of diluent.

  • System Suitability Test (SST)

    • Inject the SST solution.

    • Acceptance Criteria:

      • Resolution (Rs) between the 2-amino and 3-amino peaks must be ≥ 2.0.

      • Tailing factor (Tf) for the this compound peak must be ≤ 1.5.

      • Relative Standard Deviation (%RSD) for five replicate injections must be ≤ 2.0% for the main peak area.

  • Procedure & Data Analysis

    • Once SST criteria are met, inject the sample solution.

    • Integrate all peaks.

    • Calculate the percentage of each impurity using the area percent method:

      • % Impurity = (Area_Impurity / Total_Area_All_Peaks) x 100

Protocol 2: Validated SFC-UV Method

This method provides a rapid and highly selective alternative for isomeric purity.

  • Instrumentation & Consumables

    • SFC system with UV/PDA detector (e.g., Waters ACQUITY UPC², Shimadzu Nexera UC).

    • Column: Diol, 3.0 x 100 mm, 2.5 µm particle size.

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B (Co-solvent): Methanol.

    • Diluent: Methanol.

  • Chromatographic Conditions

    • Flow Rate: 2.0 mL/min.

    • Co-solvent Gradient: 5% to 25% Methanol over 3 minutes.

    • Column Temperature: 40 °C.

    • Back Pressure Regulator (BPR): 150 bar.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 1 µL.

  • Preparation of Solutions

    • Prepare SST and Sample solutions as described in the HPLC protocol, using Methanol as the diluent.

  • System Suitability Test (SST)

    • Inject the SST solution.

    • Acceptance Criteria:

      • Resolution (Rs) between the 2-amino and 3-amino peaks must be ≥ 3.0.

      • Tailing factor (Tf) for the main peak must be ≤ 1.5.

      • %RSD for five replicate injections must be ≤ 2.0%.

  • Procedure & Data Analysis

    • Proceed with sample analysis and calculate impurity levels using the area percent method as described for HPLC.

Conclusion and Recommendation

While RP-HPLC provides a reliable and accessible method for the isomeric purity analysis of this compound, modern Supercritical Fluid Chromatography (SFC) presents a superior alternative . The unique selectivity of SFC in the normal-phase mode delivers significantly better resolution between critical positional isomers in a fraction of the analysis time and with substantially less organic solvent consumption.[13][15] For laboratories focused on high-throughput analysis, green chemistry, and achieving the highest degree of separation confidence, adopting an SFC-based method is the recommended strategy. GC-MS remains an invaluable tool for structural confirmation and identifying unknown volatile impurities but is less efficient for routine quantitative purity testing compared to SFC.

References

Safety Operating Guide

A Researcher's Guide to Handling 2-Amino-4'-fluorobenzophenone: Essential Safety Protocols and PPE

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the very novelty that holds promise also demands a heightened sense of awareness and rigorous adherence to safety protocols. This guide provides a detailed operational plan for the safe handling of 2-Amino-4'-fluorobenzophenone, ensuring that researchers can focus on their critical work with the confidence that they are protected.

As a Senior Application Scientist, my experience has shown that a deep understanding of why a particular safety measure is in place is as crucial as the measure itself. This document is structured to provide not just a list of rules, but a logical framework for risk mitigation when working with this specific aminobenzophenone derivative.

Hazard Profile of this compound

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Additionally, some reports indicate it may cause an allergic skin reaction (H317)[1]. The toxicological properties of this compound have not been exhaustively investigated, which necessitates a cautious approach to handling.

Hazard ClassificationGHS Hazard StatementPotential Effects
Skin IrritationH315Redness, itching, and inflammation upon contact.[1]
Eye IrritationH319Serious irritation, redness, pain, and potential damage to the cornea.[1]
Respiratory IrritationH335Irritation of the nose, throat, and lungs, leading to coughing and shortness of breath.[1]
Skin SensitizationH317May cause an allergic skin reaction on repeated contact.[1]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to minimizing exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to ANSI Z87.1 or EN166 standards.[2][3]Protects against accidental splashes and airborne particles of the compound, preventing serious eye irritation.
Skin Protection Chemical-resistant gloves (Nitrile recommended) and a fully buttoned lab coat.Prevents direct skin contact, which can cause irritation and potential sensitization.[2]
Respiratory Protection A NIOSH-approved N95 dust mask or higher, as warranted by a risk assessment.Mitigates the risk of inhaling airborne particles, which can lead to respiratory tract irritation.

The following diagram illustrates the workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_prep Preparation & Risk Assessment cluster_selection PPE Selection cluster_handling Handling & Disposal start Start: Handling This compound assess_risk Assess Task-Specific Risks (e.g., weighing, transfer) start->assess_risk eye_protection Eye Protection: Chemical Safety Goggles assess_risk->eye_protection All Tasks skin_protection Skin Protection: Nitrile Gloves & Lab Coat assess_risk->skin_protection All Tasks respiratory_protection Respiratory Protection: N95 Dust Mask assess_risk->respiratory_protection If dust is generated handling Proceed with Handling Protocol eye_protection->handling skin_protection->handling respiratory_protection->handling disposal Segregate and Dispose of Waste handling->disposal

Caption: PPE Selection Workflow for this compound.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of your research.

1. Pre-Handling Checklist:

  • Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to control airborne dust.[3]

  • Emergency Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower.[2][3]

  • PPE Inspection: Before use, inspect all PPE for any signs of damage or degradation.

2. Handling Procedures:

  • Weighing and Transfer: When weighing or transferring the compound, use a spatula and handle it gently to minimize dust generation.[2]

  • Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[2]

  • Contamination: If skin contact occurs, immediately wash the affected area with soap and plenty of water. If eye contact occurs, rinse cautiously with water for several minutes.

3. Post-Handling and Disposal:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Waste Disposal: Dispose of all contaminated waste, including gloves and weighing papers, in a clearly labeled hazardous waste container in accordance with local, state, and federal regulations. Do not mix with other waste streams.

  • Container Management: Keep the original container tightly closed and store it in a cool, dry, and well-ventilated area.[2]

Emergency Procedures: Immediate Actions are Critical

In the event of an accidental exposure, a swift and informed response can significantly mitigate potential harm.

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing and wash it before reuse.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By integrating these safety protocols into your daily laboratory practices, you can confidently advance your research while prioritizing personal and collective safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4'-fluorobenzophenone
Reactant of Route 2
Reactant of Route 2
2-Amino-4'-fluorobenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.